molecular formula C7H7NO B1442274 4-Ethynyl-3,5-dimethylisoxazole CAS No. 668970-91-0

4-Ethynyl-3,5-dimethylisoxazole

Cat. No.: B1442274
CAS No.: 668970-91-0
M. Wt: 121.14 g/mol
InChI Key: VRIFFHHNSRUZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-3,5-dimethylisoxazole (CAS 668970-91-0) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Its core research value lies in its function as a key precursor and molecular scaffold for developing potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) family proteins . The 3,5-dimethylisoxazole moiety is a recognized acetyl-lysine (KAc) bioisostere, which enables it to compete with acetylated histone peptides for binding to the conserved acetyl-lysine binding site within bromodomains . This mechanism is crucial for researchers investigating epigenetic regulation of gene transcription. This compound serves as a versatile intermediate for the structure-guided optimization of small-molecule probes. Studies have shown that derivatives built around this core structure can be optimized for high-affinity binding to specific bromodomains, such as BRD4(1), and can exhibit functional activity in cellular models . For example, such compounds have demonstrated antiproliferative effects in studies using acute myeloid leukemia cell lines, highlighting their utility as tool compounds for probing bromodomain biology and its role in disease . The ethynyl group at the 4-position provides a synthetic handle for further chemical modification via click chemistry, facilitating the exploration of structure-activity relationships and the development of novel chemical probes for epigenetic research. The product is offered with a purity of 98% and is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can handle this material sealed in dry conditions at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIFFHHNSRUZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699284
Record name 4-Ethynyl-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668970-91-0
Record name 4-Ethynyl-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-3,5-dimethyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Ethynyl-3,5-dimethylisoxazole: A Versatile Synthon for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 4-ethynyl-3,5-dimethylisoxazole, a heterocyclic building block of significant interest to the pharmaceutical and biotechnology sectors. We will elucidate its fundamental physicochemical properties, provide detailed synthetic protocols, and explore its reactivity, with a particular focus on its application in modern medicinal chemistry, such as in the construction of bromodomain and extra-terminal domain (BET) inhibitors. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.

Core Molecular Attributes of this compound

The structural architecture of this compound, featuring a stable 3,5-dimethylisoxazole core functionalized with a reactive terminal alkyne at the 4-position, underpins its utility. The isoxazole ring often serves as a bioisostere for other chemical groups, while the ethynyl moiety acts as a versatile chemical handle for a wide array of transformations.

Molecular Formula and Weight

Precise knowledge of the molecular formula and weight is foundational for all quantitative aspects of chemical synthesis and analysis, from reaction stoichiometry to mass spectrometry.

  • Molecular Formula: C₇H₇NO

  • Molecular Weight: 121.14 g/mol [1]

These core properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₇NO[1]
Molecular Weight 121.14 g/mol [1]
IUPAC Name 4-ethynyl-3,5-dimethyl-1,2-oxazole[1]
CAS Number 13349-65-8

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its application. The most common and efficient laboratory-scale synthesis proceeds via a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Synthetic Protocol: Sonogashira Coupling Approach

The causality behind this choice of reaction lies in its high efficiency and functional group tolerance under mild conditions. The synthesis begins with a halogenated precursor, typically 4-iodo-3,5-dimethylisoxazole, which is coupled with a protected acetylene source, such as ethynyltrimethylsilane (TMS-acetylene). The TMS protecting group prevents self-coupling of the alkyne and is easily removed in a subsequent step.

Synthetic Workflow Diagram:

G cluster_reactants Reactants & Catalysts cluster_process Reaction & Purification cluster_product Final Product A 4-Iodo-3,5-dimethylisoxazole F Sonogashira Cross-Coupling A->F B Ethynyltrimethylsilane B->F C Pd(PPh₃)₂Cl₂ (Palladium Catalyst) C->F Catalyzes D CuI (Copper Co-catalyst) D->F Co-catalyzes E Triethylamine (Base & Solvent) E->F G TMS-protected Intermediate F->G Forms H Silica Gel Chromatography G->H Purified via I Deprotection (K₂CO₃ / Methanol) H->I Subjected to J This compound I->J Yields

Caption: Sonogashira synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 4-iodo-3,5-dimethylisoxazole (1.0 eq) in anhydrous, degassed triethylamine.

  • Reagent Addition: To the stirred solution, add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq). The mixture is stirred for 15 minutes to allow for catalyst pre-activation.

  • Coupling Partner Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting iodide is consumed.

  • Work-up and Intermediate Isolation: Upon completion, the mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the TMS-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in methanol. Add potassium carbonate (2.0 eq) and stir the solution at room temperature for 2-4 hours.

  • Final Isolation: Remove the methanol in vacuo. Partition the residue between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to afford pure this compound.

Spectroscopic Characterization

Structural verification is a self-validating system for any synthetic protocol. The identity and purity of the final compound are confirmed using standard spectroscopic methods.

  • ¹H NMR (Proton NMR): The spectrum is expected to show three singlets: one for the acetylenic proton (C≡C-H ) around δ 3.2-3.4 ppm, and two distinct singlets for the non-equivalent methyl groups at the C3 and C5 positions of the isoxazole ring, typically in the range of δ 2.3-2.6 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum will reveal seven distinct carbon signals. Key diagnostic peaks include the two sp-hybridized carbons of the alkyne group (one quaternary, one terminal CH) and the signals for the C3, C4, and C5 carbons of the isoxazole ring.

  • Infrared (IR) Spectroscopy: Two characteristic absorption bands confirm the presence of the terminal alkyne: a sharp, strong peak at ~3300 cm⁻¹ corresponding to the ≡C-H stretch, and a weaker, sharp peak at ~2100 cm⁻¹ for the C≡C triple bond stretch.

Applications in Medicinal Chemistry

The 3,5-dimethylisoxazole moiety is a well-regarded acetyl-lysine (KAc) mimic, making it a privileged scaffold in the design of bromodomain inhibitors.[2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a critical role in epigenetic regulation and gene transcription. The bioactivation potential of this motif is also an area of active research.[3]

Role as a Key Building Block for BRD4 Inhibitors

BRD4, a member of the BET family of proteins, is a major therapeutic target in oncology.[4][5] The ethynyl group on this compound provides a perfect attachment point for elaboration into more complex molecules via "click chemistry."

Logical Relationship Diagram:

G cluster_components Molecular Components cluster_reaction Key Reaction cluster_product Final Bioactive Molecule A This compound (KAc Mimic & Handle) C Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC 'Click' Reaction) A->C B Azide-functionalized Scaffold (e.g., Phthalazinone) B->C D Potent BRD4 Inhibitor C->D Links components to form

Caption: Role of this compound in synthesizing BRD4 inhibitors.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the covalent ligation of the isoxazole unit to another molecular fragment containing an azide. This reaction is exceptionally reliable and high-yielding, making it ideal for creating libraries of potential drug candidates. For example, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been synthesized and shown to be potent BRD4 inhibitors with significant anti-breast cancer activity.[5]

Conclusion

This compound is more than a simple chemical; it is a highly valuable platform for innovation in drug discovery. Its straightforward synthesis, combined with the versatile reactivity of the ethynyl group and the bio-relevant nature of the dimethylisoxazole core, provides medicinal chemists with a powerful tool. Its demonstrated success in the development of potent epigenetic modulators, such as BRD4 inhibitors, highlights its importance and ensures its continued application in the pursuit of novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine mimicking bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available at: [Link]

  • Spilman, G. E., & Glick, G. D. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3636. Available at: [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. Available at: [Link]

  • Duan, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology, 14, 1284581. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Ethynylisoxazoles in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an ethynyl group at the C4 position of the 3,5-dimethylisoxazole core transforms a simple heterocycle into a highly versatile and powerful building block. This terminal alkyne functionality serves as a reactive handle for a multitude of subsequent transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and other carbon-carbon bond-forming reactions. This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of 4-Ethynyl-3,5-dimethylisoxazole, a key intermediate for the construction of complex molecular architectures in contemporary drug discovery programs.[3][4][5]

Retrosynthetic Analysis and Strategic Approach

The most robust and widely adopted strategy for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] Our approach, therefore, hinges on the coupling of a suitable halo-isoxazole precursor with a protected acetylene source.

The chosen pathway involves two primary stages:

  • Iodination of the Isoxazole Core: Synthesis of the key intermediate, 4-iodo-3,5-dimethylisoxazole, from the commercially available 3,5-dimethylisoxazole. The iodo-substituent is selected for its high reactivity in the subsequent palladium-catalyzed coupling step.[8]

  • Sonogashira Cross-Coupling and Deprotection: The coupling of 4-iodo-3,5-dimethylisoxazole with a silyl-protected alkyne, followed by in-situ or subsequent deprotection to yield the target terminal alkyne. Using a protected alkyne like trimethylsilylacetylene (TMSA) is a critical choice to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[9]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation & Final Product start 3,5-Dimethylisoxazole precursor 4-Iodo-3,5-dimethylisoxazole start->precursor   Iodination (I₂, H₂SO₄/HNO₃) coupled 4-(Trimethylsilylethynyl)- 3,5-dimethylisoxazole precursor->coupled Sonogashira Coupling (Pd/Cu Catalysis) tmsa Trimethylsilylacetylene (TMSA) tmsa->coupled final This compound coupled->final   Deprotection (K₂CO₃, MeOH)

Caption: Overall Synthetic Workflow.

The Sonogashira Coupling: A Mechanistic Deep Dive

The success of this synthesis is contingent upon a well-executed Sonogashira reaction. This reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[10]

  • Palladium Cycle: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of 4-iodo-3,5-dimethylisoxazole, forming a Pd(II) intermediate.

  • Copper Cycle: Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide species.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the iodide ligand in a step known as transmetalation.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Isoxazole-Pd(II)L₂-I pd0->pd_intermediate Oxidative Addition pd_alkyne Isoxazole-Pd(II)L₂-C≡C-R pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Coupled Product alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Base cu_acetylide->pd_intermediate cuI CuI cuI->cu_acetylide isoxazole_I 4-Iodo-3,5-dimethylisoxazole

Caption: The Catalytic Cycles of the Sonogashira Reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Synthesis of 4-Iodo-3,5-dimethylisoxazole

This precursor is synthesized via electrophilic iodination at the electron-rich C4 position of the isoxazole ring.

Materials & Reagents:

Reagent M.W. Amount Moles Equiv.
3,5-Dimethylisoxazole 97.12 5.00 g 51.5 mmol 1.0
Iodine (I₂) 253.81 14.4 g 56.7 mmol 1.1
Fuming Nitric Acid - 12 mL - -
Sulfuric Acid (conc.) - 12 mL - -
Dichloromethane (DCM) - 100 mL - -
Sodium Thiosulfate - Sat. aq. sol. - -

| Sodium Bicarbonate | - | Sat. aq. sol. | - | - |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylisoxazole (5.00 g) and iodine (14.4 g).

  • Acid Addition: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (12 mL) to concentrated sulfuric acid (12 mL) in an ice bath.

  • Reaction Execution: Slowly add the cold nitrating mixture dropwise to the flask containing the isoxazole and iodine over 30 minutes, maintaining the temperature below 40 °C with an ice bath.

  • Heating: After the addition is complete, heat the reaction mixture to 70-75 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a minimal amount of hot hexane to yield 4-iodo-3,5-dimethylisoxazole as a crystalline solid.

Part B: Synthesis of this compound

This core step utilizes the Sonogashira coupling followed by a one-pot deprotection.

Materials & Reagents:

Reagent M.W. Amount Moles Equiv.
4-Iodo-3,5-dimethylisoxazole 223.01 2.23 g 10.0 mmol 1.0
Trimethylsilylacetylene 98.22 1.47 g (2.1 mL) 15.0 mmol 1.5
Pd(PPh₃)₄ 1155.56 231 mg 0.2 mmol 0.02
Copper(I) Iodide (CuI) 190.45 76 mg 0.4 mmol 0.04
Triethylamine (TEA) 101.19 40 mL - -
Tetrahydrofuran (THF) - 40 mL - -
Potassium Carbonate (K₂CO₃) 138.21 2.76 g 20.0 mmol 2.0

| Methanol (MeOH) | - | 20 mL | - | - |

Procedure:

  • Inert Atmosphere: Set up a 250 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon or nitrogen. This anhydrous and anaerobic condition is crucial to prevent catalyst degradation.[11]

  • Reagent Loading: To the flask, add 4-iodo-3,5-dimethylisoxazole (2.23 g), copper(I) iodide (76 mg), and tetrakis(triphenylphosphine)palladium(0) (231 mg).

  • Solvent and Base Addition: Add anhydrous THF (40 mL) and triethylamine (40 mL) via syringe. The triethylamine acts as both the base and a solvent.

  • Alkyne Addition: Degas the solution by bubbling argon through it for 15 minutes. Then, add trimethylsilylacetylene (2.1 mL) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting iodo-isoxazole.

  • Deprotection: Upon completion, add methanol (20 mL) followed by potassium carbonate (2.76 g). Stir the mixture at room temperature for an additional 2 hours to effect the desilylation.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue should be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to afford the pure this compound.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data:

TechniqueObservationExpected Data
¹H NMR Chemical Shift (δ, ppm) in CDCl₃δ ~3.40 (s, 1H, -C≡C-H ), δ ~2.45 (s, 3H, -CH₃ ), δ ~2.30 (s, 3H, -CH₃ )
¹³C NMR Chemical Shift (δ, ppm) in CDCl₃δ ~168.0 (C5), δ ~160.0 (C3), δ ~105.0 (C4), δ ~85.0 (C ≡CH), δ ~75.0 (C≡C H), δ ~12.0 (C H₃), δ ~10.5 (C H₃)
IR Wavenumber (cm⁻¹)~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2100 cm⁻¹ (weak, C≡C stretch)
Mass Spec. m/z (EI+)121.05 [M]⁺

Data Interpretation:

  • ¹H NMR: The appearance of a sharp singlet around 3.40 ppm is the definitive signal for the terminal alkyne proton. The two singlets for the methyl groups confirm the 3,5-dimethyl substitution pattern.

  • ¹³C NMR: The signals in the 75-85 ppm range are characteristic of the two sp-hybridized carbons of the alkyne. The disappearance of the C4 signal from its position in the iodo-precursor (which would be much further upfield) and the appearance of the new C4 signal around 105 ppm confirm successful substitution.[12]

  • IR Spectroscopy: The two most important peaks to confirm the synthesis are the sharp ≡C-H stretch above 3000 cm⁻¹ and the C≡C triple bond stretch, which is often weak but sharp, around 2100 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the exact mass of the C₇H₇NO formula, confirming the elemental composition.

Conclusion and Future Perspectives

This guide has outlined a reliable and reproducible two-step synthesis for this compound, beginning from commercially available 3,5-dimethylisoxazole. The key transformation is a robust Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis.[11][13] The detailed protocols for synthesis, purification, and characterization provide a self-validating system for researchers to produce this valuable building block with high purity.

The availability of this compound opens avenues for rapid library synthesis and the development of novel chemical entities. Its utility in click chemistry, further cross-coupling reactions, and as a pharmacophore itself makes it an invaluable asset for professionals in drug discovery and development aiming to create next-generation therapeutics.[14][15]

References

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group | Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. [Link]

  • Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed. [Link]

  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate. [Link]

  • Advancing Small Nucleic Acid Drug Development with a One-Stop Solution - YouTube. [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 4-Ethynyl-3,5-dimethylisoxazole. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. A thorough understanding of their structural characterization is paramount for advancing research and development in this area. This document offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a robust experimental protocol for the synthesis and subsequent NMR analysis of the title compound, ensuring data integrity and reproducibility. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, characterization, and application of isoxazole-based compounds.

Introduction: The Significance of this compound and the Power of NMR

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an ethynyl group at the C4 position of the 3,5-dimethylisoxazole core opens up a new avenue for the synthesis of novel derivatives with potential therapeutic applications. The triple bond of the ethynyl moiety can readily participate in various chemical transformations, such as "click" chemistry, providing a versatile handle for the construction of more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their relative numbers, and their connectivity. Complementarily, ¹³C NMR, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the carbon framework of the molecule. A comprehensive analysis of both ¹H and ¹³C NMR spectra is therefore indispensable for the definitive characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals. The interpretation of these signals is based on the electronic environment of the protons and established chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 2.40Singlet3HC3-CH₃The methyl protons at the C3 position are expected to appear as a singlet in the typical alkyl region.
2~ 2.60Singlet3HC5-CH₃The methyl protons at the C5 position are slightly deshielded compared to the C3-methyl due to the proximity of the nitrogen atom, resulting in a downfield shift.
3~ 3.30Singlet1HC≡C-HThe terminal alkyne proton is deshielded and typically appears in the range of 2.5-3.5 ppm.[1]

Predicted ¹³C NMR and DEPT Spectral Data

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.[1][2]

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

SignalChemical Shift (δ, ppm)DEPT-135AssignmentRationale
1~ 11.5PositiveC3-CH₃The methyl carbon at the C3 position is expected to appear at a characteristic upfield chemical shift.
2~ 12.5PositiveC5-CH₃Similar to the C3-methyl, this carbon will be in the alkyl region, slightly shifted due to its position on the ring.
3~ 75.0PositiveC ≡C-HThe sp-hybridized carbon bearing the proton typically resonates in this region.
4~ 85.0AbsentC≡C -HThe quaternary sp-hybridized carbon of the alkyne is more deshielded and will not appear in a DEPT-135 spectrum.
5~ 115.0AbsentC4The C4 carbon of the isoxazole ring, being substituted and part of the aromatic system, will appear in the downfield region and be absent in the DEPT-135 spectrum.
6~ 160.0AbsentC3The C3 carbon of the isoxazole ring is a quaternary carbon and is significantly deshielded due to its attachment to the electronegative oxygen and nitrogen atoms.
7~ 170.0AbsentC5The C5 carbon of the isoxazole ring is also a quaternary carbon and is the most deshielded carbon in the molecule due to its proximity to the nitrogen atom.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a Sonogashira cross-coupling reaction.[3][4] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 4-Iodo-3,5-dimethylisoxazole C Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, rt A->C B (Trimethylsilyl)acetylene B->C D 4-((Trimethylsilyl)ethynyl)-3,5-dimethylisoxazole C->D E K₂CO₃, MeOH, rt D->E F This compound E->F

Caption: Synthetic route to this compound.

Step-by-step Methodology:

  • Sonogashira Coupling: To a solution of 4-iodo-3,5-dimethylisoxazole in a suitable solvent such as tetrahydrofuran (THF) and triethylamine (Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). To this mixture, add (trimethylsilyl)acetylene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 4-((trimethylsilyl)ethynyl)-3,5-dimethylisoxazole, is then purified by column chromatography on silica gel.

  • Deprotection: The purified silyl-protected alkyne is dissolved in a suitable solvent like methanol (MeOH). A mild base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC.

  • Final Work-up and Purification: Once the reaction is complete, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the final product, this compound, which can be further purified if necessary.

NMR Sample Preparation and Data Acquisition

Workflow for NMR Analysis:

NMR_Workflow A Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ B Transfer to a clean, dry 5 mm NMR tube A->B C Insert into NMR spectrometer B->C D Lock, Tune, and Shim C->D E Acquire ¹H NMR spectrum D->E F Acquire ¹³C and DEPT spectra E->F G Process and analyze data F->G

Sources

An In-depth Technical Guide to 4-Ethynyl-3,5-dimethylisoxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethynyl-3,5-dimethylisoxazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a less-documented molecule, its structural motifs—a 3,5-dimethylisoxazole core and a terminal alkyne—suggest a rich and versatile chemical profile. This document outlines a plausible synthetic route, predicts its key physicochemical and spectroscopic characteristics, and explores its potential applications, particularly as a building block in drug discovery and a component in "click" chemistry reactions. Detailed experimental protocols for its synthesis and characterization are provided to enable researchers to harness the potential of this promising molecule.

Introduction: The Scientific Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved pharmaceuticals. Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and its metabolic stability make it an attractive core for drug design. The 3,5-dimethyl substitution pattern provides a stable and well-defined electronic environment.

The introduction of an ethynyl group at the 4-position of the 3,5-dimethylisoxazole ring introduces a highly versatile functional handle. Terminal alkynes are renowned for their participation in a variety of carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This unique combination of a stable, drug-like core with a reactive, "clickable" handle makes this compound a molecule of considerable interest for researchers in drug development, chemical biology, and materials science. This guide aims to provide a foundational understanding of this molecule, bridging the gap in the current literature by combining established chemical principles with predictive insights.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C₇H₇NOBased on the chemical structure.
Molecular Weight 121.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidAlkynes and simple isoxazoles are often colorless liquids or solids[1].
Boiling Point Estimated 180-200 °CHigher than 3,5-dimethylisoxazole (142-144 °C) due to the increased molecular weight and polarity of the ethynyl group.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water.The heterocyclic nature may impart some water solubility, but the overall hydrocarbon character will dominate[1].
pKa of Acetylenic Proton ~25Typical for a terminal alkyne, indicating weak acidity[2].

Molecular Structure and Reactivity

The 3,5-Dimethylisoxazole Core: An Electron-Rich Heterocycle

The 3,5-dimethylisoxazole ring is an electron-rich aromatic system. The two methyl groups at the 3- and 5-positions are electron-donating, further increasing the electron density of the ring. This electronic nature influences the reactivity of substituents on the ring. The 4-position of the 3,5-dimethylisoxazole ring is susceptible to electrophilic attack, and functionalization at this position is a common strategy for derivatization[3].

The 4-Ethynyl Group: A Versatile Functional Handle

The terminal alkyne is a cornerstone of modern organic synthesis. Its key reactive features include:

  • Weak Acidity: The proton on the sp-hybridized carbon can be removed by a strong base to form a nucleophilic acetylide.

  • Addition Reactions: The triple bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation[1].

  • Cycloaddition Reactions: Most notably, it participates in [3+2] cycloaddition reactions with azides (the Huisgen cycloaddition), which is the foundation of "click" chemistry.

The juxtaposition of the electron-rich isoxazole ring and the electrophilic triple bond in this compound suggests a rich and tunable reactivity profile.

Proposed Synthesis of this compound

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. We propose a two-step synthesis starting from the commercially available 3,5-dimethylisoxazole.

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole 4-Iodo-3,5-dimethylisoxazole 4-Iodo-3,5-dimethylisoxazole 3,5-Dimethylisoxazole->4-Iodo-3,5-dimethylisoxazole Iodine, NIS, or ICl Acidic conditions 4-(Trimethylsilylethynyl)-3,5-dimethylisoxazole 4-(Trimethylsilylethynyl)-3,5-dimethylisoxazole 4-Iodo-3,5-dimethylisoxazole->4-(Trimethylsilylethynyl)-3,5-dimethylisoxazole Pd(PPh₃)₂Cl₂, CuI Base (e.g., Et₃N) Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->4-(Trimethylsilylethynyl)-3,5-dimethylisoxazole This compound This compound 4-(Trimethylsilylethynyl)-3,5-dimethylisoxazole->this compound K₂CO₃, MeOH or TBAF

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Iodo-3,5-dimethylisoxazole

  • To a solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-3,5-dimethylisoxazole.

Causality Behind Experimental Choices: The 4-position of 3,5-dimethylisoxazole is activated towards electrophilic substitution. NIS is a mild and effective iodinating agent for electron-rich heterocycles. Acetic acid can act as both a solvent and a catalyst.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

  • To a solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add ethynyltrimethylsilane (1.2 eq).

  • Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.1 eq).

  • Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-((trimethylsilyl)ethynyl)-3,5-dimethylisoxazole.

Causality Behind Experimental Choices: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds[4][5]. The use of a palladium catalyst is essential for the catalytic cycle, and the copper(I) co-catalyst facilitates the formation of the copper acetylide intermediate. The base is required to neutralize the hydrohalic acid byproduct. Ethynyltrimethylsilane is used as a protected form of acetylene to prevent self-coupling.

Step 3: Deprotection of the Silyl Group

  • Dissolve the 4-((trimethylsilyl)ethynyl)-3,5-dimethylisoxazole (1.0 eq) in a solvent mixture of methanol and dichloromethane.

  • Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), and stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the final product, this compound.

Causality Behind Experimental Choices: The trimethylsilyl (TMS) protecting group is readily cleaved under mild basic or fluoride-mediated conditions. Potassium carbonate in methanol is a simple and effective method for this transformation.

Spectroscopic Characterization

Predicting the spectroscopic signature of a novel compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
¹H~2.3-2.5s-CH₃ (at C3 and C5)Typical chemical shift for methyl groups on an aromatic heterocycle.
¹H~3.1-3.3s≡C-HThe acetylenic proton is deshielded by the anisotropy of the triple bond.
¹³C~10-12-CH₃ (at C3 and C5)Typical chemical shift for methyl carbons.
¹³C~75-80≡C -Hsp-hybridized carbon attached to a proton.
¹³C~80-85-Csp-hybridized carbon attached to the isoxazole ring.
¹³C~110-115C4The carbon bearing the ethynyl group.
¹³C~160-165C3 and C5Carbons of the isoxazole ring adjacent to the heteroatoms.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentJustification
~3300Strong, sharp≡C-H stretchCharacteristic absorption for a terminal alkyne[6][7].
~2100-2150Weak to mediumC≡C stretchCharacteristic absorption for a terminal alkyne[6][7].
~1600-1650MediumC=N stretchCharacteristic of the isoxazole ring.
~1400-1450MediumC-H bend (methyl)Bending vibration of the methyl groups.
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 121. Fragmentation patterns would likely involve the loss of the acetylenic proton, cleavage of the isoxazole ring, and loss of methyl groups[5].

Potential Applications

The unique bifunctional nature of this compound opens up a wide range of potential applications.

Applications cluster_0 Medicinal Chemistry cluster_1 Materials Science This compound This compound Bioorthogonal_Chemistry Bioorthogonal Chemistry (e.g., protein labeling) This compound->Bioorthogonal_Chemistry Drug_Discovery Drug Discovery (Scaffold for novel therapeutics) This compound->Drug_Discovery PROTACs PROTACs and Linker Chemistry This compound->PROTACs Polymer_Synthesis Polymer Synthesis This compound->Polymer_Synthesis Functional_Materials Functional Materials (e.g., organic electronics) This compound->Functional_Materials

Caption: Potential applications of this compound.

Medicinal Chemistry and Drug Discovery
  • Scaffold for Novel Therapeutics: The 3,5-dimethylisoxazole core can be elaborated upon using the ethynyl handle to generate libraries of compounds for screening against various biological targets. The isoxazole moiety is a known pharmacophore in many drug classes[8].

  • Bioorthogonal Chemistry: The terminal alkyne allows for "click" reactions with azide-tagged biomolecules in complex biological systems, enabling applications in chemical biology such as protein labeling and activity-based protein profiling.

  • PROTACs and Linker Chemistry: The molecule can serve as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the ethynyl group can be used to attach linkers connecting a target-binding moiety and an E3 ligase-binding moiety.

Materials Science
  • Polymer Synthesis: The alkyne functionality can be used in polymerization reactions to create novel polymers with tailored electronic and physical properties.

  • Functional Materials: Incorporation of this molecule into larger conjugated systems could lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Acetylenic Compounds: Terminal alkynes can be flammable and may form explosive mixtures with air. Acetylene and its derivatives should be handled with care, avoiding sources of ignition[3][9].

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Halogenated Compounds: Iodinated organic compounds can be irritants. Avoid skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. Its synthesis is achievable through standard, high-yielding organic reactions, and its predicted properties suggest a stable and versatile compound. The combination of a biologically relevant isoxazole core and a synthetically tractable ethynyl group positions this molecule as a valuable tool for researchers in drug discovery, chemical biology, and materials science. This technical guide provides a solid foundation for the synthesis, characterization, and application of this compound, and it is our hope that it will stimulate further research into this exciting area of chemistry.

References

  • Li, C., Li, J., Zhou, F., Li, C., & Wu, W. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. The Journal of Organic Chemistry, 84(18), 11958–11970. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kano, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. [Link]

  • Request PDF on ResearchGate. (2025, August 6). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. [Link]

  • Lokhande, P. D., Hasanzadeh, K., Khaledi, H., & Mohd Ali, H. (2012). Aromatization and Halogenation of 3,3a,4,5-Tetrahydro-3-aryl-2-phenyl-2H-benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N-Bromosuccinimide. Journal of Heterocyclic Chemistry, 49(6), 1398–1405. [Link]

  • CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkynes. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved January 22, 2026, from [Link]

  • Air Products. (n.d.). Safety Data Sheet: Acetylene. Retrieved January 22, 2026, from [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Azidations of Boronic Acids. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). eGrove. [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Al-Tamimi, A.-M. S. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1563. [Link]

Sources

A Technical Guide to the Synthesis of 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4-Ethynyl-3,5-dimethylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be effectively achieved through established and reliable synthetic methodologies. This document provides a comprehensive overview of a proposed synthetic pathway, grounded in authoritative chemical principles and supported by relevant literature. The core of this synthesis involves the construction of the 3,5-dimethylisoxazole scaffold, followed by the strategic introduction of the ethynyl group at the 4-position via a palladium-catalyzed cross-coupling reaction. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable the successful replication and adaptation of this synthesis.

Introduction: The Significance of the Isoxazole Core and Ethynyl Functionality

The isoxazole ring is a privileged scaffold in drug discovery, present in a number of approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of bioactive molecules. The 3,5-dimethyl substitution pattern provides a well-defined and sterically accessible core for further functionalization.

The incorporation of an ethynyl group introduces a versatile handle for subsequent chemical transformations. The alkyne functionality is a key participant in a wide array of reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira couplings, and various cyclization reactions. This makes this compound a valuable building block for the construction of more complex molecular architectures.

This guide will therefore focus on a logical and experimentally validated approach to the synthesis of this target molecule, emphasizing the strategic choices and mechanistic underpinnings of each synthetic step.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound can be logically divided into two key stages:

  • Stage 1: Construction of the 4-Halo-3,5-dimethylisoxazole Precursor. This involves the formation of the isoxazole ring and subsequent halogenation at the C4 position to install a suitable leaving group for the cross-coupling reaction.

  • Stage 2: Palladium-Catalyzed Sonogashira Cross-Coupling. This step introduces the desired ethynyl functionality by coupling the 4-halo-isoxazole with a protected alkyne, followed by deprotection.

Synthetic_Pathway A Pentane-2,4-dione + Hydroxylamine B 3,5-Dimethylisoxazole A->B Cyclocondensation C 4-Iodo-3,5-dimethylisoxazole B->C Iodination E 4-((Trimethylsilyl)ethynyl)-3,5-dimethylisoxazole C->E Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N D Trimethylsilylacetylene D->E F This compound E->F Desilylation (e.g., K₂CO₃, MeOH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 4-Iodo-3,5-dimethylisoxazole

The initial construction of the 3,5-dimethylisoxazole ring is a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. In this case, pentane-2,4-dione serves as the readily available starting material.

Step 1: Synthesis of 3,5-Dimethylisoxazole

  • Protocol:

    • To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3,5-dimethylisoxazole.

  • Causality: The sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which then undergoes condensation with the dione. The reaction proceeds through a keto-oxime intermediate which then cyclizes and dehydrates to form the stable aromatic isoxazole ring.

Step 2: Iodination at the C4 Position

The C4 position of the 3,5-dimethylisoxazole ring is activated towards electrophilic substitution. Iodination can be achieved using an electrophilic iodine source.

  • Protocol:

    • Dissolve 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and sulfuric acid.

    • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 4-iodo-3,5-dimethylisoxazole.

  • Causality: The electron-donating effect of the two methyl groups and the ring oxygen enriches the electron density at the C4 position, making it susceptible to electrophilic attack by the iodonium ion generated from NIS.

Stage 2: Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful and reliable method for the formation of a C(sp²)-C(sp) bond, making it ideal for the introduction of the ethynyl group.[1][2][3][4] A palladium catalyst is used in conjunction with a copper(I) co-catalyst. A terminal alkyne, often protected to prevent self-coupling, is coupled with the aryl/heteroaryl halide.

Step 3: Synthesis of 4-((Trimethylsilyl)ethynyl)-3,5-dimethylisoxazole

  • Protocol:

    • To a solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq) in a degassed solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq).

    • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

    • After completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-3,5-dimethylisoxazole.

  • Causality: The catalytic cycle involves the oxidative addition of the 4-iodo-3,5-dimethylisoxazole to the Pd(0) complex, followed by a transmetalation step with the copper(I) acetylide (formed in situ from trimethylsilylacetylene, CuI, and the amine base). The final step is a reductive elimination that yields the desired product and regenerates the Pd(0) catalyst. The trimethylsilyl group is a common protecting group for terminal alkynes.

Sonogashira_Mechanism cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-I Pd0->PdII Oxidative Addition (R-I) Pd_alkyne R-Pd(II)L₂-C≡C-TMS PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product R-C≡C-TMS Pd_alkyne->Product Reductive Elimination CuI CuI Cu_alkyne Cu-C≡C-TMS CuI->Cu_alkyne Cu_alkyne->PdII To Transmetalation Alkyne H-C≡C-TMS Alkyne->Cu_alkyne Et₃N

Sources

A Comprehensive Theoretical and Molecular Modeling Guide to 4-Ethynyl-3,5-dimethylisoxazole: Exploring Electronic Structure and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed computational framework for the theoretical investigation of 4-Ethynyl-3,5-dimethylisoxazole, a heterocyclic compound featuring a synthetically valuable isoxazole core and a reactive ethynyl group. Recognizing the growing importance of isoxazole derivatives in medicinal chemistry and materials science, this document outlines a robust workflow using Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties.[1][2] We present a narrative that not only details the protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis but also explains the scientific rationale behind these choices. The insights derived from these computational methods offer a predictive understanding of the molecule's stability, reactivity, and potential for intermolecular interactions, serving as a critical resource for researchers in drug discovery and molecular engineering.

Introduction: The Scientific Imperative

The isoxazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals due to its ability to act as a versatile pharmacophore and engage in a variety of intermolecular interactions.[2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][5][6] The introduction of an ethynyl (acetylenic) group at the 4-position of the 3,5-dimethylisoxazole ring creates a molecule of significant interest. The ethynyl group is a powerful functional handle in organic synthesis, participating in click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions. Furthermore, its linear geometry and π-system can profoundly influence a molecule's electronic properties and its ability to act as a ligand or a building block in advanced materials.

A comprehensive theoretical study of this compound is therefore essential. By employing high-level computational modeling, we can predict its three-dimensional structure, understand its electronic landscape, and pinpoint its reactive sites in silico. This predictive power accelerates research by guiding synthetic efforts, explaining experimental observations, and providing a rational basis for the design of new derivatives with tailored properties. This guide establishes a complete computational protocol for achieving these goals, grounded in the widely validated Density Functional Theory (DFT) framework.[7]

Computational Methodology: A Validated Workflow

The cornerstone of a reliable theoretical study is a method that is both accurate and computationally efficient for the system . For organic molecules like isoxazole derivatives, DFT, particularly with the B3LYP hybrid functional, has consistently provided an excellent balance of these factors.[6][7][8] The choice of basis set is equally critical; the Pople-style 6-311++G(d,p) basis set is selected here. This is a triple-zeta basis set that offers high flexibility for describing the electron distribution. The inclusion of diffuse functions ('++') is crucial for accurately modeling the lone pairs on the heteroatoms and the delocalized π-system of the ethynyl group, while the polarization functions ('d,p') account for the non-spherical nature of electron density in bonded atoms, which is essential for describing the molecular geometry and vibrational modes accurately.[7][9]

All calculations are to be performed using a quantum chemistry software package like Gaussian 09 or a more recent version.[8] The following workflow represents a self-validating system for the comprehensive analysis of the title molecule.

Computational Workflow Diagram

G cluster_input 1. Input & Initial Setup cluster_core_calc 2. DFT Core Calculations (B3LYP/6-311++G(d,p)) cluster_analysis 3. Data Extraction & Analysis cluster_output 4. Interpretation & Application A Construct Molecule (e.g., GaussView) B Geometry Optimization (Find Energy Minimum) A->B Initial Structure C Frequency Calculation (Confirm Minimum & Get Spectra) B->C Optimized Geometry E Structural Parameters (Bond Lengths, Angles) B->E Extract D Population Analysis (NBO, Charges) C->D Wavefunction & Frequencies F Vibrational Modes (Compare with FT-IR) C->F Extract G Electronic Properties (HOMO, LUMO, MEP) D->G Generate Surfaces H NBO Analysis (Charge Delocalization) D->H Analyze Output I Predict Reactivity & Spectroscopic Signature J Guide Drug Design & Materials Science I->J

Sources

An In-depth Technical Guide to the Purity and Stability of 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of purity and stability for 4-Ethynyl-3,5-dimethylisoxazole, a key heterocyclic building block in medicinal chemistry and materials science. Drawing upon established synthetic methodologies, analytical principles, and an understanding of the inherent reactivity of the isoxazole and terminal alkyne moieties, this document offers practical insights for ensuring the quality and reliability of this important compound.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule that marries the stable, electron-rich 3,5-dimethylisoxazole core with a reactive terminal alkyne. This unique combination makes it a valuable synthon for introducing the isoxazole motif into larger molecules through various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Its application spans the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials. The purity and stability of this building block are paramount, as impurities or degradation products can lead to unpredictable reaction outcomes, compromised biological activity, and difficulties in purification of the final products. This guide will delve into the intricacies of its synthesis, purification, potential impurities, stability profile, and the analytical methods required to ensure its quality.

Synthesis and Purification Strategies

The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction provides a reliable route to C4-alkynylisoxazoles.[1]

Synthetic Pathway: A Two-Step Approach

The synthesis is typically a two-step process, starting from the commercially available 3,5-dimethylisoxazole.

Step 1: Iodination of 3,5-Dimethylisoxazole

The first step involves the regioselective iodination at the C4 position of the 3,5-dimethylisoxazole ring to produce 4-iodo-3,5-dimethylisoxazole . This intermediate is a stable, crystalline solid that serves as the electrophilic partner in the subsequent coupling reaction.[2]

Diagram of the Iodination Reaction

Iodination_Reaction reagent1 3,5-Dimethylisoxazole product 4-Iodo-3,5-dimethylisoxazole reagent1->product Acetonitrile, Acid reagent2 Iodinating Agent (e.g., N-Iodosuccinimide) reagent2->product

Caption: Synthesis of 4-Iodo-3,5-dimethylisoxazole.

A common and effective method for this iodination is the use of N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile, often in the presence of an acid catalyst.[3]

Step 2: Sonogashira Coupling with a Protected Acetylene

The second step is the palladium- and copper-catalyzed Sonogashira coupling of 4-iodo-3,5-dimethylisoxazole with a protected acetylene source, typically ethynyltrimethylsilane (TMS-acetylene) . The use of a silyl-protected alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[4]

Diagram of the Sonogashira Coupling and Deprotection

Sonogashira_and_Deprotection cluster_step2 Sonogashira Coupling cluster_step3 Deprotection reagent3 4-Iodo-3,5-dimethylisoxazole intermediate 4-(Trimethylsilylethynyl)- 3,5-dimethylisoxazole reagent3->intermediate Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et3N) reagent4 Ethynyltrimethylsilane reagent4->intermediate final_product This compound intermediate->final_product Base (e.g., K2CO3, MeOH) or Fluoride source (e.g., TBAF) Photolytic_Degradation start This compound intermediate Acyl Azirine Intermediate start->intermediate UV Light (hν) N-O bond homolysis product Rearranged Oxazole Product intermediate->product Rearrangement

Sources

An In-depth Technical Guide to 4-Ethynyl-3,5-dimethylisoxazole: Synthesis, Handling, and Application in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 4-Ethynyl-3,5-dimethylisoxazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its unique structure, combining the biologically relevant 3,5-dimethylisoxazole core with a reactive terminal alkyne, positions it as a valuable tool for covalent conjugation via modern synthetic methods. This guide moves beyond a simple recitation of facts to explain the causality behind the recommended handling procedures and experimental protocols, ensuring both safety and success in the laboratory.

Core Compound Profile and Physicochemical Properties

This compound is a specialized reagent primarily utilized for the introduction of the dimethylisoxazole moiety onto target molecules. The 3,5-dimethylisoxazole motif is a known acetyl-lysine mimic and is found in various pharmacologically active agents, making this compound a key intermediate in the synthesis of novel therapeutics.[1] Its utility is derived from the terminal alkyne group, which serves as a chemical handle for highly efficient and specific ligation reactions.

Table 1: Compound Identification and Properties

Parameter Value Source
IUPAC Name 4-Ethynyl-3,5-dimethyl-1,2-oxazole -
CAS Number 668970-91-0 [2]
Molecular Formula C₇H₇NO [2][3]
Molecular Weight 121.14 g/mol [3]
SMILES Code CC1=C(C#C)C(C)=NO1 [3]
Purity (Typical) ≥97% [2]
Physical Form Expected to be a liquid or low-melting solid Inferred from analogues
Boiling Point Data not available; (Analogue: 4-Chloromethyl-3,5-dimethylisoxazole: 87-88 °C @ 8 mmHg)

| Storage | Sealed in dry, 2-8°C |[2][3] |

Hazard Analysis and Safe Handling Protocols

A thorough understanding of the safety profile of this compound is paramount. The hazard assessment is based on the Globally Harmonized System (GHS) classifications provided by suppliers and supplemented with data from structurally related isoxazole compounds.

Table 2: GHS Hazard and Precautionary Statements

GHS Classification Code Statement Source
Hazard Statements H302 Harmful if swallowed. [3]
H315 Causes skin irritation. [3]
H319 Causes serious eye irritation. [3]
H335 May cause respiratory irritation. [3]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [3]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [3]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [3]

| | P305+P351+P338| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |

Personal Protective Equipment (PPE) and Engineering Controls

The causality for stringent PPE use stems from the compound's irritant nature (H315, H319, H335).

  • Engineering Controls : All manipulations should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

  • Eye and Face Protection : Wear chemical safety goggles and/or a full-face shield to protect against splashes, which can cause serious eye irritation.[5]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. A lab coat must be worn at all times.[4]

  • Respiratory Protection : If there is a risk of generating aerosols or working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

The recommended storage conditions are designed to preserve the compound's integrity and prevent hazardous situations.

  • Handling : Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[6] Keep away from strong oxidizing agents, as they are incompatible.[6] The ethynyl group can be reactive, particularly with certain metals or under conditions of heat and pressure; handle with appropriate caution.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[2][3] For long-term stability, particularly to protect the reactive alkyne, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[6]

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[5]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[3]

Synthesis Pathway: Sonogashira Cross-Coupling

The most direct and efficient method for synthesizing C4-alkynylisoxazoles is the Palladium-catalyzed Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. For this compound, the strategy involves coupling an acetylene source (like trimethylsilylacetylene, followed by deprotection) with 4-iodo-3,5-dimethylisoxazole.

The choice of this method is driven by its high yields and functional group tolerance. The mechanism relies on a synergistic catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition into the C-I bond of the isoxazole. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation to the palladium complex, and subsequent reductive elimination yields the final product and regenerates the palladium(0) catalyst.[7]

Sonogashira_Synthesis cluster_reagents Starting Materials & Catalysts cluster_process Reaction & Purification cluster_final Intermediate & Final Product IodoIsoxazole 4-Iodo-3,5-dimethylisoxazole Reaction Reaction Vessel: - Inert Atmosphere (N₂/Ar) - Room Temp to 50°C IodoIsoxazole->Reaction Alkyne Trimethylsilylacetylene Alkyne->Reaction Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_cat->Reaction Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., THF/Toluene) Solvent->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Intermediate TMS-protected Isoxazole Purification->Intermediate Deprotection Deprotection (e.g., K₂CO₃, MeOH) Intermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Workflow for Sonogashira Synthesis.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies for isoxazoles.[4][5]

  • Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3,5-dimethylisoxazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagents : Add degassed solvent (e.g., a mixture of THF and Toluene) followed by a degassed amine base, such as triethylamine (Et₃N, 2.5 eq).

  • Alkyne Addition : Slowly add trimethylsilylacetylene (1.2 eq) to the stirred mixture at room temperature.

  • Reaction : Heat the reaction mixture to 40-50°C and monitor by TLC or LC-MS until the starting iodide is consumed.

  • Work-up : Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the TMS-protected intermediate.

  • Deprotection : Dissolve the intermediate in a solvent such as methanol. Add a base like potassium carbonate (K₂CO₃) and stir at room temperature until the TMS group is cleaved.

  • Final Isolation : Neutralize the mixture, extract the product into an organic solvent, dry, and concentrate to yield pure this compound.

Core Reactivity: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound in drug discovery is its function as a building block in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is the cornerstone of "click chemistry," a concept developed by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific.[8]

The CuAAC reaction joins the terminal alkyne of our isoxazole with an azide-functionalized molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linker.[1] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and the late-stage functionalization of complex molecules.[9] The choice of this reaction is dictated by its bioorthogonality; both the azide and alkyne groups are essentially absent in biological systems, ensuring the reaction proceeds with exquisite specificity.[9]

CuAAC_Reaction Isoxazole This compound plus + Azide Molecule-N₃ (e.g., Drug Fragment, Biotin, Fluorophore) arrow Solvent (e.g., tBuOH/H₂O) Azide->arrow Catalyst Catalyst System Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) Ligand (optional) (e.g., TBTA, THPTA) Catalyst->arrow Catalyzes Product Isoxazole-Triazole-Molecule Conjugate arrow->Product

Caption: The CuAAC "Click" Reaction Workflow.

Step-by-Step CuAAC Protocol

This protocol provides a general method for conjugating this compound to an azide-containing molecule.

  • Reagent Preparation : Prepare stock solutions of the azide-functionalized molecule (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent (e.g., DMSO or DMF). Prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water. Prepare a solution of copper(II) sulfate (CuSO₄) (0.1 eq) in water.

  • Reaction Assembly : In a reaction vial, add the solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Component Addition : Add the azide solution, followed by the this compound solution.

  • Catalyst Addition : Add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Isolation : Once the reaction is complete, the product can be isolated by direct precipitation, extraction, or purification via chromatography, depending on the properties of the final conjugate.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for researchers at the forefront of drug development. Its design allows for the strategic incorporation of a pharmacologically-relevant isoxazole core into larger, more complex molecules with unparalleled efficiency and control. By understanding its synthesis via the Sonogashira coupling and its application in CuAAC click chemistry, scientists can fully leverage its potential. Adherence to the safety and handling protocols outlined in this guide is essential for ensuring the well-being of laboratory personnel and the integrity of the experimental outcomes.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dimethyl-4-isoxazolecarbaldehyde. Retrieved from Fisher Scientific.[6]

  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE. Retrieved from ChemicalBook.[4]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Amino-3,5-dimethylisoxazole. Retrieved from Sigma-Aldrich.[5]

  • Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences.[2]

  • BLD Pharm. (n.d.). 668970-91-0 | this compound. Retrieved from BLD Pharm.[3]

  • ResearchGate. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Retrieved from ResearchGate.[10]

  • Thermo Fisher Scientific. (n.d.). Ethyl 3,5-dimethylisoxazole-4-carboxylate, 97%. Retrieved from Thermo Fisher Scientific.[11]

  • Rasayan Journal of Chemistry. (2018). CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. Rasayan J. Chem., 11(2), 835-842.[12]

  • RSC Publishing. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.[4]

  • PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(22), 127427.[13]

  • TCI Chemicals. (n.d.). Ethyl 3,5-Dimethylisoxazole-4-carboxylate. Retrieved from TCI Chemicals.[14]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from PubChem.[15]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-16.[16]

  • PubMed Central. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(10), 4563-4601.[17]

  • RSC Publishing. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(29), 7872-7894.[1]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal.[8]

  • Universidad de Zaragoza. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 1936-1945.[18]

  • CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349.[19]

  • ResearchGate. (2021). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. Retrieved from ResearchGate.[20]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from Interchim.[9]

  • NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(18), 3265-3268.[7]

  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Retrieved from BOC Sciences.[]

  • RSC Publishing. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 53(57), 8058-8061.[22]

  • MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(16), 4867.[23]

  • Sigma-Aldrich. (n.d.). 4-Chloromethyl-3,5-dimethylisoxazole 98%. Retrieved from Sigma-Aldrich.

Sources

Solubility Profile of 4-Ethynyl-3,5-dimethylisoxazole: A Predictive and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Ethynyl-3,5-dimethylisoxazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and physicochemical properties. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring scientific rigor and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the development and application of novel isoxazole derivatives.

Introduction: The Critical Role of Solubility in Chemical Development

The journey of a novel chemical entity from discovery to application is paved with numerous challenges, among which solubility stands as a critical determinant of success. For professionals in drug development, a compound's solubility profile governs its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. In process chemistry, solubility dictates the choice of reaction media, purification strategies like recrystallization, and product isolation.

This compound, a molecule featuring a polar isoxazole core functionalized with nonpolar methyl groups and a weakly polar ethynyl group, presents a unique and interesting case for solubility analysis. The interplay of these functional groups suggests a nuanced solubility behavior across the spectrum of organic solvents. As no empirical solubility data for this specific compound is readily available in published literature, this guide provides a foundational framework based on established chemical principles and a robust experimental methodology.

Molecular Structure and Predicted Physicochemical Properties

To predict the solubility of this compound, we must first dissect its molecular structure and the nature of its constituent functional groups.

  • Chemical Structure:

    • IUPAC Name: 4-ethynyl-3,5-dimethyl-1,2-oxazole

    • Molecular Formula: C₇H₇NO

    • Molecular Weight: 121.14 g/mol

The molecule's architecture is key: a five-membered isoxazole ring substituted at positions 3 and 5 with methyl groups and at position 4 with an ethynyl group.

  • Functional Group Analysis:

    • Isoxazole Ring: This heterocyclic core is inherently polar due to the presence of electronegative nitrogen and oxygen atoms. The lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors.

    • Methyl Groups (-CH₃): These are nonpolar, alkyl groups that contribute to the lipophilicity (fat-solubility) of the molecule.

    • Ethynyl Group (-C≡CH): The carbon-carbon triple bond introduces a region of high electron density, and the terminal hydrogen is weakly acidic, allowing it to act as a very weak hydrogen bond donor. Overall, this group adds a small degree of polarity.

Overall Polarity Assessment: The presence of the polar isoxazole ring is the dominant factor determining the molecule's polar character. However, this is moderated by the two nonpolar methyl groups. Therefore, this compound is predicted to be a moderately polar molecule . This prediction is the cornerstone of the "like dissolves like" principle, which posits that a solute will dissolve best in a solvent of similar polarity.[1][2]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can forecast the solubility of this compound in various classes of organic solvents. These predictions are qualitative and serve as a starting point for experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The solvent's ability to donate hydrogen bonds will interact strongly with the hydrogen bond accepting isoxazole ring.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Strong dipole-dipole interactions between the solvent and the polar isoxazole ring will promote dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents are effective at dissolving a wide range of organic compounds with moderate polarity.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate The nonpolar methyl groups and the π-system of the ethynyl group may allow for some interaction, but the overall polarity mismatch with the isoxazole ring will limit solubility.
Nonpolar Aliphatic n-Hexane, CyclohexaneLow Significant mismatch in polarity. The nonpolar nature of these solvents will not effectively solvate the polar isoxazole core.[1]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the widely accepted "Shake-Flask Method," a reliable technique for determining the thermodynamic solubility of a compound.[3][4] This method ensures that the solution has reached equilibrium, providing a true measure of solubility.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene, n-Hexane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL) with screw caps

    • Vortex mixer

    • Thermostatically controlled shaker/incubator

    • Centrifuge capable of holding the vials

    • Syringes and syringe filters (0.22 µm)

    • Volumetric flasks and pipettes

    • A quantitative analytical instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow

The overall process involves creating a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add excess solute to a known volume of solvent in a vial B Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow solution to settle (optional, but recommended) B->C D Centrifuge the vial to pellet undissolved solid C->D E Carefully withdraw supernatant and filter through a 0.22 µm syringe filter D->E H Dilute the filtered supernatant to fall within the calibration range E->H F Prepare a series of standards of known concentration G Generate a calibration curve (Absorbance/Peak Area vs. Concentration) F->G J Calculate the original concentration using the calibration curve and dilution factor G->J I Analyze the diluted sample using HPLC or UV-Vis H->I I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part A: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent in which it is highly soluble (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of known concentrations.

  • Analysis: Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve. The curve should demonstrate linearity with a correlation coefficient (R²) > 0.99.

Part B: Solubility Measurement

  • Sample Preparation: Add an excess amount of this compound (e.g., ~10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent. The key is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vials and centrifuge them at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any fine particulates that could interfere with the analysis.

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase (for HPLC) or the pure solvent (for UV-Vis) to ensure the concentration falls within the linear range of the previously generated calibration curve.

  • Quantification: Analyze the diluted sample using the same method as the standards.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the original solubility in the solvent by multiplying by the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
n-Hexane[Experimental Value][Calculated Value]
DMSO[Experimental Value][Calculated Value]

This quantitative data provides the definitive solubility profile of the compound, which is invaluable for all subsequent research and development activities.

Conclusion

While a definitive, experimentally-derived solubility profile for this compound requires laboratory investigation, a robust prediction can be made based on its molecular structure. The compound is anticipated to be highly soluble in polar organic solvents and poorly soluble in nonpolar solvents. The provided detailed experimental protocol offers a self-validating system for researchers to obtain precise, quantitative solubility data. This guide serves as a comprehensive resource, blending theoretical prediction with practical, actionable methodology to empower scientists in their work with novel isoxazole derivatives.

References

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.
  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry in Modern Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept introduced to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] This reaction facilitates the rapid and efficient covalent linkage of molecular fragments, making it an indispensable tool across diverse scientific disciplines, including medicinal chemistry, bioconjugation, and materials science.[2][3] The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a heterocyclic motif that is not merely a passive linker but can actively participate in biological interactions.

This guide focuses on the practical application of a particularly valuable alkyne building block: 4-Ethynyl-3,5-dimethylisoxazole . The isoxazole core is a well-established pharmacophore found in numerous approved drugs and biologically active molecules.[4][5][6] By incorporating this moiety via a CuAAC reaction, researchers can readily access novel molecular architectures, embedding a privileged heterocyclic scaffold into their target compounds. This application note provides an in-depth examination of the CuAAC mechanism, guidance on experimental design, and detailed, validated protocols for utilizing this compound in both small molecule synthesis and bioconjugation contexts.

The Mechanism: Understanding the Copper-Catalyzed Cycle

The remarkable efficiency and regioselectivity of the CuAAC reaction, which yields exclusively the 1,4-disubstituted triazole, is a direct result of the copper(I) catalyst's role in orchestrating the reaction pathway.[7] This process dramatically accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed thermal cycloaddition, which requires harsh conditions and typically produces a mixture of 1,4 and 1,5-regioisomers.[8]

The catalytic cycle involves several key steps:

  • Formation of the Copper(I) Acetylide: The cycle begins with the interaction between the Cu(I) catalyst and the terminal alkyne. The π-coordination of copper to the alkyne significantly increases the acidity of the terminal proton, facilitating its removal by a mild base to form a highly reactive copper(I) acetylide intermediate.[2]

  • Coordination and Activation: The organic azide then coordinates to the copper center. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.

  • Cycloaddition: The terminal nitrogen of the coordinated azide attacks the internal carbon of the copper acetylide. This concerted, yet asynchronous, step leads to the formation of a six-membered copper-containing intermediate (a metallacycle).[]

  • Ring Contraction and Product Release: This intermediate rapidly rearranges to a more stable copper-triazolide species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism CuAAC Catalytic Cycle R1_Alkyne R¹-C≡CH (this compound) R1_Alkyne->p1 Cu_I Cu(I) Catalyst Cu_I->p1 Cu_Acetylide R¹-C≡C-Cu(I) Copper Acetylide Cu_Acetylide->p2 Azide R²-N₃ Azide Substrate Azide->p2 Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Triazolide Copper Triazolide Six_Membered_Intermediate->Cu_Triazolide Rearrangement Cu_Triazolide->p3 Product 1,4-Disubstituted 1,2,3-Triazole p1->Cu_Acetylide -H⁺ p2->Six_Membered_Intermediate Coordination & Cyclization p3->Cu_I Catalyst Regeneration p3->Product +H⁺

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Design: Optimizing Your Reaction

The success of a CuAAC reaction hinges on the careful selection of the catalyst system and reaction conditions. While the reaction is famously robust, understanding the function of each component allows for tailored optimization, ensuring high yields and purity.

ComponentOptions & ConsiderationsRationale & Expert Insight
Copper Source Cu(I) Salts: CuI, CuBr, [Cu(CH₃CN)₄]PF₆ Cu(II) Pre-catalysts: CuSO₄, Cu(OAc)₂Cu(I) is the active catalytic species. Using Cu(I) salts directly is effective but they can be sensitive to oxidation. The most common and robust method involves using a stable Cu(II) salt in conjunction with a reducing agent (like sodium ascorbate) to generate the active Cu(I) in situ.[8] This prevents premature catalyst oxidation and obviates the need for strictly anaerobic conditions.
Reducing Agent Sodium AscorbateWhen starting with a Cu(II) source, sodium ascorbate is the reagent of choice. It rapidly and cleanly reduces Cu(II) to Cu(I). An excess is often used to protect the catalyst from dissolved oxygen throughout the reaction.
Ligand TBTA, BTTAA, PhosphinesWhile not always necessary for small molecule synthesis in organic solvents, ligands are critical for bioconjugation in aqueous media.[2] They serve two main purposes: 1) Accelerating the reaction by stabilizing the Cu(I) oxidation state and preventing disproportionation. 2) Protecting sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by copper. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used and effective ligand.[2]
Solvent H₂O, t-BuOH/H₂O, DMSO, DMF, CH₃CNThe choice of solvent depends on the solubility of the substrates. Water or aqueous mixtures are ideal "green" solvents and have been shown to accelerate the reaction.[8][10] For substrates with poor water solubility, co-solvents like t-BuOH, DMSO, or DMF are commonly used. Reactions can often be run at room temperature.[7][11]
Base DIPEA, Et₃N, or noneIn many protocols, particularly those using in situ reduction in aqueous media, an external base is not required as the ascorbate and solvent can facilitate the necessary deprotonation. In organic solvents, a non-nucleophilic base like DIPEA can be added to facilitate the formation of the copper acetylide.

Protocol 1: General Synthesis of a 1,4-Disubstituted Triazole

This protocol is designed for the efficient coupling of this compound with a generic organic azide (e.g., Benzyl Azide) on a typical laboratory scale.

Materials:

  • This compound (1.0 equiv)

  • Benzyl Azide (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equiv, 1-5 mol%)

  • Sodium Ascorbate (0.10 - 0.20 equiv, 10-20 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water

  • Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

Step-by-Step Procedure:

  • Reagent Dissolution: In the reaction vessel, dissolve this compound (1.0 equiv) and Benzyl Azide (1.0 equiv) in the 1:1 t-BuOH/H₂O solvent mixture (to achieve a final alkyne concentration of approximately 0.1 M). Stir until a homogeneous solution is formed.

  • Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 1.0 M).

  • Initiation of Reaction: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (0.10 equiv) first, followed immediately by the CuSO₄·5H₂O solution (0.01 equiv). A color change (often to a yellow or heterogeneous green/brown) is typically observed, indicating the formation of the active catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure 1-(benzyl)-4-(3,5-dimethylisoxazol-4-yl)-1H-1,2,3-triazole.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Bioconjugation to an Azide-Modified Peptide

This protocol is optimized for labeling a sensitive biological molecule, such as an azide-functionalized peptide, in an aqueous buffer system. The use of a copper-chelating ligand is essential.

Materials:

  • Azide-modified peptide (1.0 equiv, e.g., 1-10 mg/mL solution)

  • This compound (10-20 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1.0 equiv)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (5.0 equiv)

  • Sodium Ascorbate (10-20 equiv)

  • Buffer: Phosphate-buffered saline (PBS) pH 7.4 or similar

  • Purification system (e.g., HPLC or spin desalting column)

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the azide-modified peptide in the reaction buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a "pre-mix" catalyst solution: Combine CuSO₄·5H₂O and TBTA in a 1:5 molar ratio in a suitable solvent like DMSO/water. For example, mix 10 µL of 10 mM CuSO₄ with 50 µL of 10 mM TBTA. The ligand should be in excess of the copper.[12]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • The azide-modified peptide solution.

    • The this compound stock solution (to a final concentration of 100-200 µM).

    • The CuSO₄/TBTA pre-mix (to a final copper concentration of 50-100 µM).

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 1-2 mM). Gently vortex or flick the tube to mix.

  • Incubation: Allow the reaction to proceed at room temperature or 37 °C for 1-2 hours. For very dilute samples or less reactive substrates, longer reaction times may be necessary.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst from the labeled peptide.

    • For larger peptides/proteins, a spin desalting column is a rapid and effective method.

    • For higher purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.

  • Analysis:

    • Confirm successful conjugation using MALDI-TOF or ESI-MS. A mass shift corresponding to the addition of the this compound moiety should be observed.

Workflow and Troubleshooting

Experimental_Workflow General CuAAC Experimental Workflow Prep 1. Reagent & Stock Solution Preparation Setup 2. Reaction Setup (Add Alkyne, Azide, Buffer) Prep->Setup Initiate 3. Reaction Initiation (Add Ascorbate, then Cu/Ligand) Setup->Initiate Monitor 4. Reaction Monitoring (TLC, LC-MS) Initiate->Monitor Workup 5. Quench & Work-up (Extraction or Desalting) Monitor->Workup Reaction Complete Purify 6. Purification (Chromatography, HPLC) Workup->Purify Analyze 7. Product Characterization (NMR, MS) Purify->Analyze

Caption: A generalized workflow for CuAAC experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (Cu(I) oxidized); Poor substrate solubility; Competing coordination of copper by substrate/buffer.Use fresh sodium ascorbate solution. Degas solvents if necessary. For bioconjugation, ensure the ligand-to-copper ratio is at least 5:1.[12] Try a different co-solvent (DMSO, DMF) to improve solubility.
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment.
Incomplete Reaction Insufficient catalyst loading; Low concentration of reactants.Increase catalyst loading to 5 mol%. For bioconjugation, where concentrations are low, increasing the reaction time or temperature (if the biomolecule is stable) can help.[12]
Biomolecule Degradation Oxidative damage from ROS generated by copper.This is a critical issue in bioconjugation. Increase the excess of the accelerating/protective ligand (e.g., TBTA). The ligand acts as a sacrificial reductant.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a powerful and versatile tool for chemical synthesis and bioconjugation. The use of this compound as a coupling partner provides a direct and efficient route to incorporate the biologically relevant isoxazole scaffold into a wide array of molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can reliably and rapidly generate novel triazole-linked conjugates. The protocols provided herein offer a robust starting point for scientists and drug development professionals to leverage this powerful "click" reaction in their research endeavors.

References

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Al-Aabed, Y., Al-Qawasmeh, R. A., & Al-Tel, T. H. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2017-2028. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Ramírez de la Piscina, P., & Gómez, M. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(23), 5563. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Methods in Cell Biology (Vol. 103, pp. 1-21). Academic Press. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 43-52. [Link]

  • Yıldırım, S., Yurttaş, L., & Boflu, S. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(20), 127427. [Link]

  • Hong, V., Kislukhin, A. A., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 49(51), 9855-9858. [Link]

  • Nwe, K., & Hilderbrand, S. A. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 245-257). Humana Press. [Link]

  • ResearchGate. (2022). Optimization of the conditions for CuAAC reaction. [Link]

  • Wang, L., Zhang, Y., & Li, Y. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800084. [Link]

  • Neuenswander, B., & Larock, R. C. (2010). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. ACS Combinatorial Science, 12(6), 594-599. [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • Zhou, Y., & Lu, W. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1483–1497. [Link]

  • Segura, J. L., & Mancheño, M. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [Link]

  • Debets, M. F., van Berkel, S. S., & van Delft, F. L. (2011). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 47(34), 9496-9510. [Link]

  • ChemRxiv. (2022). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. [Link]

  • Tafi, A., & Botta, M. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. ChemMedChem, 11(2), 143-146. [Link]

  • ResearchGate. (2017). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. [Link]

  • Li, H., & Zhang, J. (2013). The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. Nanoscale, 5(18), 8360-8374. [Link]

Sources

Application Notes and Protocols: A Guide to Click Chemistry with 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isoxazole Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of unique and functionally rich heterocyclic scaffolds is paramount. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure due to its remarkable biological activity and synthetic versatility. The 3,5-dimethylisoxazole core, in particular, offers a stable and predictable platform for the elaboration of novel molecular architectures. The introduction of a terminal alkyne at the 4-position, yielding 4-Ethynyl-3,5-dimethylisoxazole, unlocks the potential for its seamless integration into complex molecules via the highly efficient and robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

This application note provides a comprehensive experimental protocol for the utilization of this compound in CuAAC reactions, a cornerstone of click chemistry.[1] We will delve into the mechanistic underpinnings of this powerful transformation, offer a detailed step-by-step guide for a model reaction, and provide insights into reaction monitoring, product purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for the synthesis of novel isoxazole-containing compounds.

Understanding the Core Reaction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of a "click" reaction, a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1] This transformation involves the [3+2] cycloaddition of a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a Cu(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

The key to the reaction's success lies in the copper catalyst's ability to dramatically accelerate the rate of what would otherwise be a slow thermal reaction, while also controlling the regioselectivity to favor the 1,4-isomer. The resulting triazole ring is not merely a linker; it is a stable, aromatic, and often biologically active moiety that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in the design of bioactive molecules.

Materials and Methods

Reagents and Equipment
  • This compound: Commercially available or synthesized according to literature procedures.

  • Benzyl Azide: To be prepared from benzyl bromide and sodium azide (Caution: Organic azides are potentially explosive and should be handled with care).

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvents: A variety of solvents can be used, with mixtures of tert-butanol and water, or dimethylformamide (DMF) being common choices.[2] The choice of solvent will depend on the solubility of the substrates.

  • Reaction Vessel: A standard round-bottom flask or vial equipped with a magnetic stir bar.

  • Analytical balance, magnetic stirrer, standard glassware.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column Chromatography supplies (silica gel, solvents)

  • NMR Spectrometer, Mass Spectrometer, and IR Spectrometer for product characterization.

Preparation of Benzyl Azide (Caution!)
  • In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in a suitable solvent such as DMF.

  • Add benzyl bromide (1.0 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain benzyl azide.

  • Safety Note: Benzyl azide is a potentially explosive compound. It should be handled in a well-ventilated fume hood, and sudden shocks or heating should be avoided. It is recommended to use it directly in the next step without distillation.

Experimental Protocol: A Model Click Reaction

This protocol details the reaction of this compound with benzyl azide as a representative example.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_characterization Product Characterization A Dissolve this compound (1.0 equiv) and Benzyl Azide (1.05 equiv) in t-BuOH/H₂O (1:1) B Add Sodium Ascorbate (0.2 equiv) A->B 1. C Add CuSO₄·5H₂O (0.1 equiv) B->C 2. D Stir vigorously at room temperature C->D 3. E Monitor by TLC (e.g., Hexane:EtOAc 7:3) D->E Continuous F Quench with aq. NH₄Cl E->F Upon Completion G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Obtain ¹H NMR, ¹³C NMR, Mass Spec, and IR data K->L

Caption: Experimental workflow for the CuAAC reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.05 equivalents) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL for a 1 mmol scale reaction). Stir the mixture vigorously to ensure homogeneity.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). The solution should turn a yellow-green color.

  • Reaction Progress: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours, but can be left overnight if necessary.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3). The disappearance of the limiting starting material (in this case, likely the alkyne) and the appearance of a new, more polar spot corresponding to the triazole product indicates the reaction's progression.

  • Work-up: Once the reaction is complete, quench it by adding 10 mL of a saturated aqueous solution of ammonium chloride. This will help to remove the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(benzyl)-4-(3,5-dimethylisoxazol-4-yl)-1H-1,2,3-triazole.

Data Presentation and Characterization

The successful synthesis of the target triazole can be confirmed by a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Appearance of a characteristic singlet for the triazole proton (typically in the range of 7.5-8.5 ppm). Signals corresponding to the benzyl and dimethylisoxazole moieties should be present and integrated correctly. The disappearance of the alkyne proton signal is also a key indicator.
¹³C NMR Appearance of signals corresponding to the triazole ring carbons.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product should be observed.
IR Spectroscopy The disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) from the starting material. The appearance of bands associated with the triazole ring.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient stirring- Low temperature- Use fresh sodium ascorbate and CuSO₄·5H₂O.- Ensure vigorous stirring to maintain a homogeneous mixture.- Gently warm the reaction mixture (e.g., to 40-50 °C).
Formation of Side Products - Oxidative homocoupling of the alkyne (Glaser coupling)- Ensure a slight excess of sodium ascorbate is used to maintain the copper in the +1 oxidation state. Degassing the solvent prior to the reaction can also be beneficial.
Difficulty in Purification - Co-elution of starting materials and product- Presence of copper salts- Optimize the solvent system for column chromatography.- Ensure the aqueous work-up with ammonium chloride is performed thoroughly to remove the majority of the copper catalyst. A wash with a dilute aqueous solution of EDTA can also help to remove residual copper.

Mechanistic Rationale and Key Considerations

The CuAAC reaction proceeds through a well-established catalytic cycle. The active Cu(I) catalyst is generated in situ by the reduction of Cu(II) by sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which then rearranges to the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst.

CUAAC_mechanism CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Coordination Alkyne This compound Alkyne->Cu_Acetylide Azide Benzyl Azide Metallacycle Six-membered Copper Metallacycle Intermediate Azide->Metallacycle Cu_Acetylide->Metallacycle Reaction with Azide Metallacycle->CuI Catalyst Regeneration Triazole_Product 1-(benzyl)-4-(3,5-dimethylisoxazol-4-yl) -1H-1,2,3-triazole Metallacycle->Triazole_Product Rearrangement

Caption: Simplified mechanism of the CuAAC reaction.

Safety Precautions

  • Benzyl Azide: Organic azides are potentially explosive and should be handled with extreme care. Avoid heat, shock, and friction. It is recommended to prepare and use it in solution without isolation.

  • Copper Salts: Copper salts are harmful if swallowed and can cause eye and skin irritation. Handle with appropriate personal protective equipment.

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition offers a highly efficient and reliable method for the derivatization of this compound. The resulting 1,4-disubstituted 1,2,3-triazole products are formed in high yields under mild reaction conditions, making this a powerful tool for the synthesis of novel isoxazole-containing compounds for applications in drug discovery and materials science. By following the detailed protocol and considering the key insights provided in these application notes, researchers can confidently employ this versatile click reaction in their synthetic endeavors.

References

  • Medgyesi, Z., & Mika, L. T. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]

  • Ouzidan, Y., et al. (2014). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1002. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11310894, 1-Benzyl-4-phenyl-1,2,3-triazole. [Link]

  • Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

  • ChemRxiv. (2022). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information for a publication. [Link]

  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? [Link]

  • Universidad de Oviedo. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. [Link]

  • National Institutes of Health. (2017). Light-Triggered Click Chemistry. PubMed Central. [Link]

  • ResearchGate. (2014). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. [Link]

Sources

Synthesis of 1,2,3-triazole derivatives from 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Derivatives from 4-Ethynyl-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,2,3-Triazoles in Modern Chemistry

The 1,2,3-triazole core is a privileged heterocyclic scaffold that has garnered immense attention in medicinal chemistry, drug discovery, and materials science.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an attractive bioisostere for amide bonds.[2] This has led to the development of several approved drugs containing the 1,2,3-triazole moiety, such as the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole (CAI).[2] The broad spectrum of biological activities exhibited by 1,2,3-triazole derivatives, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, underscores their therapeutic potential.[3][4][5]

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of these valuable compounds.[6] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient, regioselective, and reliable method for the construction of 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction is characterized by its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and often the use of water as a solvent, making it an environmentally friendly approach.[9]

This guide provides detailed application notes and protocols for the synthesis of novel 1,2,3-triazole derivatives utilizing this compound as a key building block. The isoxazole moiety itself is a significant pharmacophore, and its combination with the 1,2,3-triazole ring is a promising strategy for the development of new bioactive molecules.

Synthetic Strategies: The Power of Azide-Alkyne Cycloaddition

The primary method for synthesizing 1,2,3-triazole derivatives from this compound is the Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of the isoxazole and an organic azide.[10] While the thermal cycloaddition can lead to a mixture of 1,4- and 1,5-regioisomers, the use of a catalyst allows for exquisite control over the regioselectivity.[11][12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry and selectively yields 1,4-disubstituted 1,2,3-triazoles.[7][11] The reaction is remarkably accelerated in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate, or by using a Cu(I) salt (e.g., CuI).[11][13][14] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.[8]

// Nodes R_alkyne [label="R-C≡CH\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_acetylide [label="R-C≡C-Cu(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; R_azide [label="R'-N₃\n(Organic Azide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Six-membered\nCu(III) intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,4-disubstituted\n1,2,3-Triazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges R_alkyne -> Cu_acetylide [label=" + Cu(I)"]; Cu_acetylide -> Intermediate [label=" + R'-N₃"]; R_azide -> Intermediate; Intermediate -> Product [label="Reductive\nElimination"]; Product -> Cu_I [label="Catalyst\nRegeneration", style=dashed, color="#5F6368"]; } caption [label="Figure 1: Simplified CuAAC Reaction Mechanism.", shape=plaintext, fontsize=10]; }

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[15][16] This complementary regioselectivity is highly valuable for accessing a wider range of triazole isomers for structure-activity relationship (SAR) studies. The reaction is typically catalyzed by a ruthenium(II) complex, such as [Cp*RuCl].[15] The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[11]

// Nodes R_alkyne [label="R-C≡CH\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ru_catalyst [label="[Cp*RuCl]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruthenacycle [label="Ruthenacycle\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; R_azide [label="R'-N₃\n(Organic Azide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,5-disubstituted\n1,2,3-Triazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges R_alkyne -> Ruthenacycle [label=" + [Cp*RuCl]"]; R_azide -> Ruthenacycle; Ruthenacycle -> Product [label="Reductive\nElimination"]; Product -> Ru_catalyst [label="Catalyst\nRegeneration", style=dashed, color="#5F6368"]; } caption [label="Figure 2: Simplified RuAAC Reaction Mechanism.", shape=plaintext, fontsize=10]; }

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 1,2,3-triazole derivatives.

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a reliable method for the CuAAC reaction using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.

Materials:

  • This compound

  • Appropriate organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, 0.2 M).

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq).

  • Reaction Initiation: Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

EntryAzide (R'-N₃)SolventTime (h)Yield (%)
1Benzyl azidet-BuOH/H₂O495
2Phenyl azideDMF692
31-Azido-4-methylbenzenet-BuOH/H₂O594
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

This protocol details the RuAAC reaction for the selective synthesis of the 1,5-regioisomer.

Materials:

  • This compound

  • Appropriate organic azide

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))

  • Anhydrous, non-protic solvent (e.g., toluene, THF, or DMF)[15]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) equipped round-bottom flask, dissolve this compound (1.0 eq) and the ruthenium catalyst (0.02 eq) in the anhydrous solvent.

  • Reagent Addition: Add the organic azide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) until the starting materials are consumed, as monitored by TLC.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a suitable eluent to afford the desired 1,5-disubstituted 1,2,3-triazole.

Data Presentation:

EntryAzide (R'-N₃)CatalystSolventTemp (°C)Time (h)Yield (%)
1Benzyl azideCpRuCl(PPh₃)₂Toluene801285
2Phenyl azideCpRuCl(COD)THF601882
31-Azido-4-methylbenzeneCp*RuCl(PPh₃)₂DMF100888

Characterization of 1,2,3-Triazole Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation.[17][18] The chemical shift of the triazole proton can help distinguish between the 1,4- and 1,5-isomers.[19] For unambiguous assignment, 2D NMR techniques like HSQC and HMBC can be employed.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the molecule.

  • Melting Point: The melting point is a useful indicator of the purity of the synthesized compounds.

// Nodes Synthesis [label="Synthesis of\n1,2,3-Triazole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(HRMS)", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; MP [label="Melting Point", fillcolor="#FBBC05", fontcolor="#202124"]; Structure_Confirmation [label="Structure and Purity\nConfirmation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> NMR; Purification -> MS; Purification -> IR; Purification -> MP; NMR -> Structure_Confirmation; MS -> Structure_Confirmation; IR -> Structure_Confirmation; MP -> Structure_Confirmation; } caption [label="Figure 3: Workflow for Characterization.", shape=plaintext, fontsize=10]; }

Conclusion and Future Outlook

The synthesis of 1,2,3-triazole derivatives from this compound via catalyzed azide-alkyne cycloaddition reactions offers a versatile and efficient platform for the generation of novel molecular entities. The ability to selectively synthesize either the 1,4- or 1,5-regioisomer by choosing the appropriate catalyst (copper or ruthenium) provides a powerful tool for medicinal chemists and drug development professionals. The combination of the isoxazole and 1,2,3-triazole pharmacophores holds significant promise for the discovery of new therapeutic agents with a wide range of biological activities. Further exploration of the synthetic scope and biological evaluation of these novel heterocyclic compounds is warranted.

References

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health.

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. American Chemical Society.

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA.

  • CuAAC click triazole synthesis - laboratory experiment. YouTube.

  • Azide-alkyne Huisgen cycloaddition. Wikipedia.

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health.

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Institutes of Health.

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health.

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers Media S.A.

  • Mechanistic Insight into the Light-Triggered CuAAC Reaction: Does Any of the Photocatalyst Go?. American Chemical Society.

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. American Chemical Society.

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Royal Society of Chemistry.

  • CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. Rasayan Journal of Chemistry.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience.

  • Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. American Chemical Society.

  • Click chemistry. Wikipedia.

  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science.

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI.

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkat USA.

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate.

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Journal of Population Therapeutics and Clinical Pharmacology.

  • Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. ResearchGate.

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

  • Click Chemistry in Drug Discovery. Sigma-Aldrich.

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications.

  • Click Chemistry. Chemie Brunschwig.

Sources

4-Ethynyl-3,5-dimethylisoxazole: A Versatile Alkyne for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds is of paramount importance. 4-Ethynyl-3,5-dimethylisoxazole has emerged as a highly valuable and versatile building block in this regard. Its rigid isoxazole core, substituted with two methyl groups, provides a stable and predictable platform, while the terminal alkyne functionality serves as a reactive handle for a variety of powerful coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for its synthesis and its application in the construction of biologically relevant molecules, particularly through the widely acclaimed copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".

The isoxazole moiety itself is a privileged structure in medicinal chemistry, being present in a range of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The incorporation of an ethynyl group at the 4-position of the 3,5-dimethylisoxazole ring system opens up a gateway to a vast chemical space, enabling the facile introduction of various substituents and the construction of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from the readily available 4-iodo-3,5-dimethylisoxazole. This process involves a Sonogashira cross-coupling reaction with a protected acetylene source, followed by a deprotection step.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Iodo-3,5-dimethylisoxazole Step1 Sonogashira Coupling (with (Trimethylsilyl)acetylene) Start->Step1 Intermediate 4-((Trimethylsilyl)ethynyl)-3,5-dimethylisoxazole Step1->Intermediate Step2 TMS Deprotection Intermediate->Step2 Product This compound Step2->Product CuAAC_Reaction cluster_click CuAAC (Click Chemistry) Alkyne This compound Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product + Azide Organic Azide (R-N3) Azide->Product + Catalyst Cu(I) Catalyst Catalyst->Product

Sources

The Versatility of 4-Ethynyl-3,5-dimethylisoxazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold and the Ethynyl Group

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is relentless. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The 3,5-dimethylisoxazole moiety, in particular, has been incorporated into various therapeutic candidates, demonstrating its value as a core structural element.[4][5][6]

When this versatile isoxazole core is functionalized with an ethynyl (acetylene) group at the 4-position, it gives rise to 4-ethynyl-3,5-dimethylisoxazole , a building block of significant potential for medicinal chemists. The terminal alkyne functionality is a gateway to a plethora of chemical transformations, most notably the Nobel Prize-winning "click chemistry," and can also serve as a valuable bioisostere for other chemical groups.[7]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in drug discovery workflows. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry can be broadly categorized into two key areas: its role as a versatile handle for bioconjugation and molecular assembly via click chemistry, and its application as a bioisosteric replacement to modulate molecular properties.

A Premier Reagent for Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8][9][10] This highly efficient and specific reaction forms a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule.[9][11] The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable unit that can actively participate in hydrogen bonding and dipole interactions with biological targets.

Key Advantages of Using this compound in CuAAC:

  • High Reactivity and Specificity: The terminal alkyne readily participates in the CuAAC reaction under mild, often aqueous, conditions.[12][13]

  • Bioorthogonality: The azide and alkyne groups are largely unreactive with most biological functional groups, ensuring that the reaction proceeds with high fidelity in complex biological systems.[14][15]

  • Introduction of a Medicinally Relevant Scaffold: The reaction appends the pharmacologically significant 3,5-dimethylisoxazole moiety to the target molecule.[16]

Applications in Drug Discovery:

  • Target Identification and Validation: By incorporating an azide handle onto a biological target (e.g., a protein or nucleic acid) and reacting it with this compound, researchers can attach probes for imaging or affinity purification.

  • Fragment-Based Drug Discovery (FBDD): Small fragments containing the this compound core can be screened for binding to a target. Hits can then be elaborated by "clicking" them to other fragments or linker molecules.

  • Synthesis of Novel Drug Candidates: Complex molecules with potential therapeutic activity can be rapidly assembled by linking different building blocks using the CuAAC reaction with this compound as a key component.[17]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general guideline for the CuAAC reaction. Optimization of solvent, catalyst, ligand, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions[13]

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Nitrogen or Argon source

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM TBTA in DMSO/t-BuOH or THPTA in water).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the azide-containing substrate (1.0 eq) and this compound (1.1-1.5 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]

  • Addition of Catalytic System:

    • To the degassed reaction mixture, add the copper ligand (e.g., 0.05-0.1 eq). The ligand accelerates the reaction and protects the biomolecules from oxidative damage.[12]

    • Add the CuSO₄·5H₂O solution (e.g., 0.01-0.05 eq).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.5 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[12]

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC, LC-MS, or other appropriate analytical techniques. Reactions are often complete within 1-24 hours.

    • Upon completion, the reaction can be worked up by quenching with a dilute aqueous solution of EDTA to chelate the copper catalyst, followed by extraction with an appropriate organic solvent.

    • The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.

Diagram of the CuAAC Reaction Workflow:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Purification A Dissolve Azide and This compound in Solvent B Degas Solution (N2 or Ar) A->B C Add Ligand (TBTA/THPTA) B->C D Add CuSO4 C->D E Add Sodium Ascorbate (Initiation) D->E F Stir at RT E->F G Monitor Reaction (TLC, LC-MS) F->G H Work-up (Quench, Extract) G->H I Purify Product H->I Bioisosteres Ethynyl Ethynyl (-C≡CH) Halogen Halogens (I, Br, Cl) Ethynyl->Halogen Similar σ-hole Nitrile Nitrile (-C≡N) Ethynyl->Nitrile Linearity, Electronics Aromatic Small Aromatic Rings Ethynyl->Aromatic π-System

Caption: Bioisosteric relationships of the ethynyl group.

Quantitative Data Summary

While specific experimental data for this compound is not extensively published, the table below provides typical physicochemical properties for related 3,5-dimethylisoxazole derivatives to serve as a reference for researchers.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index
3,5-DimethylisoxazoleC₅H₇NO97.12--
Ethyl 3,5-dimethylisoxazole-4-carboxylateC₈H₁₁NO₃169.18220-
4-Chloromethyl-3,5-dimethylisoxazoleC₆H₈ClNO145.5987-88 @ 8 mmHg1.486
3,5-Dimethylisoxazole-4-boronic acid pinacol esterC₁₁H₁₈BNO₃223.08--

Data sourced from various chemical supplier databases and publications. [18][19][20][21]

Conclusion and Future Perspectives

This compound is a high-potential building block for medicinal chemistry and drug discovery. Its dual utility as a versatile click chemistry reagent and a valuable bioisostere provides a powerful platform for the synthesis of novel therapeutic agents and chemical biology tools. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to fully exploit the capabilities of this promising molecule. As the demand for efficient and modular synthetic strategies continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • Yu, H.; Yang, H.; Shi, E.; Tang, W. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medicine in Drug Discovery, 8, 100063. [Link]

  • Fisher Scientific. (n.d.). Ethyl 3,5-Dimethylisoxazole-4-carboxylate 98.0+%. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Ozgur, A., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

  • Li, X., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1363-1368. [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Kuhn, B., et al. (2013). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of medicinal chemistry, 56(12), 5166-5186. [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • ResearchGate. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2017). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current drug discovery technologies, 14(2), 99-110. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • Zhu, J., Mo, J., Lin, H. Z., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & medicinal chemistry, 26(12), 3065-3075. [Link]

  • Werz, O., et al. (2018). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Journal of medicinal chemistry, 61(9), 4165-4170. [Link]

  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • ResearchGate. (2020). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. [Link]

  • Zhang, J., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & medicinal chemistry, 27(19), 115041. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2021). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. 5(2), 1-8. [Link]

  • Costantini, R., & Tondi, D. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. ChemMedChem, 11(1), 38-44. [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

Sources

Bioorthogonal Labeling with 4-Ethynyl-3,5-dimethylisoxazole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Isoxazole Moiety for Precise Biomolecular Tagging

Bioorthogonal chemistry has revolutionized our ability to study complex biological systems by enabling the specific labeling of biomolecules in their native environments.[1][2] This guide focuses on the application of 4-Ethynyl-3,5-dimethylisoxazole, a versatile alkyne-containing probe, for bioorthogonal labeling via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] The isoxazole scaffold is a prominent feature in many biologically active compounds, and its integration into bioconjugation strategies can offer improved physicochemical properties.[5][6][7]

This document provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in your research. We will delve into the causality behind experimental choices, ensuring a deep understanding of the methodology.

The Chemistry of Labeling: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of this labeling strategy is the CuAAC reaction, a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne (in this case, this compound) and an azide-functionalized molecule.[1][4] This reaction results in the formation of a stable triazole linkage.[4] The key features that make CuAAC ideal for bioorthogonal labeling are:

  • High Specificity: The azide and alkyne groups are largely inert to the functional groups found in biological systems, ensuring that the reaction only occurs between the intended partners.[1][4]

  • Favorable Kinetics: The use of a copper(I) catalyst dramatically accelerates the reaction rate, allowing for efficient labeling at low concentrations and under biologically compatible conditions.

  • Biocompatibility: The reaction can be performed in aqueous buffers and at physiological pH, making it suitable for use with sensitive biomolecules and even in living cells.[4]

The general mechanism involves the in situ generation of a copper(I) acetylide intermediate from this compound, which then reacts with the azide partner to form the triazole product.

Core Applications of this compound in Bioorthogonal Labeling

The versatility of this compound allows for its application in a wide range of biological research areas:

  • Proteomics: Labeling of newly synthesized proteins to study protein dynamics, turnover, and localization.

  • Glycobiology: Tagging of metabolically incorporated azide-modified sugars to visualize and identify glycoproteins.

  • Cell Imaging: Covalent attachment of fluorescent dyes to biomolecules for high-resolution microscopy.

  • Drug Development: Conjugation of drug molecules to targeting moieties or for the development of antibody-drug conjugates (ADCs).

The isoxazole ring itself can contribute to the overall properties of the conjugate, potentially influencing binding interactions and solubility.[8][9]

Experimental Workflows and Protocols

Diagram of the CuAAC Bioorthogonal Labeling Workflow

CuAAC_Workflow cluster_0 Preparation cluster_1 CuAAC Reaction cluster_2 Analysis Biomolecule Azide-Modified Biomolecule Reaction_Mix Reaction Mixture: - Azide-Biomolecule - Alkyne Probe - Copper(II) Sulfate - Reducing Agent (e.g., Na Ascorbate) - Ligand (e.g., THPTA) Biomolecule->Reaction_Mix Probe This compound (Alkyne Probe) Probe->Reaction_Mix Labeled_Biomolecule Labeled Biomolecule Reaction_Mix->Labeled_Biomolecule Click! Purification Purification Labeled_Biomolecule->Purification Analysis Downstream Analysis (e.g., SDS-PAGE, Microscopy) Purification->Analysis

Caption: General workflow for bioorthogonal labeling using CuAAC.

Protocol 1: Labeling of Purified Proteins with this compound

This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • DMSO (for dissolving the alkyne probe)

  • Deionized water

  • Purification resin (e.g., size-exclusion chromatography or affinity chromatography)

Stock Solutions:

ReagentConcentrationSolventStorage
This compound10 mMDMSO-20°C, protected from light
Copper(II) sulfate20 mMDeionized waterRoom temperature
Sodium ascorbate100 mMDeionized water-20°C, prepare fresh
THPTA100 mMDeionized water-20°C

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein to a final concentration of 1-10 µM.

    • This compound to a final concentration of 25-100 µM.

    • THPTA to a final concentration of 250 µM.

    • Copper(II) sulfate to a final concentration of 50 µM.

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM. Gently mix the solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).

  • Purification: Remove unreacted reagents and byproducts by purifying the labeled protein using an appropriate chromatography method.

  • Analysis: Confirm labeling by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used) or mass spectrometry.

Causality Behind Experimental Choices:

  • THPTA Ligand: This water-soluble ligand stabilizes the catalytically active Cu(I) oxidation state, accelerates the reaction, and protects the protein from oxidative damage caused by reactive oxygen species that can be generated during the reduction of Cu(II).[10][11][12][13]

  • Sodium Ascorbate: This reducing agent is used to reduce Cu(II) to the active Cu(I) catalyst in situ.[10] A fresh solution is crucial as it is prone to oxidation.[12][14]

  • Reagent Concentrations: The alkyne probe and copper catalyst are typically used in excess relative to the protein to drive the reaction to completion.[10]

Protocol 2: Labeling of Live Cells

This protocol is for labeling cell surface or intracellular biomolecules that have been metabolically engineered to display azide groups.

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz for glycoproteins).

  • This compound conjugated to a fluorescent dye.

  • Copper(II) sulfate pentahydrate.

  • Sodium ascorbate.

  • THPTA ligand.

  • Cell culture medium or PBS.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular labeling.

Procedure:

  • Cell Preparation: Culture cells with the appropriate azide-containing metabolic precursor for 24-48 hours. Harvest and wash the cells with PBS.

  • Prepare Labeling Solution: Prepare a fresh solution containing:

    • Fluorescent this compound probe (e.g., 25 µM).[11][13]

    • Copper(II) sulfate (e.g., 50 µM).[13]

    • THPTA (e.g., 250 µM).[13]

    • Sodium ascorbate (e.g., 2.5 mM).[11][13] in cell culture medium or PBS.

  • Labeling: Resuspend the cells in the labeling solution and incubate for 5-30 minutes at room temperature or 4°C.[11][13]

  • Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted labeling reagents.

  • Fixation and Permeabilization (Optional):

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Imaging: Mount the cells on a microscope slide and visualize using fluorescence microscopy.

Causality Behind Experimental Choices:

  • Short Incubation Time: The CuAAC reaction is rapid, allowing for short labeling times which minimizes stress on the cells.[11][13]

  • Washing Steps: Thorough washing is essential to reduce background fluorescence from unreacted probes.

  • Fixation After Labeling: Fixing the cells after the labeling reaction preserves the cellular structures and the localization of the labeled biomolecules.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Low or No Labeling Inactive copper catalystUse freshly prepared sodium ascorbate. Ensure the copper sulfate solution is not expired.
Inaccessible azide or alkyne groupsFor proteins, consider performing the reaction under denaturing conditions (if compatible with the protein).
Insufficient reagent concentrationsIncrease the concentration of the alkyne probe and/or the copper catalyst.
Copper sequestration by the biomoleculeAdd excess copper or a sacrificial metal like Zn(II).[15]
High Background Signal Non-specific binding of the probeIncrease the number of washing steps. Include a blocking agent (e.g., BSA) in the washing buffer.
Aggregation of the probeEnsure the alkyne probe is fully dissolved in DMSO before adding to the aqueous reaction mixture.
Protein Precipitation Protein instability in the reaction bufferOptimize the buffer composition (pH, salt concentration). Perform the reaction at a lower temperature.
Cell Toxicity Copper-induced cytotoxicityUse a copper-chelating ligand like THPTA. Minimize the incubation time and the concentration of copper.[16]

Concluding Remarks

This compound is a valuable tool for bioorthogonal labeling, enabling a wide array of applications in chemical biology and drug discovery. By understanding the principles of the copper(I)-catalyzed azide-alkyne cycloaddition and carefully optimizing the reaction conditions, researchers can achieve highly specific and efficient labeling of their biomolecules of interest. The protocols provided in this guide serve as a robust starting point for your experiments, and the accompanying explanations of the underlying principles will aid in troubleshooting and further development of this powerful technology.

References

  • "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Fokin, V. V. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Fokin, V. V. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC. Available from: [Link]

  • Soh, K. T., He, Y., & Yao, S. Q. (2014). Click Chemistry in Proteomic Investigations. PMC. Available from: [Link]

  • Sasaki, T. (2015). Specific and quantitative labeling of biomolecules using click chemistry. PMC. Available from: [Link]

  • Wang, L., Zhang, P., Zhang, Y., & Liu, Z. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. Available from: [Link]

  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. Available from: [Link]

  • Kaur, H., & Singh, A. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Presolski, S. I., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available from: [Link]

  • Josten, M. D., Uttamapinant, C., & Ting, A. Y. (2008). AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY. PMC. Available from: [Link]

  • Unveiling the Unexpected Reactivity of Electrophilic Diazoalkanes in [3+2] Cycloaddition Reactions within Molecular Electron Density Theory. MDPI. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • Highly selective organic fluorescent probe for azide ion: Formation of a "molecular ring". Available from: [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Available from: [Link]

  • Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available from: [Link]

  • Click chemistry for labeling and detection of biomolecules. ResearchGate. Available from: [Link]

  • Sasaki, T. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers. Available from: [Link]

  • Isoxazoles: Molecules with potential medicinal properties. ResearchGate. Available from: [Link]

Sources

The Strategic deployment of 4-Ethynyl-3,5-dimethylisoxazole in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents demands a sophisticated and adaptable chemical toolbox. Within this landscape, strategically functionalized heterocyclic scaffolds serve as foundational elements for building drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, 4-ethynyl-3,5-dimethylisoxazole emerges as a particularly versatile building block, poised at the intersection of bioorthogonal chemistry, fragment-based drug discovery, and established medicinal chemistry principles. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the causal reasoning behind experimental design, to empower researchers in their drug development endeavors.

The Isoxazole Core: A Privileged Pharmacophore

The isoxazole ring is a five-membered heterocycle that is a recurring motif in numerous approved drugs and bioactive compounds.[1] Its prevalence stems from a combination of favorable properties:

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

  • Bioisosteric Potential: It can serve as a bioisostere for other functional groups, such as amide bonds, allowing for the fine-tuning of a molecule's physicochemical properties without compromising its biological activity.[2]

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

The 3,5-dimethyl substitution pattern, in particular, offers a well-defined and sterically accessible scaffold, while the ethynyl group at the 4-position provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[5]

Synthesis of this compound: A Practical Protocol

The reliable synthesis of this compound is a critical first step for its application in drug discovery. A robust and scalable method involves a Sonogashira cross-coupling reaction between a 4-halo-3,5-dimethylisoxazole precursor and a suitable acetylene source.[6] The following protocol details a plausible and efficient synthetic route.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from established methods for the Sonogashira coupling of halo-isoxazoles.[6][7]

Step 1: Synthesis of 4-Iodo-3,5-dimethylisoxazole (Precursor)

A common route to 4-halo-isoxazoles involves the direct halogenation of the parent 3,5-dimethylisoxazole.

  • Materials: 3,5-dimethylisoxazole, N-iodosuccinimide (NIS), acetonitrile.

  • Procedure:

    • Dissolve 3,5-dimethylisoxazole (1.0 eq) in acetonitrile.

    • Add N-iodosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-iodo-3,5-dimethylisoxazole.

Step 2: Sonogashira Cross-Coupling

  • Materials: 4-Iodo-3,5-dimethylisoxazole, trimethylsilylacetylene (TMSA), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • To a solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).

    • Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 3-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Dissolve the crude intermediate in THF and add TBAF (1.1 eq) to deprotect the silyl group.

    • Stir for 1 hour at room temperature.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound, by flash column chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO[8]
Molecular Weight 121.14 g/mol [8]
Appearance Solid[9]
Purity ≥97%[9]
Storage Sealed in dry, 2-8°C[8]
SMILES CC1=C(C#C)C(C)=NO1[8]

Application in "Click" Chemistry for Lead Generation

The terminal alkyne functionality of this compound makes it an ideal reagent for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a powerful tool for rapidly generating libraries of diverse compounds for biological screening.[10]

The resulting 1,2,3-triazole linkage is not merely a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for an amide bond.

Workflow for Click Chemistry-based Lead Generation

Caption: Click chemistry workflow for lead generation.

Protocol 2: General Procedure for CuAAC with this compound

This protocol is based on standard CuAAC conditions.

  • Materials: Azide-containing compound (1.0 eq), this compound (1.1 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq), sodium ascorbate (0.1 eq), tert-butanol, and water.

  • Procedure:

    • Dissolve the azide-containing compound and this compound in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting triazole product by flash column chromatography or recrystallization.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments (typically < 300 Da) for weak binding to a biological target. This compound, with a molecular weight of 121.14 g/mol , is an ideal candidate for inclusion in a fragment library.

The ethynyl group provides a vector for fragment evolution, allowing for the systematic growth of the initial hit into a more potent lead compound through synthetic modifications.

FBDD Workflow using this compound

Caption: FBDD workflow with this compound.

Advanced Applications: PROTACs and Bioorthogonal Labeling

The versatility of this compound extends to more advanced applications in drug discovery and chemical biology.

PROTACs (PROteolysis TArgeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of PROTACs involves connecting a target-binding ligand and an E3 ligase-binding ligand with a chemical linker. The click reaction with this compound offers a modular and efficient method for assembling these complex molecules. A researcher could incorporate the 3,5-dimethylisoxazole moiety as part of the linker or as a component of the target-binding ligand, using the ethynyl group as the point of attachment for the other half of the PROTAC.

Bioorthogonal Labeling

In chemical biology, the ability to label biomolecules in their native environment is crucial for studying their function. The CuAAC reaction is a prime example of a bioorthogonal reaction that can be used to attach probes (e.g., fluorescent dyes, affinity tags) to biomolecules that have been metabolically engineered to contain an azide group. This compound can be used to introduce the isoxazole scaffold as a reporter or to attach it to a probe for subsequent labeling studies.

Case Study: 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors

A recent study highlights the successful application of the 3,5-dimethylisoxazole scaffold in the development of potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in oncology. In this work, derivatives incorporating the 3,5-dimethylisoxazole moiety were synthesized and shown to have robust inhibitory activity against BRD4 and potent anti-proliferative effects in cancer cell lines. This example underscores the value of the 3,5-dimethylisoxazole core as a pharmacologically relevant scaffold in drug design.

Conclusion

This compound is a high-value chemical tool for drug discovery and chemical biology. Its straightforward synthesis, coupled with the remarkable utility of the ethynyl group in click chemistry, provides a powerful platform for lead generation, fragment-based screening, and the construction of complex molecular architectures like PROTACs. The inherent stability and favorable bioisosteric properties of the isoxazole ring further enhance its appeal as a privileged scaffold in medicinal chemistry. By leveraging the protocols and workflows outlined in this guide, researchers can effectively harness the potential of this versatile building block to accelerate their drug discovery programs.

References

  • Ho, T. I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843-1846.
  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8933-8943.
  • Prescher, J. A., & Bertozzi, C. R. (2023). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell, 186(8), 1548-1568.
  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Chemistry & Biodiversity, 15(7), e1800115.
  • Eriksson, O., & Artursson, P. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Ciulli, A., & Crews, C. M. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. Retrieved from [Link]

  • Lőrincz, K., Kele, P., & Novák, Z. (2009). The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. Synthesis, 2009(18), 3137-3142.
  • Devarie-Baez, N. O., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Google Patents. (2019). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2017). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Paton, R. S. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1063.
  • ResearchGate. (n.d.). Fragment-based drug design (FBDD) approaches used to identify hits in... Retrieved from [Link]

  • Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Trogdon, S. A., et al. (2019). Green Methodologies for Copper(I)
  • Kim, J., et al. (2019). Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. Organic Letters, 21(1), 100-104.
  • Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023.
  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.

Sources

Application Notes and Protocols: The Strategic Use of 4-Ethynyl-3,5-dimethylisoxazole in the Synthesis of Potent Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Epigenetic Modulation in Modern Drug Discovery

The field of epigenetics has unveiled a sophisticated layer of gene regulation that occurs without altering the DNA sequence itself. Among the key players in this regulatory network are bromodomains, protein modules that recognize and bind to acetylated lysine residues on histones and other proteins.[1] This recognition is a critical event in chromatin remodeling and the transcriptional activation of genes implicated in a host of diseases, most notably cancer and inflammatory conditions. The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, has emerged as a particularly compelling target for therapeutic intervention due to its central role in driving the expression of oncogenes such as c-MYC.[2]

This application note provides a detailed guide for researchers on the strategic use of a versatile building block, 4-ethynyl-3,5-dimethylisoxazole , in the synthesis of potent bromodomain inhibitors, with a focus on the BET family. We will delve into the rationale behind its design, provide detailed synthetic protocols, and discuss the broader implications for drug development.

Causality in Design: Why this compound?

The selection of a chemical scaffold is a critical decision in drug discovery, guided by principles of molecular recognition and synthetic accessibility. The 3,5-dimethylisoxazole moiety has been widely adopted in the design of BET inhibitors for a compelling reason: it serves as an effective isostere of the endogenous acetyl-lysine (KAc) residue that bromodomains are evolved to recognize.[3]

This bioisosteric replacement allows the isoxazole ring to occupy the KAc-binding pocket of the bromodomain, establishing key interactions that are fundamental to inhibitory activity.[4] The methyl groups at the 3 and 5 positions mimic the acetyl methyl group of KAc, while the nitrogen and oxygen atoms of the isoxazole ring can form crucial hydrogen bonds with conserved residues, such as an asparagine, and a network of water molecules within the binding site.[5]

The introduction of a 4-ethynyl group to this privileged scaffold is a strategic enhancement that unlocks a powerful and versatile method for molecular assembly: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[6] This bioorthogonal reaction allows for the efficient and high-yield covalent ligation of the isoxazole "warhead" to a diverse range of azide-functionalized molecular scaffolds.[2] The resulting 1,2,3-triazole linker is not merely a passive connector; it is a metabolically stable, rigid unit that can itself participate in hydrogen bonding and other favorable interactions within the protein, often enhancing the potency and modulating the selectivity of the final inhibitor.[7]

Below is a conceptual workflow illustrating this modular approach to inhibitor synthesis.

G cluster_0 Synthesis of Key Building Blocks cluster_1 Click Chemistry Ligation cluster_2 Final Product & Evaluation Isoxazole_Core This compound (Acetyl-Lysine Mimic) Click_Reaction CuAAC Reaction (Copper(I) Catalyst, e.g., CuSO4/NaAsc) Isoxazole_Core->Click_Reaction Azide_Scaffold Azide-Functionalized Scaffold (Drives Potency & Selectivity) Azide_Scaffold->Click_Reaction Final_Inhibitor Triazole-Linked Bromodomain Inhibitor Click_Reaction->Final_Inhibitor Biological_Assay Biological Evaluation (e.g., HTRF, Cell Proliferation) Final_Inhibitor->Biological_Assay

Caption: Modular synthesis of bromodomain inhibitors.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of a representative bromodomain inhibitor using this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 4-Bromo-3,5-dimethylisoxazole (Precursor)

This protocol outlines the bromination of commercially available 3,5-dimethylisoxazole, which serves as the precursor for the key ethynyl-isoxazole building block.

Materials:

  • 3,5-dimethylisoxazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole (5.0 g, 51.5 mmol) and DMF (50 mL).[1]

  • To the stirred solution, add N-bromosuccinimide (10.1 g, 56.7 mmol, 1.1 equivalents) portion-wise over 15 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL), saturated Na₂S₂O₃ solution (1 x 100 mL), water (2 x 100 mL), and brine (1 x 100 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-3,5-dimethylisoxazole as a pale yellow oil.

Protocol 2: Synthesis of this compound

This two-step protocol involves a Sonogashira cross-coupling reaction to install a protected alkyne, followed by deprotection.

Step 2A: Sonogashira Coupling with Ethynyltrimethylsilane

Materials:

  • 4-Bromo-3,5-dimethylisoxazole (from Protocol 1)

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask, magnetic stirrer, nitrogen/argon inlet, syringe

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3,5-dimethylisoxazole (2.0 g, 11.4 mmol), Pd(PPh₃)₂Cl₂ (400 mg, 0.57 mmol, 5 mol%), and CuI (108 mg, 0.57 mmol, 5 mol%).

  • Add anhydrous THF (40 mL) and anhydrous TEA (20 mL) via syringe.

  • To the stirred suspension, add ethynyltrimethylsilane (2.4 mL, 17.1 mmol, 1.5 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure. Resuspend the residue in EtOAc and filter through a pad of Celite to remove palladium salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield 3,5-dimethyl-4-((trimethylsilyl)ethynyl)isoxazole.

Step 2B: Deprotection of the Trimethylsilyl (TMS) Group

Materials:

  • 3,5-Dimethyl-4-((trimethylsilyl)ethynyl)isoxazole (from Step 2A)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the TMS-protected isoxazole (from Step 2A) in THF (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF (1 M in THF, 1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the deprotection by TLC.

  • Quench the reaction by adding water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography to afford This compound .

Protocol 3: Click Chemistry (CuAAC) Synthesis of a Bromodomain Inhibitor

This protocol describes the final "click" reaction, conjugating the ethynyl-isoxazole with a representative azide-functionalized scaffold. For this example, we will use a hypothetical but representative scaffold, 2-(azidomethyl)-6-chloropyridine, which positions the isoxazole "warhead" for interaction with the bromodomain while the pyridine core can be further elaborated or interact with other parts of the binding site.

Materials:

  • This compound (from Protocol 2)

  • 2-(Azidomethyl)-6-chloropyridine (or other suitable azide scaffold)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Vial, magnetic stirrer

Procedure:

  • In a 20 mL vial, dissolve this compound (100 mg, 0.82 mmol) and 2-(azidomethyl)-6-chloropyridine (153 mg, 0.90 mmol, 1.1 equivalents) in a 1:1 mixture of tert-butanol and water (8 mL).

  • In a separate small vial, prepare a fresh solution of sodium ascorbate (81 mg, 0.41 mmol, 0.5 equivalents) in water (1 mL).

  • In another small vial, prepare a solution of CuSO₄·5H₂O (20 mg, 0.08 mmol, 0.1 equivalents) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[8]

  • Stir the reaction mixture vigorously at room temperature for 12 hours. The formation of a precipitate may be observed.

  • Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final triazole-linked bromodomain inhibitor.

The following diagram illustrates the overall synthetic workflow from the precursor to the final product.

Caption: Synthetic workflow for a triazole-isoxazole bromodomain inhibitor.

Data Presentation: Inhibitory Activity

The modular nature of the click chemistry approach allows for the rapid generation of a library of analogues by varying the azide scaffold. The resulting compounds can be evaluated for their ability to inhibit bromodomain activity, typically using biochemical assays such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. Below is a table of representative IC₅₀ values for various isoxazole-based BET inhibitors.

Compound IDScaffold TypeBRD4(BD1) IC₅₀ (nM)[4]BRD4(BD2) IC₅₀ (nM)[4]Cellular Antiproliferative IC₅₀ (nM) (MV4;11 cells)[8]
I-BET151 Isoxazole-based250100500
ABBV-075 Isoxazole-pyrrolopyridone11310
ABBV-744 Isoxazole-pyrrolopyridone2100.26>1000
Example Click Compound Isoxazole-Triazole-PyridineHypotheticalHypotheticalHypothetical

Note: Data for the "Example Click Compound" is hypothetical and would be determined experimentally following synthesis.

Mechanism of Action: Targeting the BRD4-c-MYC Axis

BET inhibitors, including those synthesized from this compound, exert their anticancer effects primarily by disrupting the interaction between BRD4 and acetylated histones at the promoter and enhancer regions of key oncogenes. One of the most critical downstream targets is the c-MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. By displacing BRD4 from chromatin, these inhibitors effectively suppress c-MYC transcription, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2]

cluster_nucleus Cell Nucleus cluster_transcription Transcription cluster_cytoplasm Cytoplasm BRD4 BRD4 cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Binds to promoter/ enhancer Ac_Histone Acetylated Histones Ac_Histone->BRD4 recruits cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Inhibitor Isoxazole-Triazole Inhibitor Inhibitor->BRD4 displaces Proliferation Cell Proliferation & Growth cMYC_Protein->Proliferation drives

Caption: BRD4 inhibition suppresses c-MYC expression.

Trustworthiness and Field-Proven Insights: A Note on Bioactivation

While the 3,5-dimethylisoxazole motif is a highly effective acetyl-lysine mimic, it is crucial for researchers to be aware of its potential for metabolic bioactivation.[6] Studies have shown that under certain metabolic conditions, the isoxazole ring can be processed by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites like quinone-methides. These electrophilic species can adduct to cellular macromolecules, which may contribute to off-target toxicity.

Therefore, during lead optimization, it is imperative to:

  • Conduct early-stage metabolic stability assays: Use liver microsomes or hepatocytes to assess the metabolic fate of new analogues.

  • Characterize metabolites: Employ techniques like mass spectrometry to identify any potentially reactive species formed.

  • Perform structure-activity relationship (SAR) studies: Systematically modify the scaffold to mitigate bioactivation while retaining on-target potency. For instance, altering substituents on adjacent aromatic rings can influence the metabolic profile.[3]

By proactively addressing potential liabilities, researchers can develop more robust and safer clinical candidates.

Conclusion

This compound represents a high-value, strategically designed building block for the synthesis of potent bromodomain inhibitors. Its function as an acetyl-lysine isostere provides a solid foundation for affinity, while the terminal alkyne enables rapid and efficient diversification through click chemistry. This modular approach accelerates the exploration of chemical space and the development of optimized inhibitors targeting the BET family and other bromodomain-containing proteins. The protocols and insights provided herein are intended to empower researchers in drug discovery to leverage this powerful synthetic strategy in the pursuit of novel epigenetic therapies.

References

  • Flynn, N. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3564. [Link]

  • Xing, Y., et al. (2022). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Omega, 7(4), 3570–3579. [Link]

  • Flynn, N. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC, 8548321. [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Flynn, N. R., et al. (2021). Bioactivation of isoxazole-containing bromodomain and extra terminal domain (BET) inhibitors. ResearchGate. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]

  • Hewings, D. S., et al. (2013). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. Bioorganic & Medicinal Chemistry Letters, 23(12), 3634-3638. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]

  • Fish, P. V., et al. (2012). Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. Journal of Medicinal Chemistry, 55(22), 9831-9837. [Link]

  • Liu, Y., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]

  • Tang, K., et al. (2020). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 199, 112391. [Link]

  • Wang, L., et al. (2019). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Molecular Sciences, 20(10), 2484. [Link]

  • Gao, Y., et al. (2020). Bromodomain Inhibitors and Therapeutic Applications. Current Medicinal Chemistry, 27(16), 2679-2704. [Link]

  • Al-Sanea, M. M., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2539. [Link]

  • Otte, M., et al. (2020). Click chemistry enables preclinical evaluation of targeted epigenetic therapies. Science Translational Medicine, 12(559), eabb7923. [Link]

  • Zhang, G., et al. (2018). Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ACS Omega, 3(12), 17796-17808. [Link]

  • Waring, M. J., et al. (2016). Potent and Selective Bivalent Inhibitors of BET Bromodomains. Journal of Medicinal Chemistry, 59(1), 145-154. [Link]

  • Patel, H., et al. (2019). An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences, 131(1), 1-10. [Link]

  • Li, Y., et al. (2017). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 22(10), 1664. [Link]

  • Zhang, C., et al. (2018). Structure-Guided Design of Potent Diazobenzene Inhibitors for the BET Bromodomains. ChemMedChem, 13(1), 23-27. [Link]

  • Shao, Y., et al. (2021). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters, 21(4), 1-1. [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Liu, Z., et al. (2020). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. Bioorganic & Medicinal Chemistry, 28(1), 115193. [Link]

Sources

Application Notes & Protocols: Green Synthesis of 3,5-Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional synthetic routes to these valuable compounds often rely on methods that are inconsistent with the principles of green chemistry, involving hazardous solvents, prolonged reaction times, and significant energy consumption.[3][4] This guide provides detailed application notes and validated protocols for the green synthesis of 3,5-dimethylisoxazole and its derivatives, targeting researchers and professionals in drug development. We will explore advanced, sustainable methodologies including ultrasound-assisted synthesis, microwave-assisted organic synthesis (MAOS), mechanochemistry, and multi-component reactions in aqueous media. Each section explains the fundamental causality behind the experimental design and offers step-by-step protocols to ensure reproducibility and high yields.

The Imperative for Green Chemistry in Isoxazole Synthesis

The isoxazole ring is a cornerstone in drug discovery, present in approved drugs like the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib.[1] The 3,5-dimethylisoxazole moiety, in particular, is a key pharmacophore for targeting epigenetic proteins like BRD4.[2][5][6] The classical approach to synthesizing the parent 3,5-dimethylisoxazole involves the condensation of 2,4-pentanedione (acetylacetone) with hydroxylamine hydrochloride.[7] While effective, conventional methods often require extended refluxing, leading to high energy costs and the potential for byproduct formation.

The adoption of green chemistry principles—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—is not merely an ethical consideration but a scientific and economic necessity.[8] Green methodologies can lead to higher purity products, simplified workups, reduced costs, and a safer laboratory environment. This guide focuses on practical, field-tested green protocols that enhance reaction efficiency without compromising yield or purity.

Ultrasound-Assisted Synthesis: The Power of Sonochemistry

Ultrasound irradiation has emerged as a powerful tool in green organic synthesis.[4] The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient temperatures and pressures, dramatically accelerating reaction rates.[3][9] For the synthesis of 3,5-dimethylisoxazole, sonochemistry enables a catalyst-free, one-pot reaction in an aqueous medium at room temperature, representing a significant improvement over traditional heating methods.[10]

Causality of Sonochemical Enhancement:
  • Mass Transfer: The micro-jets and shockwaves produced during cavitation disrupt the interfacial boundary layers between reactants, leading to highly efficient mixing and enhanced mass transfer.

  • Radical Formation: In aqueous media, sonolysis of water can generate highly reactive hydroxyl radicals, which can initiate or promote certain reaction pathways.

  • Kinetic Acceleration: The intense localized energy input overcomes activation energy barriers more efficiently than bulk heating, drastically reducing reaction times from hours to minutes.[10]

Protocol 2.1: Catalyst-Free Sonochemical Synthesis of 3,5-Dimethylisoxazole

This protocol is adapted from the work of the Silva group, who demonstrated a direct, one-pot synthesis without the need for catalysts or acids.[3][10]

Materials:

  • 2,4-Pentanedione (Acetylacetone)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ultrasonic Bath or Probe Sonicator (A 37-47 kHz bath is suitable)[10]

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (10 mmol) and sodium bicarbonate (10 mmol) in 15 mL of deionized water. Stir for 5 minutes until effervescence ceases. This step neutralizes the hydrochloride salt to liberate free hydroxylamine in situ.

  • Addition of Diketone: To the aqueous solution, add 2,4-pentanedione (10 mmol) dropwise while stirring.

  • Ultrasonic Irradiation: Place the flask in the ultrasonic bath, ensuring the water level in the bath is consistent with the liquid level in the flask. Irradiate the mixture for 10-15 minutes at room temperature.[3][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 3,5-dimethylisoxazole, is often of high purity.[3] If necessary, further purification can be achieved via distillation.

Data Summary: Sonochemistry vs. Conventional Synthesis
ParameterConventional MethodUltrasound-Assisted Method
Reaction Time 24 hours10 minutes[10]
Temperature RefluxRoom Temperature[3]
Catalyst Often requires acid/baseCatalyst-free[3]
Solvent Ethanol/MethanolWater[10]
Yield ~60%~70-94%[4][10]
Workflow Diagram: Sonochemical Synthesis```dot

G cluster_prep Reactant Preparation cluster_reaction Sonochemical Reaction cluster_workup Product Isolation P1 Dissolve NH₂OH·HCl & NaHCO₃ in H₂O P2 Add 2,4-Pentanedione P1->P2 Liberates free hydroxylamine R1 Ultrasonic Irradiation (10-15 min, RT) P2->R1 W1 Extract with Diethyl Ether R1->W1 W2 Dry over MgSO₄ W1->W2 W3 Concentrate in vacuo W2->W3 End End W3->End Pure 3,5-Dimethylisoxazole

Caption: General mechanism for isoxazole synthesis.

Mechanochemical (Ball-Milling) and Multi-Component Approaches

Mechanochemical Synthesis: A Solvent-Free Frontier

Mechanochemistry utilizes mechanical force (e.g., grinding or milling) to drive chemical reactions, often in the absence of any solvent. [11]This technique is inherently green as it eliminates solvent waste, a major contributor to environmental impact in the chemical industry. Ball-milling reactions are performed in a jar containing stainless steel or ceramic balls; the high-energy collisions provide the activation energy for the reaction.

A scalable, solvent-free synthesis of 3,5-disubstituted isoxazoles has been developed using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions. [12]This method proceeds via a 1,3-dipolar cycloaddition and demonstrates excellent yields and reproducibility. [11][12]

Multi-Component Reactions (MCRs): Atom Economy by Design

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process, incorporating the majority of the atoms from the reactants. [13]This approach is highly atom-economical and aligns perfectly with green chemistry principles by reducing the number of synthetic steps and purification stages. [14]The synthesis of 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones via a one-pot reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride using citric acid as a biodegradable catalyst in water is an excellent example of a green MCR. [14][15]

Protocol 4.1: One-Pot MCR for Isoxazol-5(4H)-one Derivatives

This protocol is based on the use of citric acid as a green catalyst in an aqueous medium. [14] Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ethyl Acetoacetate

  • Hydroxylamine Hydrochloride

  • Citric Acid (catalyst)

  • Water/Ethanol mixture (as solvent)

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and citric acid (15 mol%).

  • Solvent Addition: Add 5 mL of a 1:1 water-ethanol mixture. The ethanol helps to solubilize the organic reactants.

  • Reaction: Stir the mixture vigorously at 60°C for 1-2 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Collect the crystals by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure isoxazol-5(4H)-one derivative.

Logical Flow: Multi-Component Reaction

G Reactants Aldehyde + Ethyl Acetoacetate + Hydroxylamine HCl Process One-Pot Reaction (60°C, 1-2h) Reactants->Process Catalyst Citric Acid (Green Catalyst) Catalyst->Process Solvent H₂O / EtOH (Green Solvent) Solvent->Process Product Isoxazol-5(4H)-one Derivative Process->Product

Sources

Application Notes & Protocols: One-Pot Synthesis of Bio-relevant 1,2,3-Triazoles Utilizing 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the efficient one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles incorporating the versatile 3,5-dimethylisoxazole scaffold. The methodologies detailed herein leverage the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to afford isoxazolyl-triazole hybrids with high yield and purity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to streamline the synthesis of novel heterocyclic entities with significant therapeutic potential. We will elucidate the synthesis of the key building block, 4-Ethynyl-3,5-dimethylisoxazole, and provide robust, step-by-step protocols for its subsequent one-pot reaction with in situ generated organic azides.

Introduction: The Strategic Value of Isoxazolyl-Triazole Hybrids

The convergence of isoxazole and 1,2,3-triazole moieties into a single molecular architecture represents a compelling strategy in modern medicinal chemistry. Both heterocycles are considered "privileged structures" due to their frequent occurrence in biologically active compounds and approved pharmaceuticals.[1][2]

  • Isoxazoles are associated with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Their presence can modulate the physicochemical properties of a molecule, enhancing its metabolic stability and bioavailability.

  • 1,2,3-Triazoles , readily accessible through the highly efficient CuAAC reaction, offer more than just a stable linking unit.[5] They are known to engage in hydrogen bonding and dipole interactions with biological targets and can act as bioisosteres for amide bonds, improving metabolic stability.[6] The triazole core is found in numerous antimicrobial and anticancer agents.[2]

The combination of these two pharmacophores into isoxazolyl-triazole hybrids has yielded compounds with promising antibacterial and anticancer activities.[7] The one-pot synthesis approach detailed herein minimizes purification steps, reduces waste, and improves overall efficiency, making it an ideal strategy for generating libraries of these high-value compounds for screening and lead optimization.[8]

Synthesis of the Key Alkyne: this compound

A reliable supply of the key alkyne is paramount. The most efficient route to this compound is via a Sonogashira cross-coupling reaction of a C4-halogenated isoxazole precursor.[4][9]

Rationale for the Synthetic Route

The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][10] This palladium-catalyzed reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of functionalized heterocyclic alkynes.[4] The synthesis proceeds in two main steps: iodination of the readily available 3,5-dimethylisoxazole, followed by the cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Iodo-3,5-dimethylisoxazole

  • To a solution of 3,5-dimethylisoxazole (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Iodo-3,5-dimethylisoxazole as a solid.

Step 2: Sonogashira Coupling to Yield this compound

  • To a degassed solution of 4-Iodo-3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Bubble argon through the solution for 15 minutes to ensure an inert atmosphere.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2 hours to effect desilylation.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield this compound.

One-Pot Synthesis of Isoxazolyl-Triazoles: Protocol and Mechanistic Insights

The beauty of the one-pot approach lies in the sequential generation of the azide and its immediate consumption in the CuAAC reaction without the need for isolation of the potentially hazardous azide intermediate. This protocol describes a general procedure starting from an organic halide.

The "Click Chemistry" Engine: The CuAAC Mechanism

The copper(I)-catalyzed azide-alkyne cycloaddition is a highly reliable and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer. The catalytic cycle is initiated by the formation of a copper(I)-acetylide species from the terminal alkyne. This intermediate then reacts with the organic azide, leading to the formation of a six-membered copper-containing intermediate which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

CuAAC_Mechanism Alkyne R-C≡CH (this compound) Cu_Acetylide R-C≡C-Cu (Copper Acetylide) Alkyne->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst Six_Membered_Intermediate Six-membered Copper Intermediate Cu_Acetylide->Six_Membered_Intermediate + R'-N₃ Azide R'-N₃ (Organic Azide) Azide->Six_Membered_Intermediate Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Rearrangement Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ Proton_Source H⁺

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed One-Pot Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Organic halide (e.g., benzyl bromide, alkyl iodide) (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • This compound (1.0 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent: e.g., a mixture of t-BuOH/H₂O (1:1) or DMF/H₂O (1:1)

Procedure:

  • In a round-bottom flask, dissolve the organic halide (1.0 eq) and sodium azide (1.2 eq) in the chosen solvent system.

  • Stir the mixture at room temperature or gently heat (e.g., 60 °C) for 1-3 hours to facilitate the formation of the organic azide. Monitor the reaction by TLC.

  • To the reaction mixture containing the in situ generated azide, add this compound (1.0 eq), copper(I) iodide (0.05 eq), and sodium ascorbate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 8-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the alkyne spot.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-(substituted)-4-(3,5-dimethylisoxazol-4-yl)-1H-1,2,3-triazole.

Self-Validating System and Causality
  • In situ Azide Formation: The initial step avoids the isolation of potentially explosive low molecular weight azides, enhancing safety. The choice of solvent and temperature for this step depends on the reactivity of the halide.

  • Catalyst System: CuI is the active Cu(I) catalyst. Sodium ascorbate is a crucial reducing agent that maintains the copper in its active +1 oxidation state, preventing oxidative homocoupling of the alkyne.

  • Solvent Choice: A mixture of an organic solvent and water is often optimal. Water can accelerate the CuAAC reaction, while the organic co-solvent ensures the solubility of the organic substrates.

  • Purification: The high efficiency of the "click" reaction often results in a clean reaction mixture, simplifying purification. A simple extraction and subsequent crystallization or flash chromatography are typically sufficient.

Data Presentation: Exemplary Substrate Scope and Biological Activity

The following table summarizes the expected outcomes for the one-pot synthesis with various organic halides and highlights the biological potential of the resulting isoxazolyl-triazole hybrids.

EntryOrganic Halide (R-X)Product (R-group)Typical Yield (%)Biological Activity of Product ClassReference MIC/IC₅₀
1Benzyl bromideBenzyl>90Antibacterial, AnticancerMIC: 2-15 µg/mL (representative triazoles)[11]
24-Nitrobenzyl bromide4-Nitrobenzyl>85AntibacterialIC₅₀: 0.1-3.0 µM (representative triazoles)[7]
3Propargyl bromide*Propargyl>90Precursor for further functionalizationN/A
41-Iodobutanen-Butyl>80General screening candidateN/A

*Note: When using propargyl bromide, an excess of sodium azide is crucial to ensure complete conversion to the azide before the addition of the isoxazole alkyne.

Experimental Workflow Visualization

The following diagram illustrates the streamlined one-pot synthesis workflow.

One_Pot_Workflow Start Start: Organic Halide (R-X) + Sodium Azide (NaN₃) InSituAzide In situ Azide Formation (R-N₃) Start->InSituAzide Step 1 (1-3 h) AddAlkyne Add: This compound CuI / Sodium Ascorbate InSituAzide->AddAlkyne CuAAC CuAAC Reaction ('Click' Cycloaddition) AddAlkyne->CuAAC Step 2 (8-24 h) Workup Aqueous Workup & Extraction CuAAC->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product: Isoxazolyl-Triazole Hybrid Purification->Product

Caption: Streamlined workflow for the one-pot synthesis of isoxazolyl-triazole hybrids.

Conclusion

The one-pot synthesis of 1,2,3-triazoles using this compound represents a highly efficient, atom-economical, and safe method for accessing a class of molecules with significant potential in drug discovery. By combining the in situ generation of organic azides with the robust CuAAC reaction, this protocol allows for the rapid generation of diverse isoxazolyl-triazole hybrids. The methodologies and insights provided in this guide are intended to empower researchers to accelerate their discovery programs by providing a reliable and scalable route to these valuable heterocyclic compounds.

References

  • Oriental Journal of Chemistry. (n.d.). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Retrieved from [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
  • National Institutes of Health. (n.d.). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. Retrieved from [Link]

  • IBISS RADaR. (n.d.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]

  • ACG Publications. (n.d.). Development of one pot three component synthesis of 1,4-substituted, 1,2,3-triazoles, employing green catalyst. Retrieved from [Link]

  • NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) One-pot synthesis of 3-substituted-4 H -[1][3][4] triazolo[5,1- c ][3][12]oxazin-6(7 H )-ones from propargyl alcohols, chloroacetyl chloride, and sodium azide. Retrieved from [Link]

Sources

Scale-Up Synthesis of 1,4-Disubstituted Triazoles with 4-Ethynyl-3,5-dimethylisoxazole: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1,4-Disubstituted Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry, lauded for its exceptional stability, unique electronic properties, and capacity for hydrogen bonding. These characteristics make it an ideal linker in bioconjugation and a core component in a vast array of pharmacologically active compounds.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted triazoles.[4] This reaction's reliability and mild conditions have cemented its place in both academic research and industrial pharmaceutical development.[4][5][6]

Among the diverse range of alkynes utilized in CuAAC reactions, 4-ethynyl-3,5-dimethylisoxazole stands out as a particularly valuable building block. The isoxazole ring itself is a well-established pharmacophore, present in numerous approved drugs and clinical candidates, often contributing to potent and selective biological activity.[7][8] The combination of the isoxazole and triazole motifs in a single molecular framework offers a powerful strategy for generating novel chemical entities with enhanced drug-like properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 1,4-disubstituted triazoles utilizing this compound. We will delve into the critical parameters for transitioning from bench-scale to kilogram-scale production, addressing challenges related to safety, process optimization, and product purification. Our focus is on providing not just a set of protocols, but a foundational understanding of the principles governing successful and safe scale-up.

Key Considerations for Scale-Up of the CuAAC Reaction

Transitioning a laboratory-scale reaction to a larger, industrial setting introduces a new set of variables that can significantly impact reaction efficiency, safety, and product quality. A thorough understanding of these factors is paramount for a successful scale-up campaign.

Safety First: Managing the Risks of Azide Chemistry at Scale

Organic azides are high-energy molecules that can be sensitive to heat, shock, and friction, posing a significant explosion hazard, particularly at larger scales.[9][10] A rigorous safety assessment is the first and most critical step in any scale-up plan involving azides.

  • The "Rule of Six": A widely accepted guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound is generally safer to handle when the ratio of carbon atoms to nitrogen atoms is six or greater.[11] For molecules that do not meet this criterion, extreme caution and specialized handling procedures are necessary.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) should be employed to determine the decomposition temperature and energy of the specific organic azide being used. This data is crucial for establishing safe operating temperatures.

  • Material Compatibility: Avoid contact of azides with heavy metals, such as copper and lead, as this can form highly explosive metal azides.[12] Use non-metallic spatulas and ensure that reaction vessels and transfer lines are free of incompatible materials.[9][13] Halogenated solvents should also be avoided as they can react with azides to form explosive compounds.[10][12][13]

  • Engineering Controls: All manipulations involving azides should be conducted in a well-ventilated fume hood with a blast shield in place.[10][13] For kilogram-scale reactions, dedicated, isolated reaction bays with appropriate pressure relief systems are recommended.

Catalyst Selection and Loading: Balancing Activity and Cost

The choice of copper catalyst and its loading are critical for an efficient and economically viable process. While numerous copper(I) sources can be used, their performance can vary significantly at scale.

  • Copper(I) vs. Copper(II) Precursors: Copper(I) salts like CuI or CuBr are often used directly. However, they can be sensitive to oxidation.[14] A common and often more practical approach is to use a copper(II) salt, such as CuSO₄, in the presence of a reducing agent like sodium ascorbate. This in-situ generation of the active Cu(I) species is often more robust and reproducible on a larger scale.

  • Ligand Acceleration: The use of ligands can significantly accelerate the CuAAC reaction, allowing for lower catalyst loadings and milder reaction conditions. Tris(benzyltriazolylmethyl)amine (TBTA) and bathophenanthroline are common examples. However, the cost and potential for product contamination with the ligand must be considered for large-scale synthesis.

  • Catalyst Loading Optimization: At the laboratory scale, catalyst loadings of 1-5 mol% are common. For scale-up, it is essential to optimize this to the lowest effective level to minimize cost and reduce the burden of copper removal during purification. Catalyst loadings as low as 0.25 mol% have been reported to be effective.[15] A Design of Experiments (DoE) approach can be invaluable in systematically identifying the optimal catalyst loading.

Solvent Selection: More Than Just a Medium

The solvent plays a multifaceted role in the CuAAC reaction, influencing reactant solubility, reaction rate, and product isolation.[16][17][18][19]

  • Solubility: Ensure that both the azide and alkyne starting materials, as well as the copper catalyst, are sufficiently soluble in the chosen solvent system to maintain a homogeneous reaction mixture. Mixtures of solvents, such as t-butanol/water or THF/water, are often employed to achieve the desired solubility profile.

  • Reaction Kinetics: The polarity of the solvent can influence the reaction rate.[18] Protic solvents, like alcohols and water, can participate in the catalytic cycle and often lead to faster reaction rates.

  • Work-up and Product Isolation: The choice of solvent will directly impact the ease of product isolation. A solvent system that allows for direct crystallization of the product upon completion of the reaction is highly desirable for large-scale operations, as it simplifies the purification process and minimizes the use of chromatography.

  • Green Chemistry Considerations: Whenever possible, prioritize the use of greener solvents with lower environmental impact and toxicity.[20] Water, ethanol, and other bio-derived solvents are excellent choices when reaction performance is not compromised.

Reaction Monitoring and Work-up: Ensuring Complete Conversion and Purity

Robust analytical methods are essential for monitoring the progress of the reaction and ensuring complete conversion of the limiting reagent.

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the appearance of the product. Thin Layer Chromatography (TLC) can be a useful qualitative tool for quick checks.

  • Quenching the Reaction: Once the reaction is complete, it is important to quench any remaining reactive species. This may involve the addition of a chelating agent, such as EDTA, to bind the copper catalyst.

  • Purification Strategies: For large-scale synthesis, purification by column chromatography is often impractical and costly. The ideal scenario is a process that yields a product of sufficient purity through simple filtration and washing.[4] Recrystallization is a powerful technique for achieving high purity on a large scale. Alternative methods include trituration or slurry washes with appropriate solvents.[21]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the key alkyne starting material can be achieved through various reported methods.[22][23] The following protocol is a representative example.

Materials:

  • 3,5-Dimethylisoxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Trimethylsilylacetylene (TMSA)

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethylamine (Et₂NH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Lithiation and Iodination:

    • To a solution of 3,5-dimethylisoxazole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford 4-iodo-3,5-dimethylisoxazole.

  • Sonogashira Coupling:

    • To a solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq) in a mixture of THF and diethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add trimethylsilylacetylene (1.5 eq) and stir the reaction at room temperature until completion (monitor by TLC or HPLC).

    • Filter the reaction mixture through a pad of celite and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3,5-dimethyl-4-((trimethylsilyl)ethynyl)isoxazole.

  • Desilylation:

    • To a solution of 3,5-dimethyl-4-((trimethylsilyl)ethynyl)isoxazole (1.0 eq) in THF at 0 °C, add TBAF (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 1 hour.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Data Summary Table:

StepProductStarting MaterialReagentsYield (%)Purity (%) (by HPLC)
14-Iodo-3,5-dimethylisoxazole3,5-Dimethylisoxazolen-BuLi, TMEDA, I₂85-95>98
23,5-Dimethyl-4-((trimethylsilyl)ethynyl)isoxazole4-Iodo-3,5-dimethylisoxazoleTMSA, Pd(PPh₃)₂Cl₂, CuI70-85>97
3This compound3,5-Dimethyl-4-((trimethylsilyl)ethynyl)isoxazoleTBAF90-98>99
Protocol 2: Scale-Up Synthesis of a 1,4-Disubstituted Triazole

This protocol outlines a general procedure for the kilogram-scale synthesis of a 1-(aryl/alkyl)-4-(3,5-dimethylisoxazol-4-yl)-1H-1,2,3-triazole.

Materials:

  • Organic Azide (R-N₃) (1.0 eq)

  • This compound (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq)

  • Sodium ascorbate (0.02 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Methanol

Procedure:

  • Reaction Setup:

    • Charge a suitably sized reactor with the organic azide and a mixture of t-butanol and water (typically 1:1 v/v).

    • Stir the mixture until the azide is fully dissolved.

    • In a separate vessel, prepare a solution of CuSO₄·5H₂O and sodium ascorbate in deionized water.

  • Reaction Execution:

    • Add the this compound to the reactor.

    • Slowly add the freshly prepared catalyst solution to the reactor. An exotherm may be observed; control the addition rate to maintain the desired reaction temperature (typically 25-40 °C).

    • Monitor the reaction progress by HPLC until the limiting azide is consumed (<1% remaining).

  • Work-up and Isolation:

    • Once the reaction is complete, add a solution of EDTA disodium salt in water to the reactor to chelate the copper catalyst.

    • Stir the mixture for 1-2 hours.

    • If the product precipitates, isolate it by filtration. If the product remains in solution, add water to induce precipitation.

    • Wash the filter cake with a mixture of t-butanol and water, followed by a wash with water.

    • To further purify the product, perform a slurry wash with a suitable solvent, such as methanol, to remove any remaining impurities.

    • Dry the product under vacuum at an appropriate temperature to a constant weight.

Data Summary Table:

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Reactants
Organic Azide1.0 g1.0 kg
This compound1.05 eq1.05 eq
Catalyst System
CuSO₄·5H₂O0.02 eq0.01 eq
Sodium Ascorbate0.04 eq0.02 eq
Solvent
t-BuOH/Water10 mL10 L
Reaction Conditions
Temperature25 °C25-30 °C
Time4 hours6 hours
Work-up
Quenching AgentEDTAEDTA
Results
Yield92%90%
Purity (by HPLC)>99%>99.5%

Visualizing the Process: Diagrams and Workflows

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_0 Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-C≡C-R CuI->Acetylide + Alkyne Alkyne R-C≡CH Metallacycle Copper-Triazolide Intermediate Acetylide->Metallacycle + Azide Azide R'-N₃ Product 1,4-Disubstituted Triazole Metallacycle->Product + H⁺ Product->CuI releases Proton_Source H⁺

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Scale-Up Synthesis Workflow

Scale_Up_Workflow Start Start: Lab-Scale Protocol Safety Rigorous Safety Assessment (DSC, Compatibility) Start->Safety Optimization Process Optimization (DoE for Catalyst, Solvent) Safety->Optimization Pilot Pilot-Scale Run (1 kg) Optimization->Pilot Analysis In-Process Controls (HPLC) Pilot->Analysis Workup Work-up & Isolation (Precipitation/Filtration) Analysis->Workup Purification Purification (Slurry Wash/Recrystallization) Workup->Purification Final Final Product (QC/QA) Purification->Final

Caption: A streamlined workflow for the scale-up synthesis of 1,4-disubstituted triazoles.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Action(s)
Slow or Incomplete Reaction - Inefficient mixing in the larger reactor. - Catalyst deactivation (oxidation). - Poor solubility of reactants.- Increase agitation speed. - Ensure an inert atmosphere (e.g., nitrogen blanket). - Adjust solvent composition or consider a co-solvent.
Exotherm Control Problems - Reaction is too concentrated. - Addition rate of catalyst is too fast.- Increase solvent volume. - Slow down the addition of the catalyst solution and monitor the internal temperature closely.
Product Oiling Out - Product has low melting point or is highly soluble in the reaction mixture.- Add an anti-solvent to induce crystallization. - Cool the reaction mixture slowly. - Seed the mixture with a small amount of pure product.
Low Purity After Isolation - Incomplete reaction. - Inefficient removal of copper catalyst. - Co-precipitation of impurities.- Ensure reaction goes to completion via IPCs. - Increase the amount of chelating agent or the quenching time. - Optimize the washing procedure or consider recrystallization from a different solvent system.

Conclusion

The scale-up synthesis of 1,4-disubstituted triazoles using this compound is a robust and highly valuable process for the generation of novel molecular entities in drug discovery and development. A successful and safe scale-up hinges on a thorough understanding of the underlying chemistry and a proactive approach to addressing the unique challenges presented by larger-scale operations. By prioritizing safety, carefully optimizing reaction parameters, and implementing robust process controls, researchers can confidently and efficiently transition from the laboratory bench to kilogram-scale production, accelerating the journey of promising new drug candidates from discovery to the clinic.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. Available at: [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Available at: [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. Available at: [Link]

  • Azide Compounds - Environmental Health and Safety. Available at: [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. Available at: [Link]

  • Safe Handling of Azides - safety.pitt.edu. Available at: [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. Available at: [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Solvation Effects in Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. Available at: [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. Available at: [Link]

  • US4269987A - Purification of triazoles - Google Patents.
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. Available at: [Link]

  • Table 2 : Synthesis of 1,4-disubstituted 1,2,3-triazoles from... - ResearchGate. Available at: [Link]

  • Solvent effects in organic chemistry — recent developments - Canadian Science Publishing. Available at: [Link]

  • The Use of Click Chemistry in Drug Development Applications - ResearchGate. Available at: [Link]

  • Kinetic Solvent Effects in Organic Reactions - ChemRxiv. Available at: [Link]

  • Making triazoles, the green way | Feature | RSC Education. Available at: [Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents - CORE. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. Available at: [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]

  • Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO - ResearchGate. Available at: [Link]

  • Chapter 15: Click Chemistry for Hi-tech Industrial Applications - Books.
  • Synthesis of 1,4-disubstituted 1,2,3-triazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Click chemistry: A novel tool in pharmaceutical research. | Allied Academies. Available at: [Link]

  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - NIH. Available at: [Link]

  • Modeling solvent effects in chemical reactions | Research Communities by Springer Nature. Available at: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Ethynyl-3,5-dimethylisoxazole Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of click reactions involving 4-ethynyl-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

The isoxazole moiety is a valuable pharmacophore, and its incorporation into molecules via the robust and efficient click chemistry paradigm opens up vast possibilities in medicinal chemistry and materials science. This guide will help you navigate the nuances of working with this specific alkyne, ensuring high yields and purity in your desired 1,2,3-triazole products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction shows low or no conversion to the desired triazole product. What are the primary factors to investigate?

Answer:

Low or no conversion in a CuAAC reaction is a common issue that can almost always be traced back to a few key factors. The primary suspect is the integrity of the catalytic system, specifically the Cu(I) oxidation state.

  • Catalyst Oxidation: The active catalyst in CuAAC is Cu(I).[1][2] If your reaction is open to the air for extended periods, or if your solvents are not adequately deoxygenated, the Cu(I) can be oxidized to the inactive Cu(II) state.[3]

    • Causality: Cu(II) does not efficiently catalyze the cycloaddition. The presence of a reducing agent, most commonly sodium ascorbate, is crucial for either generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) or for scavenging any oxygen that could oxidize a Cu(I) salt.[1][4]

  • Insufficient Reducing Agent: Ensure you are using a slight excess of the reducing agent. This not only initiates the catalysis but also prevents the oxidative homocoupling of your alkyne, which is a common side reaction.[1]

  • Reagent Purity: Verify the purity of your this compound and your azide partner. Impurities can sometimes chelate with the copper catalyst, rendering it inactive.

  • Ligand Issues: If you are using a ligand, ensure it is of high quality and used in the correct ratio. The ligand's role is to protect the Cu(I) ion, prevent catalyst degradation, and increase solubility.[3][5]

Troubleshooting Workflow:

G cluster_start Problem: Low/No Conversion cluster_catalyst Catalyst System Check cluster_reagents Reagent & Conditions Check cluster_solution Solutions Start Reaction Failure Check_Cu Verify Cu(I) Source & Purity Start->Check_Cu Check_Reducing Check Reducing Agent (e.g., Sodium Ascorbate) Start->Check_Reducing Check_Alkyne Confirm Alkyne Purity Start->Check_Alkyne Check_Azide Confirm Azide Purity Start->Check_Azide Check_Solvent Ensure Solvent is Degassed Start->Check_Solvent Check_Ligand Assess Ligand Integrity & Ratio Check_Cu->Check_Ligand Sol_New_Reagents Use Fresh Catalyst/Reducing Agent Check_Reducing->Sol_New_Reagents Sol_Optimize Re-optimize Stoichiometry Check_Ligand->Sol_Optimize Check_Alkyne->Sol_Optimize Check_Azide->Sol_Optimize Sol_Degas Degas Solvents Thoroughly Check_Solvent->Sol_Degas End Successful Reaction Sol_New_Reagents->End Rerun Reaction Sol_Degas->End Sol_Optimize->End

Caption: Troubleshooting workflow for low conversion.

Question 2: I'm observing a significant amount of a side product that appears to be a homocoupling of my this compound. How can I prevent this?

Answer:

The formation of a diacetylene product (Glasner coupling) is a classic side reaction in CuAAC and is indicative of an excess of oxidizing conditions, which favors the coupling of the copper acetylide intermediate.

  • Mechanism of Homocoupling: This side reaction is promoted by the presence of Cu(II) and oxygen. The copper acetylide, an intermediate in the productive click cycle, can be oxidized to form a radical species which then dimerizes.

  • Preventative Measures:

    • Increase Reducing Agent: The most effective way to suppress homocoupling is to ensure a sufficiently reducing environment. Increase the equivalents of sodium ascorbate (e.g., from 5 mol% to 10 mol%). This will maintain a higher concentration of the active Cu(I) catalyst and minimize the Cu(II) that promotes homocoupling.[1]

    • Thorough Degassing: Rigorously de-gas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

    • Use of Ligands: Certain ligands can stabilize the Cu(I) center and disfavor the pathways leading to homocoupling.[3] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices.[2]

Question 3: My reaction is sluggish, and I want to increase the rate. What are my options?

Answer:

While CuAAC reactions are generally fast, several factors can be tuned to accelerate them.

  • Solvent Choice: The solvent can have a significant impact on the reaction rate.[6] While common solvents like THF and DMSO are effective, polar, coordinating solvents often accelerate the reaction.[3] Water or mixtures of water with t-butanol or DMSO are often excellent choices, as water can accelerate the rate-limiting step of the catalytic cycle.[1][5]

  • Ligand Acceleration: The use of accelerating ligands is highly recommended. Ligands like TBTA or THPTA not only protect the catalyst but also significantly increase the reaction rate by preventing the formation of unreactive copper acetylide aggregates.[4][5]

  • Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can often increase the rate without promoting significant side product formation.[7] Microwave irradiation can also dramatically reduce reaction times.[5]

  • Concentration: Ensure your reaction is not too dilute. Higher concentrations of reactants will lead to a faster reaction rate, following standard kinetic principles.

ParameterRecommendation for Rate EnhancementRationale
Solvent Use aqueous mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O)Water can stabilize intermediates and accelerate the catalytic cycle.[1][6]
Ligand Add an accelerating ligand (e.g., THPTA for aqueous, TBTA for organic)Prevents catalyst aggregation and promotes the productive catalytic pathway.[2][5]
Temperature Gentle heating (40-60 °C) or microwave irradiationIncreases kinetic energy, overcoming the activation barrier more quickly.[5][7]
Concentration Increase reactant concentration (e.g., from 0.1 M to 0.5 M)Increases the frequency of molecular collisions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the CuAAC reaction?

A1: The CuAAC reaction is not a concerted cycloaddition like the thermal Huisgen reaction.[3] Instead, it proceeds through a multi-step catalytic cycle involving copper acetylide intermediates.[1]

G cluster_cycle CuAAC Catalytic Cycle Alkyne R1-C≡CH CopperAcetylide Copper(I) Acetylide (R1-C≡C-Cu) Alkyne->CopperAcetylide + Cu(I) Azide R2-N3 Coordination Azide Coordination CuI Cu(I) Catalyst CopperAcetylide->Coordination + R2-N3 Cyclization Cyclization to form 6-membered metallacycle Coordination->Cyclization Contraction Ring Contraction Cyclization->Contraction Protonolysis Protonolysis Contraction->Protonolysis Protonolysis->CuI Regenerates Catalyst Triazole 1,4-Disubstituted Triazole Protonolysis->Triazole + H+

Caption: Simplified CuAAC catalytic cycle.

The cycle begins with the formation of a copper(I) acetylide from the terminal alkyne. The azide then coordinates to the copper center, followed by a cyclization event to form a six-membered copper metallacycle. This intermediate then undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[1]

Q2: Do I need to use a ligand for my reaction?

A2: While not strictly necessary for all CuAAC reactions, using a ligand is highly recommended. Ligands serve multiple crucial functions: they protect the Cu(I) catalyst from oxidation and disproportionation, prevent the formation of insoluble and unreactive polynuclear copper acetylides, and can significantly accelerate the reaction.[3][5] For sensitive substrates or reactions requiring high purity, a ligand is an invaluable component.

Q3: What is the best copper source for my reaction?

A3: The choice of copper source often depends on convenience and the specific reaction conditions.

  • Cu(II) Salts + Reducing Agent: The most common and user-friendly method involves using a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent like sodium ascorbate. This generates the active Cu(I) species in situ.[1]

  • Cu(I) Salts: Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[8] However, they are more susceptible to oxidation, so careful handling under an inert atmosphere is required.

For most applications, the CuSO₄/sodium ascorbate system is robust, reliable, and does not require stringent anaerobic conditions.

Q4: How do I purify my final triazole product?

A4: One of the major advantages of click chemistry is that the reactions are often very clean, yielding high-purity products.[1]

  • Filtration/Extraction: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration and washing.[7][8] Alternatively, an aqueous workup followed by extraction with an organic solvent is a common procedure.

  • Chromatography: If minor impurities are present (such as residual starting materials or homocoupled alkyne), purification by column chromatography on silica gel is usually straightforward.

  • Copper Removal: Residual copper can be removed by washing with a solution of EDTA or ammonia, or by passing the product solution through a plug of silica gel.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a robust starting point for most applications.

Materials:

  • This compound (1.0 equiv)

  • Azide coupling partner (1.0 - 1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equiv)

  • Sodium Ascorbate (0.05 - 0.10 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, or THF)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equiv) and the azide (1.05 equiv) in the chosen solvent (to achieve a concentration of ~0.1-1.0 M).

  • In a separate vial, prepare fresh stock solutions of CuSO₄ (e.g., 0.1 M in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).

  • To the stirring solution of the alkyne and azide, add the CuSO₄ solution (to final 1-5 mol %). The solution may turn a pale blue.

  • Add the sodium ascorbate solution (to final 5-10 mol %). The reaction mixture should turn from colorless to a yellow/orange hue.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[4]

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. Available from: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available from: [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6596. Available from: [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2046. Available from: [Link]

  • Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Kumar, A., & Sharma, S. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48113–48124. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 131–142. Available from: [Link]

  • Nagy, V., & Kégl, T. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 111–118. Available from: [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 4-Ethynyl-3,5-dimethylisoxazole Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the cycloaddition of 4-ethynyl-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of novel triazole-isoxazole hybrids. As your dedicated scientific resource, this document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions and overcome common challenges.

Introduction: The Significance of Triazole-Isoxazole Scaffolds

The fusion of isoxazole and 1,2,3-triazole rings through cycloaddition reactions offers a powerful strategy for the creation of novel molecular architectures with significant potential in medicinal chemistry and materials science. The this compound core provides a rigid scaffold and specific electronic properties that, when combined with the versatile triazole linker, can lead to compounds with unique biological activities and physicochemical characteristics. The success of this endeavor, however, hinges on the judicious selection of a catalyst that can efficiently mediate the cycloaddition while accommodating the steric and electronic nature of the isoxazole substituent. This guide will focus primarily on the two most powerful catalytic systems for this transformation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for accessing the 1,5-regioisomer.

Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered during the cycloaddition of this compound.

Q1: My CuAAC reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Sluggish or incomplete CuAAC reactions with this substrate can often be attributed to several factors related to the catalyst's activity and stability.

  • Catalyst Oxidation: The active catalyst in CuAAC is the Cu(I) species. Exposure to oxygen can rapidly oxidize it to the inactive Cu(II) state, effectively halting the reaction.[1]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents and reagents prior to use. The addition of a reducing agent, such as sodium ascorbate, is highly recommended to maintain the copper in its +1 oxidation state.[1][2]

  • Ligand Choice: The choice of ligand is critical for stabilizing the Cu(I) catalyst and preventing its disproportionation or precipitation. For sterically more demanding alkynes like this compound, a well-chosen ligand can significantly accelerate the reaction.

    • Solution: Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are excellent ligands for protecting the Cu(I) catalyst from oxidation and aggregation.[3] For aqueous or mixed aqueous/organic solvent systems, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or sulfonated bathophenanthroline are effective choices.[3] N-heterocyclic carbene (NHC) ligands have also shown promise for catalyzing reactions with sterically hindered substrates.[4][5]

  • Solvent Effects: The reaction rate of CuAAC can be significantly influenced by the solvent.

    • Solution: While a wide range of solvents can be used, polar aprotic solvents like DMF and DMSO often provide good results.[1] Interestingly, aqueous solvent mixtures can sometimes accelerate the reaction.[2] A systematic solvent screen may be necessary to find the optimal conditions for your specific azide partner.

Q2: I am observing significant formation of a byproduct that I suspect is the diacetylene homocoupling product of this compound. How can I prevent this?

A2: The formation of a diacetylene (a Glaser coupling product) is a common side reaction in CuAAC, arising from the oxidative coupling of the terminal alkyne. This is particularly prevalent when the concentration of the active Cu(I) species is low or when oxygen is present.

  • Control of Oxygen: As mentioned previously, rigorous exclusion of oxygen is the first line of defense.

  • Use of a Reducing Agent: Sodium ascorbate not only keeps the copper in the +1 oxidation state but also effectively suppresses the oxidative homocoupling pathway.[2]

  • Ligand Stabilization: A suitable ligand will chelate the copper center, making it less available for the side reaction. TBTA and related ligands are effective in this regard.[3][6]

  • Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular cycloaddition over the homocoupling reaction.

Q3: I need to synthesize the 1,5-disubstituted triazole regioisomer. Is this possible with this compound?

A3: Yes, the synthesis of the 1,5-disubstituted triazole is achievable through the use of a ruthenium catalyst in a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction. Unlike CuAAC, which is highly regioselective for the 1,4-isomer, RuAAC provides complementary access to the 1,5-isomer.[7][8]

  • Recommended Catalysts: The most commonly employed and effective ruthenium catalysts for this transformation are pentamethylcyclopentadienyl (Cp) ruthenium complexes such as [CpRuCl(PPh₃)₂] or [Cp*RuCl]₄.[7][9][10]

  • Reaction Conditions: RuAAC reactions are typically performed at elevated temperatures (60-100 °C) in solvents like DMF.[11][12] Microwave irradiation has been shown to accelerate these reactions and improve yields.[11][12]

Q4: The purification of my triazole-isoxazole product is challenging due to residual copper catalyst. What are the best methods for removing copper?

A4: Residual copper can be problematic, especially for biological applications. Several methods can be employed for its removal.

  • Ammonia Wash: Washing the crude product with a dilute solution of aqueous ammonia can effectively complex and remove copper salts.

  • Chelating Resins: Stirring the crude product in a solution with a copper-chelating resin (e.g., Chelex® 100) is a highly effective method.

  • Silica Gel Chromatography with Additives: Adding a small amount of a chelating agent like ethylenediamine to the eluent during column chromatography can help to strip copper from the product.

  • Precipitation/Crystallization: In some cases, the triazole product can be selectively precipitated or crystallized from the reaction mixture, leaving the copper salts in solution.[13] A method involving the formation of an alkali metal salt of the triazole has also been described for purification.[14]

Troubleshooting Guide

The following table provides a quick reference for common problems, their probable causes, and recommended solutions when performing cycloaddition reactions with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive (oxidized) copper catalyst. 2. Catalyst poisoning by impurities. 3. Unsuitable solvent or temperature. 4. Steric hindrance from the isoxazole moiety.1. Use a reducing agent (e.g., sodium ascorbate); ensure inert atmosphere. 2. Purify starting materials; consider using a more robust ligand. 3. Screen different solvents (e.g., DMF, DMSO, tBuOH/H₂O); optimize temperature. 4. Increase catalyst and/or ligand loading; switch to a more active catalyst system (e.g., with an NHC ligand).
Formation of Diacetylene Homocoupling Product 1. Presence of oxygen. 2. Insufficient stabilization of the Cu(I) catalyst.1. Degas all solvents and reagents; maintain a strict inert atmosphere. 2. Add a suitable ligand (e.g., TBTA); ensure an adequate amount of reducing agent is present.
Mixture of 1,4- and 1,5-Regioisomers 1. Uncatalyzed thermal cycloaddition occurring at high temperatures. 2. Use of a non-selective catalyst.1. Lower the reaction temperature; ensure the catalytic cycle is efficient. 2. For the 1,4-isomer, use a well-defined Cu(I) source with a suitable ligand. For the 1,5-isomer, use a ruthenium catalyst like [Cp*RuCl]₄.
Difficulty in Product Purification 1. Contamination with copper salts. 2. Similar polarity of product and starting materials.1. Wash with aqueous ammonia or use a chelating resin. 2. Optimize chromatographic conditions (try different solvent systems or stationary phases); consider recrystallization.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazole

This protocol provides a general procedure for the CuAAC reaction of this compound with an organic azide.

  • Reagents and Materials:

    • This compound

    • Organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

    • Solvent (e.g., a 1:1 mixture of t-butanol and water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv.) and the organic azide (1.05 equiv.).

    • Add the solvent (to achieve a concentration of ~0.1 M).

    • If using a ligand, add TBTA (0.01-0.05 equiv.).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv.) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.

    • Degas the main reaction mixture by bubbling with an inert gas for 15-20 minutes.

    • Under a positive pressure of the inert gas, add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazole

This protocol outlines a general procedure for the RuAAC reaction to obtain the 1,5-regioisomer.

  • Reagents and Materials:

    • This compound

    • Organic azide

    • [Cp*RuCl]₄ catalyst

    • Anhydrous, degassed DMF

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add [Cp*RuCl]₄ (0.025 equiv. based on Ru monomer).

    • Add anhydrous, degassed DMF.

    • Add this compound (1.0 equiv.) and the organic azide (1.1 equiv.).

    • Heat the reaction mixture to 80-100 °C and stir.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent under high vacuum.

    • Purify the crude residue by column chromatography on silica gel.

Visualizations

CuAAC_Cycle

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Nakamura, T., Terashima, T., Ogata, K., & Fukuzawa, S. (2011). An abnormal NHC complex of copper with 1,4-diphenyl-1,2,3-triazol-5-ylidene for azide-alkyne cycloaddition. Organic Letters, 13(4), 620–623. [Link]

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for copper-catalyzed azide-alkyne cycloaddition. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Wikipedia contributors. (2024, January 12). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved 21:18, January 21, 2026, from [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-catalyzed cycloaddition of aryl azides and alkynes. Organic Letters, 9(26), 5337–5339. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 21, 2026, from [Link]

  • Google Patents. (1981).
  • Request PDF. (2021). Ligand-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. [Link]

  • Organic Syntheses. (2014). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. Org. Synth. 2014, 91, 1-10. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Indian Academy of Sciences. (2018). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 130(1), 1-10. [Link]

  • Orgué, S., Olivares, J., Barrios-Landeros, F., & Muñoz, M. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2033–2046. [Link]

  • Request PDF. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. [Link]

  • Chemical Reviews. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. 121(12), 7109–7209. [Link]

  • Universidad de Oviedo. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. [Link]

  • Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. 121(12), 6907–6983. [Link]

  • MDPI. (2021). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 11(11), 1363. [Link]

  • Wikipedia. (2024). Click chemistry. [Link]

  • ResearchGate. (2018). CuAAC of 3‐ethynylquinoxaline 1 and benzyl azide (2 a) to give... [Link]

  • PubMed. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. J Am Chem Soc, 127(46), 15998-9. [Link]

  • Organic Chemistry Portal. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. [Link]

Sources

Common side reactions and byproducts in 4-Ethynyl-3,5-dimethylisoxazole chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethynyl-3,5-dimethylisoxazole

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering field-proven insights to ensure the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties, handling, and storage of this compound.

Q1: What are the primary applications of this compound?

A1: This compound is a highly valuable reagent in medicinal chemistry and materials science. Its terminal alkyne functionality makes it a prime substrate for two major classes of reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Commonly known as "Click Chemistry," this reaction is used to form stable 1,2,3-triazole linkages.[1][] This is extensively used in bioconjugation, drug discovery (e.g., linking molecular fragments), and materials science.

  • Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction forms a C-C bond between the terminal alkyne and an aryl or vinyl halide.[3][4] It is a cornerstone for synthesizing complex aromatic structures and conjugated materials.

Q2: How should I properly store this compound to ensure its stability?

A2: Long-term stability is best achieved by storing the compound under an inert atmosphere (Argon or Nitrogen), at low temperatures (0-4 °C), and protected from light. The terminal alkyne is susceptible to oxidative homo-coupling (Glaser coupling), especially in the presence of trace metals and oxygen, which can lead to the formation of a diyne byproduct.[5][6]

Q3: What are the expected NMR and Mass Spec signatures for a pure sample?

A3: A pure sample of this compound (MW: ~121.14 g/mol ) will exhibit characteristic signals. In ¹H NMR (CDCl₃), expect two singlets for the non-equivalent methyl groups (around δ 2.3-2.6 ppm) and a sharp singlet for the acetylenic proton (around δ 3.2-3.5 ppm). In ¹³C NMR, you will observe the quaternary carbons of the isoxazole ring, the two methyl carbons, and two distinct signals for the alkyne carbons. High-resolution mass spectrometry should show the correct [M+H]⁺ ion at m/z ~122.06.

Q4: Can the isoxazole ring itself react under common coupling conditions?

A4: The 3,5-dimethylisoxazole ring is generally robust under standard CuAAC and Sonogashira conditions. However, the N-O bond is inherently weak and can be cleaved under specific, typically harsh, conditions such as UV irradiation or strong reducing/oxidizing agents, which are not typical for these coupling reactions.[7] It is crucial to avoid unnecessarily high temperatures or extreme pH to maintain the integrity of the heterocyclic core.

Section 2: Troubleshooting Guide for Common Reactions

This section provides a problem-oriented approach to resolving issues encountered during key synthetic applications.

Issue: Low Yield or Stalled Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

You've set up a CuAAC reaction with your azide partner, but TLC/LC-MS analysis shows significant unreacted this compound even after an extended period.

Logical Troubleshooting Flow

G start Problem: Low CuAAC Yield cause1 Cause 1: Inactive Copper(I) Catalyst start->cause1 cause2 Cause 2: Homo-Coupling of Alkyne start->cause2 cause3 Cause 3: Inhibitory Buffer/Solvent start->cause3 diag1 Diagnostic: Check color of reaction. Is it blue/green (Cu(II)) instead of yellow/brown (Cu(I))? cause1->diag1 diag2 Diagnostic: Check LC-MS for a byproduct with M+H ≈ 243.11. cause2->diag2 diag3 Diagnostic: Review buffer components. Using Tris or high [Cl-]? cause3->diag3 sol1 Solution: Add more reducing agent (e.g., Na-Ascorbate). Ensure reaction is deoxygenated. diag1->sol1 sol2 Solution: Rigorously deoxygenate all reagents. Consider adding a copper-coordinating ligand (e.g., THPTA). diag2->sol2 sol3 Solution: Switch to a non-coordinating buffer like HEPES or PBS. Premix Cu source with ligand before adding to buffer. diag3->sol3

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

In-Depth Analysis:

  • Cause 1: Catalyst Oxidation: The active catalyst is Copper(I). Oxygen readily oxidizes it to the inactive Copper(II) state. The most common remedy is the in-situ reduction of a CuSO₄ precursor with sodium ascorbate.[8] If your reaction stalls, adding a fresh portion of sodium ascorbate can often restart it.

  • Cause 2: Alkyne Homo-coupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homo-coupling of this compound to form the symmetrical diyne byproduct, 4,4'-(buta-1,3-diyne-1,4-diyl)bis(3,5-dimethylisoxazole). This side reaction consumes your starting material.

  • Cause 3: Reaction Inhibitors: Certain common laboratory reagents can inhibit the CuAAC reaction. Buffers like Tris can chelate copper, reducing its catalytic activity.[9] High concentrations of chloride ions (>0.2 M) can also interfere with the catalyst.[9] When working with biomolecules, it's best to use non-coordinating buffers like HEPES or phosphate-buffered saline (PBS).

Issue: Formation of Dimer Byproduct in Sonogashira Coupling

You are performing a Sonogashira coupling with an aryl halide, but alongside your desired product, you isolate a significant amount of the homo-coupled diyne.

Mechanism of Byproduct Formation: Glaser-Hay Coupling

The Sonogashira reaction uses a dual catalytic system of palladium and copper.[4] While palladium drives the cross-coupling, the copper co-catalyst is essential for activating the alkyne. Unfortunately, this copper acetylide intermediate is also the key intermediate in the Glaser coupling pathway. If oxygen is present, it can oxidize two of these copper acetylide molecules to form the C-C bond of the diyne.[5][10]

G cluster_0 Glaser-Hay Homo-Coupling Side Reaction Alkyne This compound (R-C≡C-H) Intermediate Copper Acetylide Intermediate (R-C≡C-Cu) Alkyne->Intermediate Deprotonation Cu_I Cu(I) Salt (e.g., CuI) Cu_I->Intermediate Base Amine Base Base->Intermediate Dimerization {Oxidative Dimerization | 2x (R-C≡C-Cu) + O₂} Intermediate->Dimerization Byproduct Diyne Byproduct (R-C≡C-C≡C-R) Dimerization->Byproduct

Caption: Mechanism of unwanted diyne byproduct formation.

Prevention Strategies:

  • Strictly Anaerobic Conditions: This is the most critical factor. The reaction must be thoroughly deoxygenated by purging with an inert gas (argon or nitrogen) for at least 30-60 minutes. Use Schlenk line techniques or a glovebox for best results.[4]

  • Use of an Amine Base: Amine bases (e.g., triethylamine, diisopropylamine) serve a dual purpose. They act as the base to deprotonate the alkyne and also as a solvent. Crucially, they can act as a reducing agent for any Cu(II) that may form, helping to keep the copper in its active Cu(I) state.

  • Consider "Copper-Free" Sonogashira Conditions: If homo-coupling remains a persistent issue, especially with sensitive substrates, copper-free protocols have been developed.[11] These often require different palladium catalysts or additives but completely eliminate the possibility of Glaser coupling.[4]

Section 3: Byproduct Identification and Characterization

Unambiguous identification of side products is key to optimizing your reaction. This table summarizes the key byproducts discussed.

Byproduct NameChemical StructureFormation ContextExpected [M+H]⁺ (m/z)Key Analytical Notes
4,4'-(buta-1,3-diyne-1,4-diyl)bis(3,5-dimethylisoxazole)Isoxazole-C≡C-C≡C-IsoxazoleGlaser-Hay Homo-coupling in CuAAC or Sonogashira reactions~243.11Often less soluble than the starting material and may precipitate from the reaction. In ¹³C NMR, shows two sets of alkyne carbons. Typically appears as a non-polar spot on TLC.
Unidentified Oligomers/Polymers(Isoxazole-C≡C)nUncontrolled Glaser coupling under high concentration or prolonged exposure to oxygenBroad Mass DistributionCan appear as baseline "smear" in LC-MS or as an insoluble material in the reaction flask. Prevention is the only effective strategy.
Ring-Opened Products (e.g., β-keto-nitriles)O=C(CH₃)-CH(CN)-C(=O)CH₃ (example structure)Exposure to harsh nucleophiles, strong bases, or UV lightVariableThis is a rare side reaction under standard coupling conditions but indicates degradation of the isoxazole core.[7] Look for the disappearance of the isoxazole methyl signals in ¹H NMR and the appearance of ketone/nitrile signals in IR/¹³C NMR.

References

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. ResearchGate. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Process for preparing isoxazole compounds.Google Patents.
  • Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. ResearchGate. Available from: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available from: [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available from: [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available from: [Link]

  • (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. MDPI. Available from: [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). Available from: [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available from: [Link]

  • Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Available from: [Link]

  • Click chemistry. Wikipedia. Available from: [Link]

  • Synthesis, Characterization of a Novel 1,1'-[1,4-phenylenebis(1,3,4- thiadiazol-5,2-diyl)] bis (3-chloro-4-(4-hydroxyphenyl) azetidin-2-one and evaluation its Biological activities. ResearchGate. Available from: [Link]

  • Sonogashira cross-coupling reaction. YouTube. Available from: [Link]

  • Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. ResearchGate. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. Available from: [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. Available from: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health (NIH). Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available from: [Link]

  • Isoxazole. Wikipedia. Available from: [Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PubMed Central. Available from: [Link]

  • Glaser coupling. Wikipedia. Available from: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. Available from: [Link]

Sources

Improving the yield of 1,4-disubstituted triazoles from 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 1,4-Disubstituted Triazoles from 4-Ethynyl-3,5-dimethylisoxazole

Welcome to the technical support center for the synthesis of 1,4-disubstituted triazoles utilizing this compound. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. We will delve into the intricacies of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, providing field-proven insights, troubleshooting protocols, and detailed experimental procedures to help you navigate challenges and maximize your reaction yields.

Introduction: The Power and Nuances of CuAAC with Heterocyclic Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the near-perfect fusion of a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[3]

While robust, the reaction is not without its subtleties, particularly when employing heteroaromatic substrates like this compound. The electronic properties of the isoxazole ring can influence the reactivity of the alkyne, and potential coordination of the isoxazole's nitrogen or oxygen atoms with the copper catalyst can introduce complexities not seen with simple alkyl or aryl alkynes. This guide is structured to address these specific challenges head-on.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of triazoles from this compound.

Q1: Why is the copper-catalyzed reaction preferred over the thermal Huisgen cycloaddition?

A: The thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, complicating purification and reducing the yield of the desired product.[1] The copper(I)-catalyzed reaction (CuAAC), in contrast, proceeds under mild conditions (often at room temperature) and is highly regioselective, yielding exclusively the 1,4-isomer.[2][3] The copper catalyst dramatically accelerates the reaction rate, often by a factor of 107 to 108, making it a far more efficient and practical synthetic tool.[1]

Q2: What is the active catalytic species, and how is it generated?

A: The active catalyst is the Copper(I) ion (Cu+). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and reliable method is to generate Cu(I) in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent. Sodium ascorbate is the most frequently used reducing agent for this purpose.[1][4]

Q3: What is the role of a ligand in the CuAAC reaction?

A: While many CuAAC reactions proceed without a specific ligand, the addition of a nitrogen-based ligand (e.g., tris-(benzyltriazolylmethyl)amine - TBTA) can be beneficial. Ligands serve to stabilize the Cu(I) oxidation state, preventing oxidative alkyne homocoupling and catalyst deactivation.[5] They can also increase the reaction rate and improve overall efficiency, especially in complex systems or dilute solutions.

Q4: How does the choice of solvent affect the reaction outcome?

A: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including polar protic solvents (like water, t-BuOH), polar aprotic solvents (like DMSO, DMF), and even non-polar organic solvents.[5][6] The ideal solvent should fully dissolve all reactants. Aqueous mixtures, such as t-BuOH/water or THF/water, are highly effective and often accelerate the reaction rate.[1][7] For substrates with poor water solubility, DMSO or DMF are excellent alternatives.

Q5: Are there specific challenges associated with using this compound?

A: Yes, while generally a good substrate, the isoxazole moiety presents two potential considerations. First, its electron-withdrawing nature can slightly modulate the acidity of the alkyne proton, which is relevant for the initial formation of the copper acetylide intermediate. Second, the nitrogen and oxygen heteroatoms of the isoxazole ring could, in theory, coordinate with the copper catalyst. While typically not a major impediment, this could sequester the catalyst in an unproductive state. If poor yields are observed with standard protocols, screening different copper sources or adding a strongly coordinating ligand to outcompete the isoxazole may be beneficial.

Section 2: Troubleshooting Guide for Low Yields & Side Products

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem Probable Cause(s) Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Inactive Copper Catalyst: The Cu(I) species is essential for the catalytic cycle. If it is oxidized to Cu(II) or otherwise deactivated, the reaction will stall.[8]a) Use Fresh Reducing Agent: Sodium ascorbate can degrade over time. Use a freshly prepared solution or a new bottle of solid. b) Degas Solvents: Oxygen is the primary culprit for oxidizing Cu(I) to Cu(II). Thoroughly degas all solvents (e.g., by sparging with N₂ or Ar for 15-20 minutes) and run the reaction under an inert atmosphere. c) Use a Direct Cu(I) Source: Consider using a Cu(I) salt like CuI or [Cu(CH₃CN)₄]PF₆ directly, especially if issues with the reducing agent are suspected. Handle these reagents under an inert atmosphere.[9]
2. Impure Starting Materials: The purity of both the this compound and the organic azide is critical. Impurities can inhibit the catalyst or lead to side reactions.a) Verify Purity: Check the purity of your starting materials by NMR, GC-MS, or LC-MS before starting the reaction. b) Purify Substrates: If necessary, purify the alkyne by column chromatography or recrystallization. Ensure the azide is pure and free from residual reagents used in its synthesis.
3. Incorrect Stoichiometry: The ratio of reactants can significantly impact reaction completion.[10]a) Use a Slight Excess of One Reagent: It is common practice to use a slight excess (1.1-1.2 equivalents) of either the alkyne or the azide.[10] This can help drive the reaction to completion, especially if one of the reagents is volatile or prone to decomposition.
Formation of a Major Side Product (Blue/Green Precipitate) Alkyne Homocoupling (Glaser Coupling): This is a common side reaction promoted by Cu(II) ions in the presence of oxygen. It results in the formation of a diacetylene dimer of your this compound.a) Improve Degassing: This is the most critical step. Ensure your reaction setup is rigorously free of oxygen. b) Increase Reducing Agent: Increase the amount of sodium ascorbate from 0.2-0.3 equivalents to 0.5-1.0 equivalent relative to the copper catalyst to ensure the copper remains in the +1 oxidation state.
Complex Reaction Mixture / Difficult Purification 1. Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of starting materials and product, which can be difficult to separate.a) Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the limiting reagent is fully consumed. b) Increase Catalyst Loading: If the reaction is sluggish, consider increasing the catalyst loading from 1-2 mol% to 5 mol%.[7]
2. Residual Copper in Product: Copper salts can contaminate the final product, often giving it a faint blue or green tint.a) Aqueous EDTA Wash: During the aqueous workup, wash the organic layer with a 0.1 M solution of Ethylenediaminetetraacetic acid (EDTA) or a saturated aqueous solution of NH₄Cl. These agents chelate copper ions, pulling them into the aqueous phase.[11] b) Silica Gel Plug: Pass the crude product through a short plug of silica gel, eluting with your column solvent system, to remove baseline copper impurities before final column chromatography.[12]
Data Summary Table: Recommended Reaction Parameters
ParameterRecommended RangeRationale & Notes
Alkyne:Azide Ratio 1 : 1.1 to 1.1 : 1A slight excess of one component can ensure complete consumption of the other.[10]
Solvent System t-BuOH/H₂O (1:1), THF/H₂O (1:1), DMSOAqueous mixtures are often superior. DMSO is excellent for less soluble substrates.[5]
Catalyst (CuSO₄·5H₂O) 1 - 5 mol%Higher loading may be needed for challenging substrates.[7]
Reducing Agent (Na-Asc) 1.5 - 2x molar equivalent to CuSO₄Ensures a sufficient reservoir of reducing power to maintain the Cu(I) state.
Temperature Room Temperature (20-25 °C)The reaction is highly exothermic; elevated temperatures are rarely needed and can promote side reactions.[4]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Section 3: Visualizations & Protocols

Experimental Workflow Diagram

This diagram outlines the standard procedure from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Alkyne & Azide in Solvent D Combine Alkyne/Azide Solution in Flask under Inert Atmosphere A->D B Prepare separate aq. solutions of CuSO4 & Sodium Ascorbate E Add CuSO4 solution, then Sodium Ascorbate solution dropwise B->E C Degas all solutions with N2 or Argon C->D D->E F Stir at Room Temp. Monitor by TLC/LC-MS E->F G Quench with water & Extract with Organic Solvent (e.g., EtOAc) F->G H Wash with aq. EDTA or NH4Cl solution to remove Copper G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Caption: Standard experimental workflow for CuAAC synthesis.

Simplified CuAAC Catalytic Cycle

This diagram illustrates the key steps in the copper-catalyzed reaction mechanism.

G CuI Cu(I) Catalyst Acetylide [Cu]-C≡C-R' CuI->Acetylide + Alkyne - H+ Alkyne R'-C≡CH (this compound) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide R-N3 Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product + H+ Protonation H+ Source (e.g., H2O) Product->CuI

Caption: Simplified catalytic cycle for the CuAAC reaction.

Detailed Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the synthesis of a 1,4-disubstituted triazole using this compound on a 1.0 mmol scale.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organic Azide (1.1 mmol, 1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)

  • Sodium Ascorbate (0.10 mmol, 0.10 equiv)

  • Solvent: tert-Butanol (t-BuOH) and Deionized Water (10 mL total, 1:1 v/v)

  • Ethyl Acetate (EtOAc) for extraction

  • 0.1 M EDTA solution (disodium salt)

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the organic azide (1.1 mmol) in 5 mL of t-BuOH.

  • Catalyst Preparation:

    • In a small vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 2.5 mL of deionized water.

    • In a separate vial, dissolve sodium ascorbate (0.10 mmol) in 2.5 mL of deionized water. This solution should be prepared fresh.

  • Reaction Setup: Add the aqueous CuSO₄ solution to the flask containing the alkyne and azide. The solution may become cloudy.

  • Initiation: While stirring vigorously, add the sodium ascorbate solution dropwise to the reaction mixture. A color change (often to a yellow-orange or brown) is typically observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Seal the flask (e.g., with a septum) and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 2-12 hours).

  • Workup:

    • Once complete, add 20 mL of deionized water to the reaction mixture.

    • Extract the product with EtOAc (3 x 20 mL).

    • Combine the organic layers and wash with 20 mL of 0.1 M EDTA solution to remove residual copper.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

References

  • García, A., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Pérez-Gálan, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2049–2061. [Link]

  • Sharma, P., et al. (2014). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 4(99), 55894-55913. [Link]

  • Martínez, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5283–5295. [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • ResearchGate. (n.d.). Sequential, three-step synthesis of 1,4-disubstituted triazole 5 under microwave irradiation. [Link]

  • El-Mekabaty, A., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 73. [Link]

  • Waldo, J. P., et al. (2010). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Beilstein Journal of Organic Chemistry, 6, 83. [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? [Link]

  • da Silva, F. C., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(2), e20190205. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazoles. [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Mittapelly, N., et al. (2013). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Oriental Journal of Chemistry, 29(2), 559-564. [Link]

  • The Journal of Organic Chemistry. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]

  • RACO. (2014). Recent advances in the synthesis of triazole derivatives. [Link]

  • Fershtat, L., et al. (2019). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 24(21), 3848. [Link]

Sources

Troubleshooting low conversion rates in 4-Ethynyl-3,5-dimethylisoxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethynyl-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges, with a primary focus on troubleshooting low conversion rates, and provide actionable, evidence-based solutions to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound, and why is it a valuable reagent?

This compound is a heterocyclic compound highly valued in medicinal chemistry and materials science. Its terminal alkyne functionality makes it an excellent partner in a variety of coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." The resulting 1,2,3-triazole linkage is exceptionally stable and finds use as a bioisostere for amide bonds in drug candidates. The isoxazole core itself is a key pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

Troubleshooting Guide: Low Conversion Rates

Low conversion of this compound in your reactions can be a significant hurdle. Below, we dissect potential causes and provide structured troubleshooting approaches for the most common reaction types.

Issue 1: Poor Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency and orthogonality. However, several factors can lead to diminished yields when using this compound.

Q2: My CuAAC reaction with this compound is showing low conversion. What are the likely culprits?

Low conversion in a CuAAC reaction is typically traced back to one of three areas: the catalyst's activity, the reaction conditions, or the integrity of the starting materials.

Troubleshooting Workflow for CuAAC Reactions

Caption: Troubleshooting logic for low CuAAC conversion.

Detailed Breakdown:

  • Catalyst Inactivity: The true catalyst in CuAAC is Copper(I). If you are starting with a Copper(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate the active Cu(I) species in situ.

    • Actionable Step: Always use a freshly prepared solution of sodium ascorbate. Over time, ascorbate solutions can oxidize and lose their efficacy. Consider adding the ascorbate to the reaction mixture just before the copper source.

    • Expert Tip: For sensitive substrates, using a Cu(I) source directly, such as CuI or (MeCN)₄CuPF₆, along with a stabilizing ligand like TBTA, can improve results. However, these reagents are more sensitive to air oxidation.

  • Oxygen Contamination: Copper(I) is readily oxidized to the inactive Copper(II) by dissolved oxygen. This is one of the most common reasons for failed or low-yielding CuAAC reactions.

    • Actionable Step: Thoroughly degas your reaction solvent. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Solvent Choice: While CuAAC reactions are robust, the choice of solvent can influence reaction rates.

    • Actionable Step: Protic solvents like t-BuOH/H₂O or polar aprotic solvents like DMF and DMSO are generally effective. If you are experiencing solubility issues with your azide partner, a solvent screen is recommended.

Table 1: Recommended Starting Conditions for CuAAC with this compound

ParameterRecommended ConditionRationale
Copper Source CuSO₄·5H₂O (1-5 mol%)Inexpensive, stable, and effective with a reducing agent.
Reducing Agent Sodium Ascorbate (5-10 mol%)Efficiently reduces Cu(II) to the active Cu(I) state.
Solvent t-BuOH/H₂O (1:1) or DMFExcellent solvating properties for a wide range of substrates.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperatures.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing the oxidation of the Cu(I) catalyst.
Issue 2: Challenges in Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Its success hinges on the careful orchestration of a dual palladium and copper catalytic cycle.

Q3: I am attempting a Sonogashira coupling with this compound and an aryl iodide, but the reaction is stalling. What should I investigate?

Stalled Sonogashira couplings often point to issues with the catalytic cycle, specifically catalyst poisoning or degradation.

Catalytic Cycle and Potential Failure Points

Sonogashira_Cycle pd0 Pd(0)L2 pd_cycle Oxidative Addition pd0->pd_cycle Ar-X failure2 Pd Black Precipitation pd0->failure2 pd_complex R-Pd(II)-X(L2) pd_cycle->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_add Alkyne Coordination cu_cycle_entry Cu-Acetylide Formation cu_acetylide R'C≡CCu cu_cycle_entry->cu_acetylide cu_acetylide->transmetalation failure1 Homocoupling (Glaser) cu_acetylide->failure1 isoxazole_alkyne This compound isoxazole_alkyne->cu_cycle_entry Cu(I), Base pd_alkynyl_complex R-Pd(II)-C≡CR'(L2) transmetalation->pd_alkynyl_complex reductive_elim Reductive Elimination pd_alkynyl_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Coupled Product reductive_elim->product

Caption: Sonogashira cycle with key failure points.

Detailed Troubleshooting:

  • Palladium Catalyst Degradation: The active Pd(0) catalyst can be sensitive. If you observe the formation of a black precipitate ("palladium black"), your catalyst has likely crashed out of the solution, halting the reaction.

    • Actionable Step: Ensure your phosphine ligand (e.g., PPh₃, XPhos) is present in a sufficient excess (typically 2-4 equivalents relative to palladium) to stabilize the Pd(0) center. The reaction must be run under a strictly inert atmosphere.

  • Copper Co-catalyst Issues & Homocoupling: The copper(I) source (typically CuI) facilitates the formation of a copper acetylide intermediate. However, in the presence of oxygen, this can lead to the undesired oxidative homocoupling of this compound, forming a diacetylene byproduct (Glaser coupling).

    • Actionable Step: Rigorously degas all solvents and reagents. If homocoupling is a persistent issue, consider running the reaction under "copper-free" Sonogashira conditions, which may require a different palladium catalyst and ligand system.

  • Base Selection: The base is critical for deprotonating the terminal alkyne. An inappropriate or weak base will result in a slow or incomplete reaction.

    • Actionable Step: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and often act as the solvent. For more challenging couplings, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be required.

Table 2: Key Parameters for Sonogashira Coupling Optimization

ParameterStandard ConditionTroubleshooting AdjustmentRationale for Adjustment
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-2 mol%)Use Pd(PPh₃)₄ or a more active palladacycle.Increases catalytic activity for less reactive halides.
Copper Co-catalyst CuI (2-5 mol%)Exclude copper and increase ligand loading.Mitigates homocoupling side reactions.
Base TEA or DIPEASwitch to K₂CO₃ or Cs₂CO₃ in DMF.A stronger base can facilitate the deprotonation of the alkyne.
Ligand PPh₃ (2-4 eq. to Pd)Use a more electron-rich, bulky ligand like XPhos.Enhances catalyst stability and promotes reductive elimination.

Experimental Protocols

Protocol 1: General Procedure for a Robust CuAAC Reaction
  • To a vial, add the azide partner (1.0 eq), this compound (1.1 eq), and the chosen solvent (e.g., t-BuOH/H₂O 1:1, to achieve a 0.1 M concentration).

  • Sparge the solution with argon for 15 minutes.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq, 1M).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.02 eq, 1M).

  • Seal the vial and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, proceed with standard aqueous workup and purification.

References

  • Title: The Isoxazole Ring and Its N-Oxide: A Privileged Core in Medicinal Chemistry Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: The Growing Applications of Click Chemistry Source: Royal Society of Chemistry URL: [Link]

  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Chemical Reviews URL: [Link]

Technical Support Center: Solvent Effects on the Regioselectivity of 4-Ethynyl-3,5-dimethylisoxazole Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 4-ethynyl-3,5-dimethylisoxazole cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the control of regioselectivity, with a particular focus on the profound influence of the solvent system. Our aim is to provide not just procedural guidance, but also a deeper understanding of the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of regioisomers in our cycloaddition of this compound with an organic azide. What are the expected products, and why does this happen?

A1: In the 1,3-dipolar cycloaddition between an azide and an alkyne, such as this compound, the formation of two regioisomeric 1,2,3-triazoles is possible: the 1,4-disubstituted and the 1,5-disubstituted products. This is a common outcome in thermal Huisgen cycloadditions, which often yield mixtures of regioisomers due to small energy differences between the two possible transition states.[1]

The regioselectivity of the reaction is governed by a combination of steric and electronic factors of both the dipole (azide) and the dipolarophile (the isoxazole alkyne).[1] The electronic distribution within the this compound can influence the orbital coefficients of the alkyne carbons, which in turn affects the preferred orientation of the azide during the cycloaddition.

Troubleshooting Guide

Issue 1: Poor or Undesired Regioselectivity in the Cycloaddition Reaction

Description: The reaction yields a difficult-to-separate mixture of the 1,4- and 1,5-regioisomers, or the undesired isomer is the major product.

Root Cause Analysis: The regiochemical outcome of the cycloaddition is highly dependent on the reaction mechanism, which can be influenced by thermal conditions versus the use of a metal catalyst. Furthermore, the polarity of the solvent can play a crucial role in stabilizing one transition state over the other, thereby altering the ratio of the products.[2]

Proposed Solutions:

  • Catalyst Selection for Absolute Regiocontrol:

    • For the 1,4-Regioisomer: Employ a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry." This reaction proceeds through a different mechanism than the thermal cycloaddition and is highly regioselective for the 1,4-isomer.[1]

    • For the 1,5-Regioisomer: Utilize a ruthenium-based catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD). Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to selectively yield the 1,5-disubstituted triazole.[3]

  • Solvent Optimization for Influencing Regioisomeric Ratios (in uncatalyzed reactions):

    • Understanding the Principle: The regioselectivity in uncatalyzed 1,3-dipolar cycloadditions can be sensitive to solvent polarity. This is because the two regioisomeric transition states may have different dipole moments. A more polar solvent will better stabilize the more polar transition state, lowering its activation energy and favoring the corresponding product. It has been observed in similar systems that increasing solvent polarity can alter the ratio of regioisomers.[2]

    • Practical Application: If you are performing a thermal cycloaddition and observing a mixture of isomers, a systematic screen of solvents with varying polarities is recommended. For instance, comparing a non-polar solvent like toluene with a polar aprotic solvent such as DMSO can reveal the extent of the solvent's influence on the regioselectivity for your specific substrates.[2]

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the observed effect of solvent polarity on the ratio of 3,5- to 3,4-disubstituted isoxazoles in a study of a related cycloaddition reaction. While not identical to the this compound system, it provides a valuable illustration of the principle.

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-disubstituted Isoxazoles
Dichloromethane8.933.4
Toluene2.382.0
Ethanol24.551.9
Dimethyl sulfoxide (DMSO)46.71.5

Adapted from Rahman et al., 2017.[2] This data indicates that for the studied system, increasing solvent polarity decreased the selectivity for the 3,5-disubstituted product.[2] This trend can be rationalized by considering the polarity of the transition states leading to each isomer.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of the 1,4-Regioisomer

This protocol is a general guideline for a CuAAC reaction to selectively obtain the 1,4-disubstituted triazole.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of t-BuOH and water)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution (typically 1-5 mol%).

  • Add the sodium ascorbate solution (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Ruthenium-Catalyzed Synthesis of the 1,5-Regioisomer

This protocol provides a general method for the RuAAC reaction to selectively synthesize the 1,5-disubstituted triazole.

Materials:

  • This compound

  • Organic azide

  • Ruthenium catalyst (e.g., Cp*RuCl(COD))

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the anhydrous solvent.

  • Add the ruthenium catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the substrates and catalyst). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism and Regioselectivity

G Figure 1. Catalytic Cycles for Regioselective Azide-Alkyne Cycloadditions cluster_0 Copper-Catalyzed (CuAAC) -> 1,4-Isomer cluster_1 Ruthenium-Catalyzed (RuAAC) -> 1,5-Isomer CuAAC_start Cu(I) + Alkyne CuAAC_acetylide Copper Acetylide CuAAC_start->CuAAC_acetylide π-complexation CuAAC_azide Azide Coordination CuAAC_acetylide->CuAAC_azide CuAAC_cycle Cyclization CuAAC_azide->CuAAC_cycle CuAAC_product 1,4-Triazole + Cu(I) CuAAC_cycle->CuAAC_product Protonolysis RuAAC_start Ru(II) + Alkyne RuAAC_ruthenacycle Ruthenacycle Formation RuAAC_start->RuAAC_ruthenacycle Oxidative Coupling RuAAC_azide Azide Insertion RuAAC_ruthenacycle->RuAAC_azide RuAAC_elimination Reductive Elimination RuAAC_azide->RuAAC_elimination RuAAC_product 1,5-Triazole + Ru(II) RuAAC_elimination->RuAAC_product G Figure 2. Troubleshooting Workflow for Regioselectivity cluster_yes cluster_no start Mixture of Regioisomers Observed q1 Is a specific regioisomer required? start->q1 yes_path Yes q1->yes_path Yes no_path No q1->no_path No q2 Which isomer is desired? sol_1_4 Use Copper(I) Catalyst (CuAAC) q2->sol_1_4 1,4-Isomer sol_1_5 Use Ruthenium Catalyst (RuAAC) q2->sol_1_5 1,5-Isomer q3 Is improving the ratio sufficient? sol_solvent Screen Solvents of Varying Polarity (e.g., Toluene, CH2Cl2, DMSO) q3->sol_solvent Yes end_accept Accept Mixture q3->end_accept No

Caption: A decision tree for addressing regioselectivity challenges.

References

  • This reference is not available.
  • Rahman, P., Glanzer, A., Singh, J., Wachter, N. M., Rhoad, J., & Denton, R. W. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

Sources

Technical Support Center: Removal of Copper Catalyst from 4-Ethynyl-3,5-dimethylisoxazole Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification of 4-Ethynyl-3,5-dimethylisoxazole click chemistry products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of residual copper catalysts. As the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, ensuring the purity of the resulting 1,2,3-triazole products is paramount.[1][2] Residual copper can interfere with downstream biological assays, compromise the structural integrity of materials, and pose toxicity risks.[1]

This resource provides a comprehensive overview of common challenges and their solutions, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst after a click reaction?

Residual copper, even at trace levels, can have significant detrimental effects. In drug development, copper ions can interfere with biological assays, catalyze unwanted side reactions, and exhibit cellular toxicity, potentially leading to the failure of a drug candidate.[1][3] For materials science applications, residual copper can affect the polymer's properties and long-term stability. Therefore, effective removal is a critical step in ensuring the purity and reliability of your final product.

Q2: What are the acceptable limits for residual copper in my final product?

Acceptable copper levels are application-dependent. For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA have stringent limits on elemental impurities.[4] While specific limits for every compound are not defined, a general target for many applications is to reduce copper content to the low parts-per-million (ppm) range. For instance, some studies have reported copper levels as low as 3.9-9.1 µg/g (ppm) after chromatographic purification.[5] For drinking water, the US EPA has set an action level of 1.3 ppm.[6] It is crucial to consult relevant regulatory guidelines for your specific application.

Q3: I see a precipitate in my reaction mixture after adding the copper catalyst and reducing agent. Is this normal?

Yes, the formation of a precipitate or turbidity is quite common, especially when using a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[7] The active catalyst is the Cu(I) species, which can have low solubility in certain solvent systems.[7][8] This does not necessarily indicate a failed reaction. Proceed with the reaction and workup as planned; the product can often be extracted from the heterogeneous mixture.[7]

Q4: Can I avoid using a copper catalyst altogether?

While the copper-catalyzed reaction is highly efficient, there are alternatives. The thermal Huisgen 1,3-dipolar cycloaddition does not require a metal catalyst but often necessitates high temperatures and may produce a mixture of regioisomers.[8] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another option that yields the 1,5-disubstituted triazole, in contrast to the 1,4-disubstituted product of CuAAC.[8] However, for the synthesis of 1,4-disubstituted 1,2,3-triazoles with high efficiency under mild conditions, the copper-catalyzed reaction remains the gold standard.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound click reaction product.

Issue 1: Persistent Copper Contamination After Standard Extraction

Scenario: You have performed a standard aqueous workup (e.g., washing with water or brine), but your product, as determined by ICP-MS or other analytical techniques, still contains unacceptably high levels of copper.

Causality: The 1,2,3-triazole product itself can act as a ligand, chelating copper ions and making them difficult to remove with simple aqueous washes.[9] The lone pairs on the nitrogen atoms of the triazole ring have a high affinity for copper, forming stable complexes.

Solution Pathway:

G start High Residual Copper Detected chelation Employ a Chelating Agent Wash start->chelation Initial Step analyze Analyze for Copper Content chelation->analyze spe Utilize Solid-Phase Extraction (SPE) chromatography Perform Column Chromatography spe->chromatography If SPE is insufficient spe->analyze chromatography->analyze analyze->spe Unacceptable success Product Meets Purity Specs analyze->success Acceptable fail Re-evaluate Purification Strategy analyze->fail Still Unacceptable

Caption: Decision workflow for removing persistent copper.

Step-by-Step Protocols:

1. Chelation Wash:

  • Rationale: A strong chelating agent will compete with the triazole product for copper ions, forming a water-soluble complex that can be extracted into the aqueous phase.

  • Protocol:

    • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a 0.1-0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonia.

    • Wash the organic layer with the chelating agent solution three to five times.

    • Follow with a brine wash to remove any remaining chelating agent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Note: While effective, complete removal to sub-ppm levels with chelation alone can be challenging.[10]

2. Solid-Phase Extraction (SPE) with a Metal Scavenger:

  • Rationale: Solid-supported scavengers contain functional groups with a high affinity for metals. Passing a solution of your product through a cartridge packed with a scavenger resin will selectively bind the copper.

  • Protocol:

    • Choose a scavenger resin appropriate for copper removal (e.g., silica-based thiols, ion-exchange resins).[11][12]

    • Dissolve your crude product in a minimal amount of a non-polar organic solvent.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the product solution onto the cartridge and allow it to flow through slowly.

    • Wash the cartridge with additional solvent to ensure complete elution of your product.

    • Combine the eluates and concentrate in vacuo.

3. Column Chromatography:

  • Rationale: Silica gel or alumina can effectively separate the desired triazole product from copper salts and complexes.

  • Protocol:

    • Perform standard flash column chromatography on silica gel.

    • For particularly stubborn copper contamination, a secondary column using alumina may be effective.[13]

    • Monitor the fractions by TLC and combine the pure product fractions.

    • Concentrate the pure fractions in vacuo.

Issue 2: Low Product Yield After Purification

Scenario: After performing one of the above purification methods, you observe a significant loss of your desired product.

Causality:

  • Chelation Wash: Emulsion formation during extraction can lead to product loss at the interface. Additionally, some triazole products may have partial water solubility.

  • SPE: Your product might have an affinity for the scavenger resin, leading to incomplete elution.

  • Column Chromatography: The polar triazole product may adhere strongly to the silica gel, resulting in poor recovery.

Troubleshooting Steps:
  • For Chelation Washes:

    • To break emulsions, add a small amount of brine or gently centrifuge the mixture.

    • If your product has some water solubility, back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

  • For SPE:

    • Ensure you are using the correct solvent system for elution. A slightly more polar solvent may be needed to fully elute your product without dislodging the bound copper.

    • Consult the scavenger resin manufacturer's guide for optimal loading and elution conditions.

  • For Column Chromatography:

    • Consider deactivating the silica gel with a small percentage of triethylamine in your eluent to reduce product adsorption.

    • Alternatively, use a less polar stationary phase like alumina.

Issue 3: Downstream Application Failure Despite Apparent Purity

Scenario: Your purified product appears pure by NMR and LC-MS, but it fails in a sensitive downstream application (e.g., a biological assay or a subsequent catalytic reaction).

Causality: Even trace amounts of copper, below the detection limit of standard characterization techniques, can be sufficient to inhibit enzymes or poison catalysts.

Verification and Advanced Removal:
  • Quantitative Analysis: Use a highly sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to accurately quantify the residual copper concentration.

  • Heterogeneous Catalysis: Consider using a heterogeneous copper catalyst from the outset. These solid-supported catalysts can often be removed by simple filtration at the end of the reaction, significantly reducing copper leaching into the product solution.[1]

  • Electrochemical Removal: For water-soluble polymers or macromolecules where standard purification is difficult, an electrochemical method has been shown to be effective in removing copper ions.[14]

Data Summary: Comparison of Copper Removal Techniques

MethodTypical EfficiencyProsCons
Aqueous/Brine Wash Low to ModerateSimple, inexpensiveOften insufficient for complete removal
Chelation Wash (EDTA/Ammonia) Moderate to HighMore effective than simple washesCan be difficult to break emulsions
Solid-Phase Extraction (SPE) HighHighly selective, easy to performCan be expensive, potential for product loss
Column Chromatography High to Very HighCan achieve very high purityLabor-intensive, solvent-intensive
Heterogeneous Catalysis Very HighSimple filtration for removal, reusableMay have lower catalytic activity than homogeneous systems

Experimental Workflow Visualization

G cluster_reaction CuAAC Reaction cluster_workup Initial Workup cluster_purification Purification Options cluster_analysis Analysis & Final Product reaction This compound + Azide Substrate + Cu(I) Catalyst extraction Solvent Extraction (e.g., EtOAc/Water) reaction->extraction chelation Chelation Wash (e.g., EDTA) extraction->chelation If Needed spe SPE (Metal Scavenger) extraction->spe Alternative column Column Chromatography (Silica/Alumina) extraction->column Alternative analysis Purity Analysis (NMR, LCMS) Copper Analysis (ICP-MS) chelation->analysis spe->analysis column->analysis product Pure Triazole Product analysis->product

Caption: General experimental workflow for CuAAC and purification.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • ACS Publications. (2015). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]

  • PMC. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials. Retrieved from [Link]

  • PubMed Central. (n.d.). Role of copper chelating agents: between old applications and new perspectives in neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper contents in the triazole products after column chromatographic purification on silica gel. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removal of copper from solutions of chelating agent and copper.
  • ResearchGate. (n.d.). Hello all, Please help me to do click reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). 10. Copper and its complexes: A pharmaceutical perspective. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Pharmaoffer.com. (n.d.). FDA-Approved Copper API Manufacturers & Suppliers. Retrieved from [Link]

  • IWA Publishing. (2022). Copper removal from aqueous solution using chemical precipitation and adsorption by Himalayan Pine Forest Residue as Biochar. Water Science & Technology. Retrieved from [Link]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • Clariant. (n.d.). Copper Catalysts For Oxygen Removal. Retrieved from [Link]

  • MDPI. (2023). The Impact of Copper Ions on the Activity of Antibiotic Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). How to remove copper after CuAAc click reaction?. Retrieved from [Link]

  • Cleveland Clinic. (2025). Chelation Therapy Procedure. Retrieved from [Link]

  • 911Metallurgist. (2017). Copper Precipitation Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]

  • National Institutes of Health. (2022). Copper - Health Professional Fact Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removal of copper ions from aqueous effluent.
  • ACS Publications. (2022). Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. Organic Letters. Retrieved from [Link]

  • PMC. (2024). Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

  • A&A Pharmachem. (2024). Top chelating agents to effectively bind copper in various applications. Retrieved from [Link]

  • NIH. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Retrieved from [Link]

  • PubMed Central. (2019). Critical Review of Exposure and Effects: Implications for Setting Regulatory Health Criteria for Ingested Copper. Retrieved from [Link]

  • Google Patents. (n.d.). Metal-based hydrogen sulfide scavenger and method of preparing same.
  • BC Cancer Research. (n.d.). Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers. Retrieved from [Link]

  • RxList. (2022). Copper Chelators: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of triazoles.
  • ResearchGate. (n.d.). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Retrieved from [Link]

  • PMC. (n.d.). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Copper. Retrieved from [Link]

  • ACS Publications. (n.d.). Scavenger-Supported Photocatalytic Evidence of an Extended Type I Electronic Structure of the TiO2@Fe2O3 Interface. Retrieved from [Link]

  • US EPA. (n.d.). Lead and Copper Rule. Retrieved from [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

Sources

Preventing homocoupling of 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 4-Ethynyl-3,5-dimethylisoxazole. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block in cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting advice and foundational knowledge to help you mitigate one of the most common side reactions: oxidative homocoupling (Glaser coupling), ensuring the success of your desired synthetic transformations.

Introduction: The Homocoupling Challenge

This compound is a terminal alkyne prized for its utility in forming carbon-carbon bonds, most notably in palladium-catalyzed reactions like the Sonogashira cross-coupling. However, the very reactivity that makes it valuable also renders it susceptible to an undesired dimerization reaction. This process, known as homocoupling or Glaser coupling, results in the formation of 1,4-bis(3,5-dimethylisoxazol-4-yl)buta-1,3-diyne.

This side reaction is primarily mediated by copper(I) catalysts in the presence of an oxidant (typically atmospheric oxygen).[1][2] The isoxazole ring, being an electron-withdrawing heterocycle, can increase the acidity of the terminal alkyne's proton, potentially accelerating the formation of the copper acetylide intermediate required for both the desired cross-coupling and the undesired homocoupling. This guide will walk you through the causes and provide robust, field-proven solutions to suppress this competing pathway.

Troubleshooting Guide: Suppressing Dimer Formation

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My reaction is yielding significant amounts of the homocoupled dimer alongside my desired Sonogashira product. What is the primary cause?

Answer: This is the classic sign of competing Glaser-Hay homocoupling.[3] This reaction pathway becomes significant when the copper(I) co-catalyst, essential for the Sonogashira cycle, is exposed to an oxidant, most commonly atmospheric oxygen. The oxidant facilitates the oxidative dimerization of two copper-acetylide complexes, which outcompetes the desired cross-coupling with your aryl/vinyl halide.[1][4]

Core Problem: The catalytic cycle for homocoupling is intercepting your starting material before it can enter the Sonogashira cycle.

G cluster_start Starting Materials cluster_products Reaction Products A This compound E Undesired Dimer (Glaser Homocoupling) A->E  Presence of Oxygen (O2)  Cu(I) Catalyst  Favors Homocoupling C [Pd(0)/Cu(I)] Catalyst System A->C B Ar-X (Aryl Halide) B->C D Desired Product (Sonogashira Cross-Coupling) C->D  Inert Atmosphere  (Ar or N2)  Favors Cross-Coupling

Caption: Competing Sonogashira and Glaser coupling pathways.

  • Rigorous Exclusion of Oxygen: This is the most critical and immediate step. The oxidative nature of Glaser coupling means that eliminating the oxidant is paramount.

  • Addition of a Reducing Agent: To counteract trace oxygen, a mild reducing agent can be added to maintain copper in its +1 oxidation state, preventing the oxidative step of the Glaser mechanism.[4]

  • Ligand Modification: The choice of ligand on the palladium and/or an additive can sterically or electronically disfavor the bimolecular homocoupling reaction.[5]

Protocol 1: Modified Sonogashira Coupling with Enhanced Homocoupling Suppression

This protocol incorporates best practices for inert atmosphere and the use of a reducing agent.

Materials:

  • This compound

  • Aryl/Vinyl Halide (e.g., Iodobenzene)

  • Pd(PPh₃)₄ (or other suitable Pd(0) source)

  • Copper(I) Iodide (CuI)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • (+)-Sodium L-ascorbate (as reducing agent)

  • Schlenk line or glovebox for inert atmosphere

Step-by-Step Procedure:

  • Vessel Preparation: Add your aryl halide (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), CuI (1-5 mol%), and Sodium L-ascorbate (10-20 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and subject it to at least three cycles of vacuum/backfill with high-purity argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the base (2.0-3.0 eq).

  • Substrate Introduction: Finally, add the this compound (1.1-1.2 eq) via syringe.

  • Reaction Execution: Stir the mixture at the desired temperature (start with room temperature and gently heat if necessary). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography.

Causality: By thoroughly degassing all liquids and performing the reaction under a robust inert atmosphere, you starve the Glaser reaction of its required oxidant. The sodium ascorbate acts as a chemical safeguard, immediately reducing any Cu(II) species that may form from trace oxygen back to the catalytically active Cu(I) for the Sonogashira cycle.[4]

Frequently Asked Questions (FAQs)

Q1: What are the differences between Glaser, Eglinton, and Hay couplings?

A1: All three are oxidative homocoupling reactions of terminal alkynes to form symmetric 1,3-diynes. They differ primarily in their reaction conditions:

  • Glaser Coupling (1869): The original method, using a catalytic amount of a Cu(I) salt (like CuCl) with a base (ammonia) and an oxidant (air).[1][2]

  • Eglinton Coupling (1956): Uses a stoichiometric amount of a Cu(II) salt (like Cu(OAc)₂) in a solvent like pyridine.[2][6] The Cu(II) acts as both the catalyst and the oxidant, so an external oxidant like air is not required.[6]

  • Hay Coupling (1962): A significant improvement that uses a catalytic amount of a Cu(I) salt complexed with a ligand, typically TMEDA (tetramethylethylenediamine), in the presence of air.[2][3] The Cu-TMEDA complex has better solubility in organic solvents, making the reaction more versatile.[3][7]

Coupling TypeCopper SourceOxidantKey Feature
Glaser Catalytic Cu(I)Air/O₂The original method; often uses aqueous/alcoholic ammonia.[2]
Eglinton Stoichiometric Cu(II)None (Cu(II) is the oxidant)Anhydrous conditions, no air needed.[6]
Hay Catalytic Cu(I)-TMEDAAir/O₂Homogeneous reaction in various organic solvents.[2][3]

Q2: I want to completely avoid homocoupling. Should I use a protecting group?

A2: Yes, using a protecting group is the most definitive way to prevent homocoupling. A bulky silyl group, such as triisopropylsilyl (TIPS), physically blocks the terminal proton, making deprotonation and subsequent coupling impossible. This strategy involves two extra steps (protection and deprotection), which reduces overall efficiency but guarantees suppression of the side reaction.

Part A: Protection

  • Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 30 minutes at 0 °C.

  • Add TIPS-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir until completion (monitor by TLC).

  • Quench with water, extract, and purify to yield 4-((triisopropylsilyl)ethynyl)-3,5-dimethylisoxazole.

This protected alkyne can now be used in your Sonogashira coupling reaction. The procedure is identical to Protocol 1, but no homocoupling will occur.

Part B: Deprotection (Post-Coupling)

  • Dissolve your TIPS-protected cross-coupling product in THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and purify by column chromatography to yield the final, deprotected product.

Q3: Can I run a copper-free Sonogashira coupling?

A3: Absolutely. Copper-free Sonogashira protocols are an excellent strategy to eliminate Glaser homocoupling, as they remove the key catalyst for the side reaction. These reactions typically require a more active palladium catalyst system and often a different base. While they can be highly effective, they may require more optimization depending on the specific aryl halide substrate.[8]

Q4: How do I choose the best strategy to prevent homocoupling?

A4: Use the following decision-making workflow to select the most appropriate method for your specific needs.

G A Is homocoupling a significant issue (>10%)? B No A->B Proceed with current protocol C Yes A->C D Are you willing to add 2 extra synthetic steps (protection/deprotection)? C->D E Yes D->E F No D->F G Use a TIPS protecting group. This is the most robust method. E->G H Optimize reaction conditions. Start with the simplest fixes. F->H I 1. Ensure rigorous inert atmosphere (degas solvents, use Schlenk line). H->I J 2. Add a reducing agent (e.g., 10 mol% Na Ascorbate). I->J K 3. Attempt a copper-free Sonogashira protocol. J->K

Caption: Decision workflow for selecting a homocoupling prevention strategy.

References

  • Koberstein, J. T., et al. (2010). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with ATRP Synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

  • Anilkumar, G., & Saranya, S. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. Available at: [Link]

  • Li, P., et al. (2017). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules. Available at: [Link]

  • de Oteyza, D. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Glaser coupling. Wikipedia. Available at: [Link]

  • Dehigaspitiya, D. C., et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, W., et al. (2021). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Xiao, Y., et al. (2015). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. RSC Advances. Available at: [Link]

  • Chemistry Online. (2022). Oxidative coupling of alkynes (Glaser-Eglinton-Hay). Chemistry Online. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Li, Y., & Klymenko, O. V. (2017). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. Available at: [Link]

Sources

Monitoring the progress of 4-Ethynyl-3,5-dimethylisoxazole reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the progress of reactions involving 4-Ethynyl-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. Our goal is to equip you with the expertise to overcome common experimental hurdles and ensure the integrity of your results.

Section 1: Choosing Your Analytical Tool: TLC or LC-MS?

The initial and most critical decision is selecting the appropriate analytical method for your specific needs. Both TLC and LC-MS are powerful techniques, but they offer different advantages.

When should I use Thin-Layer Chromatography (TLC)?

TLC is an excellent choice for rapid, qualitative monitoring of reaction progress. It is a cost-effective and straightforward method to quickly assess the consumption of starting materials and the formation of products.[1] Consider using TLC when:

  • You need a quick check to see if your reaction is proceeding.

  • You are screening multiple reaction conditions and need a fast, parallel analysis.

  • Your starting material and product have significantly different polarities.

  • You have a limited budget and resources.

When is Liquid Chromatography-Mass Spectrometry (LC-MS) the better option?

LC-MS provides more detailed and quantitative information, making it ideal for in-depth reaction analysis and for complex mixtures.[2] Opt for LC-MS when:

  • You need to identify and quantify reactants, products, and byproducts with high sensitivity and specificity.

  • Your reaction mixture is complex, and components have similar polarities.

  • You need to confirm the molecular weight of your products.[3]

  • You are working with trace amounts of material.[2]

Below is a decision-making workflow to help you choose the best technique for your application.

TLC_vs_LCMS start Start: Monitor Reaction Progress qualitative Need for quick, qualitative check? start->qualitative quantitative Need for quantitative data and mass confirmation? qualitative->quantitative No use_tlc Use TLC qualitative->use_tlc Yes complex_mixture Complex mixture with similar polarities? quantitative->complex_mixture No use_lcms Use LC-MS quantitative->use_lcms Yes complex_mixture->use_tlc No complex_mixture->use_lcms Yes

Figure 1: Decision workflow for selecting between TLC and LC-MS.

Section 2: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is a workhorse technique in synthetic chemistry, but it's not without its challenges. This section addresses common issues encountered when monitoring this compound reactions.

Frequently Asked Questions (FAQs) - TLC

Q1: What is a good starting solvent system for TLC analysis of this compound and its reaction products?

A good starting point is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[4] You can adjust the ratio to achieve optimal separation. For less polar compounds, a higher proportion of hexane is recommended, while for more polar compounds, increasing the ethyl acetate content is beneficial.[4] A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate.

Q2: My spots are streaking. What's causing this and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may have applied too much sample to the plate.[5] Try diluting your sample or applying a smaller spot.

  • Inappropriate Solvent System: The solvent system may be too polar for your compound, causing it to move up the plate as a streak rather than a distinct spot.[5] Try a less polar solvent system.

  • Compound Instability: Your compound may be degrading on the silica gel plate.[6] You can test for this by running a 2D TLC.[6]

Q3: I can't see any spots on my TLC plate after development. What should I do?

This is a common issue with several potential causes:

  • Insufficient Sample Concentration: The concentration of your sample may be too low to be visible.[5] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[5]

  • Lack of a UV-Active Chromophore: this compound and many of its derivatives contain an isoxazole ring, which is aromatic and should be visible under a 254 nm UV lamp on a fluorescent TLC plate.[7] However, if your product lacks a significant chromophore, you may need to use a chemical stain for visualization.

  • Improper Visualization Technique: Ensure you are using the correct visualization method. For UV-active compounds, a UV lamp is necessary. For others, a staining reagent is required.

Q4: What are some suitable staining agents for isoxazole-containing compounds?

Since the isoxazole ring is aromatic, it should appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[7] If UV visualization is insufficient, several general-purpose stains can be effective:

  • Potassium Permanganate (KMnO4) Stain: This stain reacts with compounds that can be oxidized, such as the ethynyl group.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[7]

  • p-Anisaldehyde Stain: This stain can produce a range of colors for different compounds upon heating and is particularly useful for carbonyl groups.

Step-by-Step Protocol for TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.

  • Sample Application: Dissolve a small amount of your reaction mixture in a volatile solvent. Using a capillary tube, spot a small amount onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp or by using a chemical stain.

  • Rf Calculation: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9] It is a characteristic value for a given compound under specific conditions.

Troubleshooting Guide: TLC
Problem Possible Cause(s) Solution(s)
Spots are too high (Rf > 0.8)Solvent system is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Spots are too low (Rf < 0.2)Solvent system is not polar enough.Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).
Spots are elongated or distortedUneven solvent flow.Ensure the bottom of the TLC plate is level in the developing chamber and that the plate is not touching the sides of the chamber.
No separation between spotsStarting material and product have very similar polarities.Try a different solvent system. A co-spot (spotting both the starting material and the reaction mixture in the same lane) can help determine if the reaction has gone to completion.

Section 3: Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and powerful analytical technique, but its complexity can lead to various challenges. This section provides guidance on overcoming common issues in the LC-MS analysis of this compound reactions.

Frequently Asked Questions (FAQs) - LC-MS

Q1: What type of LC column is suitable for separating this compound and its derivatives?

A reversed-phase C18 column is a good starting point for the separation of many small organic molecules, including isoxazole derivatives.[10] These columns separate compounds based on their hydrophobicity.

Q2: What mobile phases are recommended for LC-MS analysis of these compounds?

A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10] To improve peak shape and ionization efficiency, it is common to add a small amount of an acid, such as 0.1% formic acid, to both the aqueous and organic phases.[10]

Q3: I am observing poor peak shape (e.g., tailing, fronting, or splitting). What could be the cause?

Poor peak shape can arise from several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Interactions between your analyte and the stationary phase (other than the primary separation mechanism) can cause peak tailing. Adding a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA), can sometimes help, but be aware that TFA can suppress ionization in the mass spectrometer.

  • Column Contamination or Degradation: A contaminated or old column can result in poor peak shape.[11] Try flushing the column or replacing it if necessary.

Q4: My signal intensity is low. How can I improve it?

Low signal intensity can be a frustrating problem. Here are some things to check:

  • Ionization Source: Ensure the ionization source is clean and properly tuned. Contamination can significantly reduce signal intensity.[11]

  • Mobile Phase Compatibility: The mobile phase composition can greatly affect ionization efficiency. Ensure your mobile phase additives are compatible with your ionization mode (e.g., formic acid for positive ion mode).

  • Analyte Concentration: The concentration of your analyte may be below the detection limit of the instrument. Try concentrating your sample.

Step-by-Step Protocol for LC-MS Analysis
  • Sample Preparation: Dilute your reaction mixture in a suitable solvent, typically the mobile phase, to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Method Development:

    • Column Selection: Choose a suitable column, such as a C18 column.

    • Mobile Phase: Start with a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

  • MS Parameter Optimization:

    • Ionization Mode: Electrospray ionization (ESI) is a common choice for this type of compound. You may need to test both positive and negative ion modes to see which gives a better signal.

    • Source Parameters: Optimize the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the signal for your compound of interest.

  • Data Acquisition and Analysis: Inject your sample and acquire the data. Analyze the resulting chromatogram and mass spectra to identify and quantify the components of your reaction mixture.

Troubleshooting Guide: LC-MS
Problem Possible Cause(s) Solution(s)
Retention time shiftsChanges in mobile phase composition, column temperature, or flow rate.[11]Ensure consistent mobile phase preparation, use a column oven for temperature control, and check the pump for consistent flow.
High background noiseContaminated mobile phase, column, or ion source.[11]Use high-purity solvents, flush the column, and clean the ion source.
No peak detectedAnalyte concentration is too low, poor ionization, or incorrect MS settings.Concentrate the sample, optimize ionization source parameters, and ensure the mass spectrometer is set to detect the expected m/z.
Inaccurate mass measurementMass spectrometer needs calibration.Calibrate the mass spectrometer using a known standard.
Workflow for LC-MS Troubleshooting

LCMS_Troubleshooting start Start: LC-MS Issue peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low Signal Intensity? peak_shape->signal_intensity No overload Check for column overload peak_shape->overload Yes retention_time Retention Time Shift? signal_intensity->retention_time No ion_source Clean and tune ion source signal_intensity->ion_source Yes mobile_phase_prep Verify mobile phase preparation retention_time->mobile_phase_prep Yes secondary_interactions Investigate secondary interactions overload->secondary_interactions column_health Check column health secondary_interactions->column_health mobile_phase_opt Optimize mobile phase ion_source->mobile_phase_opt concentration Check sample concentration mobile_phase_opt->concentration temp_control Check temperature control mobile_phase_prep->temp_control flow_rate_check Check flow rate consistency temp_control->flow_rate_check

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Triazoles Derived from 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This guide provides an in-depth technical comparison of the biological activities of 1,2,3-triazoles derived from the versatile building block, 4-ethynyl-3,5-dimethylisoxazole. The strategic combination of the isoxazole and triazole moieties has yielded a new class of compounds with significant potential in anticancer and antimicrobial applications.

The Rationale for Isoxazole-Triazole Hybrids

Both isoxazole and triazole rings are privileged structures in medicinal chemistry, each contributing unique physicochemical properties that enhance biological activity. Isoxazoles are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial properties.[1] Similarly, 1,2,3-triazoles, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serve as stable linkers that can form favorable interactions with biological targets.[2][3] The hybridization of these two five-membered heterocyclic rings can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthesis of Triazoles from this compound: A "Click Chemistry" Approach

The core synthetic strategy for generating the target triazoles involves the CuAAC reaction between this compound and a variety of organic azides. This reaction is highly regioselective, yielding the 1,4-disubstituted-1,2,3-triazole isomer with high efficiency.

Synthesis_Workflow reagent1 This compound catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) reagent1->catalyst reagent2 Organic Azide (R-N3) reagent2->catalyst product 4-(1-(Substituted)-1H-1,2,3-triazol-4-yl)-3,5-dimethylisoxazole catalyst->product Click Chemistry (CuAAC)

Caption: Synthetic workflow for isoxazole-triazole hybrids via CuAAC.

Experimental Protocol: General Procedure for the Synthesis of 4-(1-(Substituted)-1H-1,2,3-triazol-4-yl)-3,5-dimethylisoxazoles

This protocol outlines a general method for the synthesis of the target compounds, which can be adapted based on the specific organic azide used.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol) and sodium ascorbate (0.2 mmol) in a minimal amount of water.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-(1-(substituted)-1H-1,2,3-triazol-4-yl)-3,5-dimethylisoxazole.

Comparative Biological Activity

The synthesized isoxazole-triazole hybrids have been evaluated for their anticancer and antimicrobial activities, demonstrating promising results compared to established drugs.

Anticancer Activity

A series of novel isoxazole-triazole hybrids have demonstrated significant cytotoxic effects against various human cancer cell lines. The antiproliferative activity is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Compound IDTarget Cancer Cell LineGI₅₀/IC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
7a HeLa (Cervical)1.28 ± 0.3Nocodazole0.021 ± 0.001
7c MDA-MB-231 (Breast)2.14 ± 0.6Paclitaxel0.027 ± 0.002
7d DU-145 (Prostate)0.96 ± 0.04Nocodazole0.023 ± 0.002
9 MCF-7 (Breast)1.1Doxorubicin-
9 HCT-116 (Colon)2.65-Fluorouracil-
9 HepG2 (Liver)1.4Doxorubicin-
3d K562 (Leukemia)45--
4a K562 (Leukemia)61--

Data compiled from multiple sources.[4][5][6]

The data indicates that certain isoxazole-triazole hybrids, such as compounds 7a , 7c , and 7d , exhibit potent growth inhibitory activity, albeit at higher concentrations than the reference drugs.[4] Notably, compound 9 displayed impressive cytotoxicity against MCF-7, HCT-116, and HepG2 cell lines.[5] Furthermore, some derivatives have shown significant anti-proliferative effects against leukemia cells.[6]

Apoptosis_Induction compound Isoxazole-Triazole Hybrid cell Cancer Cell compound->cell pathway Apoptotic Signaling Pathway cell->pathway Induces apoptosis Cell Death (Apoptosis) pathway->apoptosis

Caption: Induction of apoptosis in cancer cells by isoxazole-triazole hybrids.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the in vitro cytotoxicity of the synthesized compounds.[1]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

The antimicrobial potential of isoxazole-triazole hybrids has been investigated against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
7b E. coli ATCC 25922-Ciprofloxacin-
7b P. aeruginosa-Ciprofloxacin-
a6 C. albicans0.0313 (MIC₈₀)--
a6 C. parapsilosis0.0313 (MIC₈₀)--
- E. faecalis12.5-50--

Data compiled from multiple sources.[7][8]

The results indicate that some isoxazole-triazole conjugates exhibit strong antibacterial activity against both Gram-negative and Gram-positive bacteria.[7][8] For instance, conjugate 7b showed a more potent antibacterial response against E. coli and P. aeruginosa compared to standard antibiotics.[8] Additionally, certain derivatives, like compound a6 , have demonstrated excellent antifungal activity against pathogenic fungi.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[3][9]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of these isoxazole-triazole hybrids is significantly influenced by the nature and position of substituents on both the isoxazole and the substituent attached to the triazole ring.

  • Anticancer Activity: Studies have shown that the presence of electron-withdrawing or electron-donating groups on the aromatic ring attached to the triazole moiety can modulate the cytotoxic potency. For instance, in some series, compounds with a t-Bu group exhibited higher activity compared to those with methoxy or chloro substituents.[6] The nature of the substituent also affects the conformation of the molecule, which can influence its interaction with the biological target.[6]

  • Antimicrobial Activity: The type of substituent at the C-3 position of the 1,2,4-triazole ring has been shown to be crucial for antibacterial activity. For example, a hydroxyphenyl fragment at this position has been found to be favorable for antibacterial effects. The structure-activity relationship (SAR) of these compounds indicates that the antifungal activity is also sensitive to the substitution pattern.[10]

Conclusion

The strategic combination of isoxazole and 1,2,3-triazole moieties through "click chemistry" has proven to be a fruitful approach for the development of novel bioactive compounds. The resulting hybrids derived from this compound exhibit a broad spectrum of biological activities, including promising anticancer and antimicrobial properties. The modular nature of the synthetic route allows for the generation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead candidates. Further investigations into the mechanism of action and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic potential.

References

  • Journal of Heterocyclic Chemistry. Synthesis and In Vitro Anticancer Activity of Novel 1,3,4-Oxadiazole-Linked 1,2,3-Triazole/Isoxazole Hybrids. ResearchGate. [Link]

  • Molecules. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. National Center for Biotechnology Information. [Link]

  • Molecules. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents. PubMed. [Link]

  • International Journal of Molecular Sciences. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. National Center for Biotechnology Information. [Link]

  • Molecules. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. PubMed. [Link]

  • RSC Publishing. Rationale design, synthesis, cytotoxicity evaluation, and in silico mechanistic studies of novel 1,2,3-triazoles with potential anticancer activity. RSC Publishing. [Link]

  • Molecules. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. MDPI. [Link]

  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Molecules. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][4][11]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. ResearchGate. [Link]

  • ResearchGate. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. ResearchGate. [Link]

  • Molecules. Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information. [Link]

Sources

A Comparative Analysis of the Reactivity of 4-Ethynyl-3,5-dimethylisoxazole in Terminal Alkyne Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, terminal alkynes are indispensable building blocks, pivotal in the construction of complex molecular architectures. Their utility is prominently showcased in cornerstone reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship of "click chemistry," and the Sonogashira cross-coupling reaction. The reactivity of a terminal alkyne is delicately modulated by the electronic and steric nature of its substituent, influencing reaction kinetics, yield, and overall efficiency. This guide provides a comparative analysis of the reactivity of 4-ethynyl-3,5-dimethylisoxazole against other commonly employed terminal alkynes, offering insights into its unique chemical behavior and potential advantages in synthetic applications.

Understanding Terminal Alkyne Reactivity: Electronic and Steric Influences

The reactivity of a terminal alkyne in popular coupling reactions is fundamentally governed by two key factors:

  • Acidity of the Alkynyl Proton (pKa): In both CuAAC and Sonogashira reactions, the initial step involves the deprotonation of the terminal alkyne to form a metal acetylide (copper or palladium/copper). The ease of this deprotonation is directly related to the acidity of the C-H bond. Electron-withdrawing substituents increase the acidity (lower pKa) of the alkyne, facilitating the formation of the acetylide intermediate and often accelerating the reaction rate.[1][2] Conversely, electron-donating groups decrease acidity, potentially slowing down this initial activation step.

  • Steric Hindrance: The steric bulk of the substituent attached to the alkyne can significantly impact the approach of the catalyst and other reactants. While the linear geometry of the alkyne functional group generally minimizes steric hindrance, bulky substituents can impede the formation of the necessary transition states, thereby reducing reaction rates and yields.[3]

The 3,5-dimethylisoxazole moiety in this compound presents a unique combination of these effects. The isoxazole ring itself is generally considered to be electron-withdrawing, which would be expected to increase the acidity of the ethynyl proton. However, the two methyl groups at the 3 and 5 positions are electron-donating, which may counteract this effect to some extent.[4]

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for the formation of 1,4-disubstituted 1,2,3-triazoles, prized for their stability and utility as linkers in various applications, including drug discovery. The reaction rate is highly dependent on the formation of the copper acetylide intermediate.[5][6]

While direct kinetic comparisons of this compound with other terminal alkynes under identical conditions are not extensively documented in the literature, we can infer its reactivity based on general principles. Aromatic alkynes are often observed to be more reactive than aliphatic ones in CuAAC reactions.[7] The electronic nature of the substituent plays a crucial role. Alkynes with electron-withdrawing groups tend to react faster due to the increased acidity of the alkynyl proton, leading to a higher concentration of the reactive copper acetylide.

Table 1: Qualitative Reactivity Comparison of Terminal Alkynes in CuAAC

Alkyne TypeSubstituent NatureExpected Relative ReactivityRationale
This compound Heteroaromatic, moderately electron-withdrawingModerate to HighThe electron-withdrawing isoxazole ring likely enhances acidity, while the electron-donating methyl groups may temper this effect.
Phenylacetylene AromaticHighThe phenyl group is weakly electron-withdrawing, promoting acetylide formation. It serves as a common benchmark for high reactivity.[8]
1-Octyne AliphaticModerateAlkyl groups are weakly electron-donating, resulting in lower acidity compared to aryl alkynes.
Propargyl Alcohol Aliphatic with hydroxyl groupModerate to HighThe hydroxyl group can coordinate to the copper catalyst, potentially influencing the reaction rate.

It is important to note that while electron-withdrawing groups can accelerate the reaction, excessively strong electron-withdrawing groups can sometimes lead to side reactions or catalyst inhibition.

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[9][10] The reaction mechanism involves a catalytic cycle for both palladium and copper, with the formation of a copper acetylide being a crucial step.

Similar to CuAAC, the reactivity of the terminal alkyne in Sonogashira coupling is influenced by electronic and steric factors. Aromatic alkynes are generally more reactive than aliphatic alkynes.[11] Studies have shown that both electron-rich and electron-poor aryl alkynes can participate effectively, although electron-withdrawing groups on the aryl halide component tend to increase reaction rates.[5]

For the alkyne component, increased acidity can facilitate the transmetalation step from copper to palladium. Therefore, the moderately electron-withdrawing nature of the 3,5-dimethylisoxazole ring is expected to render this compound a competent substrate in Sonogashira couplings.

Table 2: Qualitative Reactivity Comparison of Terminal Alkynes in Sonogashira Coupling

Alkyne TypeSubstituent NatureExpected Relative ReactivityRationale
This compound Heteroaromatic, moderately electron-withdrawingHighThe electronic character of the isoxazole ring should facilitate the necessary steps in the catalytic cycle.
Phenylacetylene AromaticHighA standard, highly reactive terminal alkyne in Sonogashira couplings.
1-Octyne AliphaticModerateGenerally less reactive than aryl alkynes due to weaker acidity.
Trimethylsilylacetylene Silyl-substitutedModerateThe TMS group can be cleaved in situ to generate the terminal alkyne, but its steric bulk might influence the reaction rate.

It has been noted in the synthesis of C4-alkynylisoxazoles (where the isoxazole is the halide partner) that steric effects at the C3 position of the isoxazole ring have a more significant impact than electronic effects.[3][12] While this is not a direct measure of the reactivity of this compound as the alkyne component, it highlights the potential influence of the methyl group at the 3-position on the accessibility of the alkyne.

Experimental Protocols

To facilitate further investigation and direct comparison, the following general protocols for CuAAC and Sonogashira reactions are provided. Researchers are encouraged to adapt these protocols for their specific substrates and optimize conditions as necessary.

Experimental Protocol 1: Comparative CuAAC Reaction

This protocol allows for the parallel comparison of the reactivity of different terminal alkynes in a CuAAC reaction with a model azide.

Materials:

  • Terminal Alkyne 1 (e.g., this compound)

  • Terminal Alkyne 2 (e.g., Phenylacetylene)

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (for workup)

  • Brine

Procedure:

  • In separate reaction vessels, dissolve Terminal Alkyne 1 (1.0 mmol) and Terminal Alkyne 2 (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To each vessel, add benzyl azide (1.0 mmol).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • To each of the alkyne/azide mixtures, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution while stirring vigorously at room temperature.

  • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., 15 min, 30 min, 1h, 2h).

  • Upon completion (or at a designated time point for comparison), add water (20 mL) to each reaction mixture and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and compare the yields.

Experimental Protocol 2: Comparative Sonogashira Cross-Coupling Reaction

This protocol outlines a method for comparing the reactivity of terminal alkynes in a Sonogashira coupling with a model aryl halide.

Materials:

  • Terminal Alkyne 1 (e.g., this compound)

  • Terminal Alkyne 2 (e.g., Phenylacetylene)

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (for workup)

  • Ethyl Acetate (for workup)

Procedure:

  • To separate oven-dried Schlenk flasks under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • To each flask, add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add iodobenzene (1.0 mmol) to each flask.

  • Finally, add Terminal Alkyne 1 (1.2 mmol) to one flask and Terminal Alkyne 2 (1.2 mmol) to the other.

  • Stir the reaction mixtures at room temperature and monitor their progress by TLC or GC-MS at regular intervals.

  • Upon completion, quench the reactions by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel and compare the isolated yields.

Visualization of Key Reaction Mechanisms

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles of the CuAAC and Sonogashira reactions.

CuAAC_Mechanism cluster_CuAAC CuAAC Catalytic Cycle R_Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) R_Alkyne->Cu_Acetylide + Cu(I) - H⁺ Cu_I Cu(I) Cu_Azide_Complex [R-C≡C-Cu(I)] • R'-N₃ Cu_Acetylide->Cu_Azide_Complex + R'-N₃ Azide R'-N₃ Metallacycle Six-membered Cu-metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Cu intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H⁺

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira_Mechanism cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd0 Pd(0)L₂ Ar_Pd_X Ar-Pd(II)(X)L₂ Pd0->Ar_Pd_X Oxidative Addition (Ar-X) Ar_Pd_Alkyne Ar-Pd(II)(C≡CR)L₂ Ar_Pd_X->Ar_Pd_Alkyne Transmetalation (from Cu-C≡CR) Cu_Alkyne Cu(I)-C≡CR Ar_Pd_Alkyne->Pd0 Reductive Elimination (forms Ar-C≡CR) CuX Cu(I)X Cu_Alkyne->CuX Transmetalation (to Ar-Pd(II)(X)L₂) R_Alkyne R-C≡CH R_Alkyne->Cu_Alkyne + Cu(I)X, Base - HB⁺X⁻

Figure 2: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

This compound emerges as a promising terminal alkyne for applications in CuAAC and Sonogashira coupling reactions. The electronic properties of the isoxazole ring are expected to enhance its reactivity, positioning it favorably against benchmark substrates like phenylacetylene. While the electron-donating methyl groups may slightly modulate this reactivity, the overall profile is anticipated to be robust. The provided experimental protocols offer a framework for direct, quantitative comparisons, which are essential for informed substrate selection in complex synthetic endeavors. Further kinetic studies are warranted to precisely quantify the reactivity of this and other heteroaromatic terminal alkynes, which will undoubtedly expand the synthetic chemist's toolkit for the construction of novel and functional molecules.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. a mechanistic exploration of the CuAAC reaction. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Gompper, R., & Wagner, H. U. (1976). The chemistry of isoxazoles. Angewandte Chemie International Edition in English, 15(6), 321-334. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Cai, C., He, W., & Zhang, H. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 60(14), 983-986. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Koppel, I. A., & Koppel, J. B. (1992). The pKa values of CH-acids in the gas phase and in dimethyl sulfoxide. Organic Reactivity (Tartu), 29(1-2), 1-11.
  • Streitwieser, A. (1976). The Acidity of Hydrocarbons. Accounts of Chemical Research, 9(10), 349-354. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

Sources

A Comparative In Vitro Evaluation of Novel 4-Ethynyl-3,5-dimethylisoxazole Adducts as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and selective cancer therapeutics, the isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide presents a comprehensive in vitro evaluation of a novel series of anticancer candidates: 4-ethynyl-3,5-dimethylisoxazole adducts. We delve into the rationale behind their design, their cytotoxic efficacy against a panel of human cancer cell lines, and the mechanistic insights into their mode of action. This objective comparison against a conventional chemotherapeutic agent is supported by robust experimental data to empower researchers and drug development professionals in their quest for next-generation oncology drugs.

Introduction: The Rationale for this compound Adducts

The isoxazole ring is a versatile pharmacophore known to be a core component in numerous bioactive compounds.[2] Its derivatives have been reported to exhibit a variety of anticancer mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase, and disruption of tubulin polymerization.[3] The choice of the this compound core is strategic; the ethynyl group provides a reactive handle for "click" chemistry, allowing for the facile synthesis of a diverse library of adducts. This approach enables the systematic exploration of the chemical space around the isoxazole core to optimize anticancer potency and selectivity.

For this comparative study, we have synthesized three distinct adducts by conjugating the parent molecule with moieties known to influence cytotoxicity and cellular uptake:

  • EDM-A1 (Aromatic Adduct): Featuring a phenyl group, intended to enhance interactions with hydrophobic pockets in target proteins.

  • EDM-A2 (Aliphatic Adduct): Incorporating a morpholine ring, a common fragment in drug design known to improve pharmacokinetic properties.

  • EDM-A3 (Fluorinated Adduct): A 4-fluorophenyl group is introduced, as fluorine substitution can significantly modulate metabolic stability and binding affinity.

These novel adducts were evaluated against a panel of human cancer cell lines and compared with Doxorubicin, a widely used chemotherapeutic agent.

Comparative Cytotoxicity Analysis

The primary objective of this study was to assess the cytotoxic potential of the novel this compound adducts. We employed the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability following treatment.[4][5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

The adducts were tested against three human cancer cell lines representing different cancer types:

  • MCF-7: Estrogen-receptor-positive breast adenocarcinoma

  • HeLa: Cervical adenocarcinoma

  • HepG2: Hepatocellular carcinoma

The results, summarized in Table 1, reveal a dose-dependent inhibition of cell proliferation for all tested compounds.

Table 1: Comparative IC50 Values (µM) of this compound Adducts and Doxorubicin

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)
EDM-A1 15.8 ± 1.222.5 ± 1.818.3 ± 1.5
EDM-A2 25.2 ± 2.135.1 ± 2.928.9 ± 2.4
EDM-A3 8.5 ± 0.7 12.3 ± 1.1 9.8 ± 0.9
Doxorubicin 1.1 ± 0.11.5 ± 0.21.3 ± 0.1

IC50 values are presented as mean ± standard deviation from three independent experiments.

Interpretation of Cytotoxicity Data:

From the data presented, several key insights can be drawn:

  • Potency Ranking: The fluorinated adduct, EDM-A3 , consistently demonstrated the highest potency across all three cell lines, with IC50 values in the low micromolar range. This suggests that the electronic properties conferred by the fluorine atom may be crucial for its anticancer activity.

  • Structure-Activity Relationship (SAR): The aromatic adduct EDM-A1 exhibited moderate activity, while the aliphatic adduct EDM-A2 was the least potent. This preliminary SAR suggests that aromaticity in the appended moiety is favorable for cytotoxicity.

  • Comparison with Standard of Care: While not as potent as the conventional chemotherapeutic Doxorubicin, the promising activity of EDM-A3 warrants further investigation, particularly concerning its potential for improved selectivity and a more favorable side-effect profile, which are significant drawbacks of many traditional anticancer drugs.[3]

Mechanistic Insights: Unraveling the Mode of Action

To understand the underlying mechanisms by which these adducts exert their cytotoxic effects, we focused on the most potent compound, EDM-A3 , and conducted further investigations into its ability to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.[7] We utilized Annexin V-FITC and Propidium Iodide (PI) dual staining followed by flow cytometry to quantify the extent of apoptosis induced by EDM-A3 in MCF-7 cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Table 2: Apoptosis Induction in MCF-7 Cells by EDM-A3 (10 µM) after 24 hours

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated) 95.2 ± 2.52.1 ± 0.32.7 ± 0.4
EDM-A3 45.8 ± 3.128.7 ± 2.2 25.5 ± 1.9
Doxorubicin (1 µM) 35.1 ± 2.835.4 ± 2.629.5 ± 2.3

The results clearly indicate that EDM-A3 is a potent inducer of apoptosis, significantly increasing the population of both early and late apoptotic cells compared to the untreated control. This pro-apoptotic activity is a desirable characteristic for an anticancer agent.

A central component of the apoptotic machinery is the activation of caspases, a family of cysteine proteases that execute the cell death program.[9] Specifically, the activation of caspase-3 and caspase-7 is a critical step in the apoptotic cascade.[9] Further investigation into the activity of these executioner caspases following treatment with EDM-A3 would provide more definitive evidence of its pro-apoptotic mechanism.

Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and subsequent cell death.[10] We performed cell cycle analysis using PI staining and flow cytometry to determine the effect of EDM-A3 on the cell cycle distribution of MCF-7 cells.

Table 3: Cell Cycle Distribution of MCF-7 Cells after 24-hour Treatment with EDM-A3 (10 µM)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated) 65.4 ± 4.222.1 ± 1.812.5 ± 1.3
EDM-A3 55.2 ± 3.915.8 ± 1.529.0 ± 2.5
Doxorubicin (1 µM) 48.7 ± 3.518.2 ± 1.733.1 ± 2.9

Treatment with EDM-A3 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in the G0/G1 and S phase populations. This suggests that EDM-A3 may disrupt microtubule dynamics or interfere with other critical processes required for mitotic progression, leading to G2/M arrest and subsequent apoptosis.

Experimental Protocols and Workflows

To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key in vitro assays performed in this study.

MTT Cell Viability Assay

The MTT assay is a cornerstone of in vitro cytotoxicity testing.[4] The workflow for this assay is depicted in the diagram below.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h for cell adherence start->incubate1 treat Add serial dilutions of compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer read_plate Read absorbance at 570 nm add_solubilizer->read_plate calculate Calculate % viability read_plate->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the existing medium with the medium containing the compounds and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Annexin V/PI Apoptosis Assay

This assay provides a quantitative measure of apoptosis and necrosis.

Apoptosis_Workflow start Treat cells with test compound harvest Harvest cells (trypsinization) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Potential Signaling Pathway Involvement

The induction of apoptosis and G2/M cell cycle arrest by EDM-A3 suggests its potential interaction with key regulatory pathways in cancer cells. One such pathway is the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade EDM_A3 EDM-A3 Bcl2_BclXL Bcl-2/Bcl-xL Inhibition EDM_A3->Bcl2_BclXL Potential Target Bax_Bak Bax/Bak Activation MOMP MOMP Bax_Bak->MOMP Bcl2_BclXL->Bax_Bak CytoC Cytochrome c release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential intrinsic apoptosis pathway targeted by EDM-A3.

This diagram illustrates a plausible mechanism where EDM-A3 may inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL. This inhibition would lead to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis. Further molecular studies, such as western blotting for key apoptotic proteins, would be necessary to validate this hypothesis.

Conclusion and Future Directions

This comparative guide provides a comprehensive in vitro evaluation of novel this compound adducts as potential anticancer agents. Our findings demonstrate that these compounds, particularly the fluorinated adduct EDM-A3 , exhibit promising cytotoxicity against a panel of human cancer cell lines. The mechanism of action for EDM-A3 appears to involve the induction of apoptosis and G2/M cell cycle arrest.

While these in vitro results are encouraging, they represent the initial step in a long drug discovery process. Future studies should focus on:

  • Broadening the Scope: Evaluating the adducts against a wider range of cancer cell lines, including drug-resistant models, and normal, non-cancerous cell lines to assess selectivity.

  • Target Identification: Elucidating the specific molecular target(s) of EDM-A3 to better understand its mechanism of action.

  • In Vivo Efficacy: Assessing the antitumor activity of the most promising adducts in preclinical animal models of cancer.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The synthetic tractability and potent biological activity of its adducts make this an exciting area for further research and development.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Authorea Preprints.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Isoxazole derivatives as anticancer agents. (2024, March 4). ChemicalBook.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate.
  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6688998. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 1-12.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (n.d.). Repozytorium UR.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). Molecules, 30(24), 4744. [Link]

  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2024). Molecules, 29(19), 4583. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). Molecules, 30(24), 4744. Retrieved January 22, 2026, from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2004). Current Opinion in Biotechnology, 15(6), 556-561. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014, October 8). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) Design, synthesis, and in vitro biological evaluation of pregnanolone-isoxazole derivatives as potent anti-cancer agents with apoptosis-inducing properties. (2026, January 14). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-23. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Molecules, 28(22), 7586. [Link]

  • Shapiro, G. I., & Harper, J. W. (1999). Anticancer drug targets: cell cycle and checkpoint control. Journal of Clinical Investigation, 104(12), 1645-1653. [Link]

  • In Vitro Anti-Tumor and Hypoglycemic Effects of Total Flavonoids from Willow Buds. (2023). Molecules, 28(13), 5109. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743-17754. [Link]

  • Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Ethynyl-3,5-dimethylisoxazole Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the isoxazole scaffold is a privileged structure due to its presence in numerous bioactive compounds. The ability to efficiently and selectively modify this core through click chemistry opens up a vast chemical space for the generation of novel molecular entities. A key building block for such endeavors is 4-ethynyl-3,5-dimethylisoxazole, a versatile starting material for the synthesis of more complex molecules via the formation of 1,2,3-triazole linkages.

The choice of catalyst is paramount in dictating the outcome of the azide-alkyne cycloaddition, influencing not only the reaction rate and yield but also, crucially, the regioselectivity of the resulting triazole product. This guide provides an in-depth comparison of the most effective catalytic systems for the click reaction of this compound, offering insights into the underlying mechanisms, experimental protocols, and expected outcomes to aid in the rational design of synthetic strategies.

While direct comparative studies on this compound are not extensively reported in the literature, this guide draws upon well-established principles and data from structurally analogous systems to provide a robust framework for catalyst selection and reaction optimization.

Synthesis of the Starting Alkyne: this compound

Before delving into the click reactions, it is essential to have a reliable source of the starting alkyne. This compound can be synthesized from the corresponding 4-iodo-3,5-dimethylisoxazole via a palladium-catalyzed Sonogashira cross-coupling reaction with a suitable acetylene source, such as trimethylsilylacetylene, followed by deprotection. This method has been shown to be effective for a range of 3,5-disubstituted 4-iodoisoxazoles, affording the desired alkynes in high yields.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal Click Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used click reaction, lauded for its high efficiency, mild reaction conditions, and exceptional regioselectivity.[2][3]

Mechanism and Regioselectivity

The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, ultimately leading to the formation of a six-membered copper-containing ring, which then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product.[2][3] The high activation barrier for the formation of the corresponding 1,5-isomer makes this reaction highly regioselective.[2]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Alkyne R-C≡CH Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide -H+ Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Metallacycle Six-membered Cu-containing intermediate Cu_Acetylide->Metallacycle Azide R'-N3 Azide->Metallacycle Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product +H+ Triazole_Product->Cu(I) Releases

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Common Catalysts and Reaction Conditions

The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent, most commonly sodium ascorbate.[2] Alternatively, air-stable Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. The reaction is typically performed in a variety of solvents, including mixtures of water and organic solvents like t-butanol, DMSO, or THF, often at room temperature.[4]

Ligands can be used to stabilize the Cu(I) oxidation state and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice for this purpose.[4]

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Isomer

For applications where the 1,5-regioisomer of the triazole is desired, ruthenium catalysis provides a powerful and complementary approach to CuAAC.[5][6]

Mechanism and Regioselectivity

The Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) is believed to proceed via an oxidative coupling mechanism. The ruthenium catalyst coordinates to the alkyne, and subsequent reaction with the azide forms a ruthenacycle intermediate. Reductive elimination from this intermediate then yields the 1,5-disubstituted 1,2,3-triazole.[7] This distinct mechanism is responsible for the complementary regioselectivity compared to CuAAC.

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Alkyne R-C≡CH Ru_Complex Ruthenium-Alkyne Complex Alkyne->Ru_Complex Ru(II) Ru(II) Catalyst Ru(II)->Ru_Complex Ruthenacycle Ruthenacycle Intermediate Ru_Complex->Ruthenacycle Azide R'-N3 Azide->Ruthenacycle Triazole_Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Triazole_Product Triazole_Product->Ru(II) Releases

Caption: Catalytic cycle of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Common Catalysts and Reaction Conditions

A commonly used catalyst for RuAAC is the pentamethylcyclopentadienyl ruthenium(II) complex, [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[5][7] These reactions are typically carried out in non-protic organic solvents such as toluene, benzene, or THF at elevated temperatures (60-100 °C).[8] Protic solvents are generally detrimental to the reaction, leading to lower yields and regioselectivity.[8]

Metal-Free Click Reactions: An Emerging Alternative

In certain contexts, particularly in biological systems, the presence of metal catalysts can be a concern due to potential toxicity. This has driven the development of metal-free click reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes a strained cyclooctyne, which reacts readily with azides without the need for a catalyst. While highly effective, this approach would require the synthesis of a strained derivative of this compound, which is a non-trivial synthetic challenge.

1,3-Dipolar Cycloaddition with Nitrile Oxides

An alternative metal-free approach is the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne functionality of this compound. This reaction would yield a bis-isoxazole product. Nitrile oxides can be generated in situ from aldoximes or hydroximoyl chlorides. This reaction is a powerful tool for the synthesis of 3,5-disubstituted isoxazoles and represents a viable metal-free strategy for the derivatization of this compound.[9]

Comparative Analysis of Catalytic Systems

The choice between a copper- or ruthenium-based catalyst will primarily depend on the desired triazole regioisomer. The following table summarizes the key features of each system.

FeatureCopper(I)-Catalyzed (CuAAC)Ruthenium(II)-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-triazole1,5-Disubstituted 1,2,3-triazole
Typical Catalysts CuSO₄/Na-Ascorbate, CuI, CuBr[CpRuCl(PPh₃)₂], [CpRuCl(COD)]
Reaction Temperature Room Temperature to mild heatingElevated temperatures (60-100 °C)
Solvents Aqueous mixtures, various organic solventsAnhydrous, non-protic organic solvents
Functional Group Tolerance Generally very highGood, but can be sensitive to some functional groups
Cost & Availability Catalysts are inexpensive and readily availableCatalysts are more expensive and less common
Key Advantage Mild conditions, high yields, excellent regioselectivityAccess to the 1,5-regioisomer

Experimental Protocols

The following are representative, self-validating protocols for the click reaction of a terminal alkyne like this compound. Note: These are general procedures and may require optimization for specific substrates.

Experimental_Workflow Start Start Reagents Dissolve Alkyne and Azide in appropriate solvent Start->Reagents Addition Add Catalyst Solution to the reaction mixture Reagents->Addition Catalyst_Prep Prepare Catalyst Solution (e.g., CuSO4 and Na-Ascorbate in H2O) Catalyst_Prep->Addition Reaction Stir at specified temperature (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Workup (e.g., Extraction with organic solvent) Reaction->Workup Purification Purify the product (e.g., Column chromatography, recrystallization) Workup->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a catalytic click reaction.

Protocol 1: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted Triazole
  • Rationale: This protocol utilizes the common and robust CuSO₄/sodium ascorbate system to generate the active Cu(I) catalyst in situ. The use of a water/t-butanol solvent system facilitates the dissolution of both organic and inorganic reagents.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Ruthenium(II)-Catalyzed Synthesis of a 1,5-Disubstituted Triazole
  • Rationale: This protocol employs a common ruthenium catalyst and requires anhydrous, non-protic conditions to ensure catalyst activity and regioselectivity. The elevated temperature is necessary to drive the catalytic cycle.

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [Cp*RuCl(PPh₃)₂] (0.02-0.05 eq). Purge the flask with an inert gas (argon or nitrogen).

  • Reagent Addition: Add anhydrous, degassed toluene (or another suitable non-protic solvent) to the flask. To this, add the this compound (1.0 eq) and the azide (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.

Conclusion

The click chemistry derivatization of this compound offers a highly efficient and versatile strategy for the synthesis of novel isoxazole-triazole hybrids. The choice of catalyst is the critical determinant of the final product's regiochemistry. For the synthesis of 1,4-disubstituted triazoles, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice, offering mild reaction conditions and high yields. Conversely, for accessing the 1,5-disubstituted regioisomers, the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) is the premier method, albeit requiring more stringent anhydrous conditions and higher temperatures. While metal-free alternatives exist in principle, their application to this specific substrate requires further investigation. By understanding the mechanisms and experimental nuances of these powerful catalytic systems, researchers can effectively harness click chemistry to accelerate their drug discovery and development programs.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers Research. [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing. [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. NIH. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]

  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Compounds Containing the 3,5-Dimethylisoxazole Moiety

Author: BenchChem Technical Support Team. Date: February 2026

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as anticancer agents and BRD4 inhibitors.[1][2] The precise arrangement of atoms within this heterocyclic ring imparts specific physicochemical properties that are crucial for biological activity. Consequently, ensuring the absolute purity and structural integrity of any synthesized compound containing this moiety is not merely a procedural formality; it is a fundamental prerequisite for generating reliable biological data and advancing drug development programs.[3][4]

This guide provides an in-depth comparison of the essential analytical techniques required to rigorously assess the purity of these synthesized compounds. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, establishing a self-validating system of analysis that ensures the trustworthiness of your results.

The Synthetic Landscape: Origin of Potential Impurities

A common and efficient route to 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), with hydroxylamine.[5] While seemingly straightforward, this reaction can introduce several classes of impurities that must be identified and removed.

The primary sources of contamination include:

  • Unreacted Starting Materials: Residual acetylacetone and hydroxylamine hydrochloride.

  • Reaction Intermediates: Incomplete cyclization can leave oxime or hydrazone intermediates in the final product mixture.[6][7][8]

  • Isomeric Byproducts: Depending on the substitution pattern of the dicarbonyl starting material, the formation of regioisomers is a significant risk.[9]

  • Solvent and Reagent Artifacts: Residual solvents from the reaction or purification steps.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} end Caption: General synthesis and purification workflow.

A Multi-Pronged Approach: The Core Analytical Trifecta

No single analytical technique is sufficient to declare a compound "pure." A robust and trustworthy assessment relies on the strategic integration of orthogonal methods—techniques that measure different chemical properties. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) forms a self-validating system for structural confirmation and purity determination.

Technique Primary Role Strengths Limitations
NMR Spectroscopy Unambiguous structure elucidation; quantitative analysis (qNMR).Provides detailed atomic-level structural information. Can detect and quantify impurities without a reference standard.Relatively low sensitivity compared to MS. Requires soluble sample.
Mass Spectrometry Molecular weight confirmation and impurity identification.Extremely high sensitivity. Confirms elemental composition (HRMS). Provides structural clues via fragmentation.Isomers are often indistinguishable. Ionization efficiency can vary, making quantification challenging without standards.
HPLC High-resolution separation and quantitative purity analysis.Excellent for separating closely related impurities. Highly accurate and precise for quantification (% purity).Requires a chromophore for UV detection. Purity is relative (area %) unless calibrated with a standard.

Nuclear Magnetic Resonance (NMR): The Structural Blueprint

NMR spectroscopy remains the unparalleled gold standard for the structural elucidation of organic molecules. Its power lies in its ability to map the precise electronic environment of each proton and carbon atom, providing a definitive structural fingerprint.

Causality Behind the Choice: For isoxazole derivatives, NMR not only confirms the presence of the core heterocyclic structure but is also exceptionally sensitive to the substitution pattern, allowing for the immediate identification of unwanted isomers.

Expected Spectral Signatures

The 3,5-dimethylisoxazole core has distinct and predictable NMR signals. Any deviation from this pattern is a red flag for impurity or structural incorrectness.

Nucleus Position Typical Chemical Shift (δ, ppm in CDCl₃) Multiplicity
¹H 3-CH₃~2.3 - 2.5Singlet
¹H 5-CH₃~2.5 - 2.7Singlet
¹H 4-H~6.0 - 6.2Singlet
¹³C 3-CH₃~11 - 13-
¹³C 5-CH₃~12 - 14-
¹³C C-4~100 - 105-
¹³C C-3~160 - 165-
¹³C C-5~168 - 172-
Note: Shifts are approximate and can be influenced by other substituents on the molecule.[10][11][12]
Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution proton and carbon spectra for structural verification and purity assessment.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.[12]

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[12]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[10][12] Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} end Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

MS is a powerful technique that provides the exact molecular weight of a compound, offering definitive confirmation that the target molecule has been synthesized. High-Resolution Mass Spectrometry (HRMS) can further provide the elemental formula, adding another layer of certainty.

Causality Behind the Choice: The primary reason for using MS is to verify the mass-to-charge (m/z) ratio of the parent molecule. This quickly confirms the success of the synthesis and can reveal the presence of impurities with different molecular weights, such as unreacted starting materials or unexpected byproducts. Soft ionization techniques like Electrospray Ionization (ESI) are particularly valuable as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.[13]

Fragmentation Patterns

While soft ionization minimizes fragmentation, induced fragmentation (e.g., in MS/MS experiments) can provide valuable structural information. The isoxazole ring undergoes characteristic cleavage patterns that can help distinguish it from isomers.[3][14] Common fragmentation pathways involve the loss of small, stable molecules.[15]

Ion Description Significance
[M+H]⁺ Protonated Molecular IonConfirms the molecular weight of the target compound.
[M-CO]+ Loss of Carbon MonoxideA known fragmentation pathway for the isoxazole ring.[15]
[M-CH₃CN]+ Loss of AcetonitrileAnother characteristic fragmentation that helps confirm the ring structure.[14][15]
Experimental Protocol: HPLC-MS Analysis

Objective: To confirm the molecular weight of the target compound and identify any mass-differentiated impurities.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.[16]

  • Chromatographic Separation: Inject the sample onto a reversed-phase C18 column.[16] Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive ion mode.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the target compound's [M+H]⁺ ion. Examine the mass spectrum associated with this peak to confirm the molecular weight. Scrutinize the total ion chromatogram for peaks corresponding to other masses, which would indicate impurities.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} end Caption: Workflow for HPLC-MS analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the definitive method for quantifying the purity of a synthesized compound.[4][17] Its high resolving power allows for the separation of the main compound from even very closely related impurities, which might be indistinguishable by MS and difficult to resolve by NMR.

Causality Behind the Choice: We use HPLC because it provides a direct visual and quantitative measure of purity. By separating all UV-active components of a sample, we can calculate the purity based on the relative peak areas. A single, sharp, symmetrical peak is a strong indicator of a pure compound.

Method Development Considerations
  • Stationary Phase: A reversed-phase C18 column is the standard choice for compounds of moderate polarity like most 3,5-dimethylisoxazole derivatives.[16]

  • Mobile Phase: A gradient elution using acetonitrile and water is common, as it provides good separation for a wide range of impurities. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[16]

  • Detection: UV detection is standard. The wavelength should be set at or near the λ_max of the compound to ensure maximum sensitivity for both the main peak and any potential impurities.

Experimental Protocol: Reversed-Phase HPLC Purity Analysis

Objective: To separate and quantify the target compound and all UV-active impurities.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.

  • Instrument Setup: Equilibrate the HPLC system, equipped with a C18 column and UV detector, with the initial mobile phase conditions.

  • Injection: Inject 5-10 µL of the sample solution onto the column.

  • Elution: Run a suitable gradient program, for example, from 10% to 95% acetonitrile in water over 20 minutes.

  • Data Acquisition: Monitor the elution profile at the predetermined UV wavelength.

  • Purity Calculation: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} end Caption: Workflow for HPLC purity analysis.

Final Purification and Validation

If any of the above analytical techniques reveal the presence of significant impurities, a final purification step is mandatory.

Recrystallization: The Classic Purification Technique

Recrystallization is a powerful method for purifying solid compounds.[18] It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[19]

Causality Behind the Choice: This technique is chosen for its ability to selectively crystallize the major component (the desired product) out of a saturated solution upon cooling, while impurities remain dissolved in the mother liquor.[18] This process can dramatically increase the purity of the final compound.

Experimental Protocol: Recrystallization

Objective: To remove soluble impurities from the crude solid product.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Re-analysis: After purification, the compound must be re-analyzed by HPLC, NMR, and MS to confirm that the purity has improved and to establish the final purity value.

dot graph TD { bgcolor="#F1F3F4"; subgraph Legend direction LR L1[/"Process"/] L2[{"Decision"}] L3[("Endpoint")] end

} end Caption: Final validation and purification loop.

Conclusion

The rigorous assessment of purity for synthesized compounds bearing the 3,5-dimethylisoxazole moiety is a non-negotiable aspect of high-quality chemical research. A superficial analysis can lead to misleading biological results and wasted resources. By employing an orthogonal and self-validating analytical workflow—combining the structural detail of NMR, the molecular weight confirmation of MS, and the quantitative power of HPLC—researchers can possess absolute confidence in the quality of their materials. This disciplined approach underpins scientific integrity and is the foundation upon which successful drug discovery programs are built.

References

  • ResearchGate. (2015, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • Scribd. Synthesis of 3,5-Dimethylisoxazole. Scribd. [Link]

  • National Center for Biotechnology Information. (2020, October 1). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]

  • ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]

  • Sci-Hub. Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]

  • National Center for Biotechnology Information. (2013, October 28). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. [Link]

  • National Center for Biotechnology Information. (2019, October 1). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. PubMed. [Link]

  • CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • World Scientific Publishing. Structural, spectroscopic (FT-IR, FT-Raman, NMR) and computational analysis (DOS, NBO, Fukui) of 3,5-dimethylisoxazole and 4-(chloromethyl). [Link]

  • ACS Publications. (2023, March 23). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • Google Patents.
  • ACS Publications. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • ResearchGate. (2015, August 7). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2015, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

  • ResearchGate. (2015, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • Oriental Journal of Chemistry. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. [Link]

  • Zuiveringstechnieken.nl. Purification techniques bulletins. [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Georgia State University. 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

Sources

A Comprehensive Guide to Evaluating the Cytotoxicity of Novel 4-Ethynyl-3,5-dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] This guide provides a comprehensive framework for conducting and comparing the cytotoxicity of novel compounds derived from the promising 4-ethynyl-3,5-dimethylisoxazole core. While specific experimental data for derivatives of this particular scaffold is not yet widely available in the public domain, this document will serve as a detailed roadmap for researchers, outlining the essential experimental protocols, data interpretation, and scientific rationale necessary for a thorough and robust cytotoxicity study.

The Rationale for Investigating Isoxazole Derivatives

Isoxazole-containing compounds have garnered considerable attention in anticancer research due to their diverse mechanisms of action. These can range from the induction of apoptosis and inhibition of key enzymes like aromatase to the disruption of tubulin polymerization.[2] The unique structural and electronic properties of the isoxazole ring allow for the design of compounds that can interact with a variety of biological targets. The introduction of an ethynyl group at the 4-position of the 3,5-dimethylisoxazole core provides a versatile handle for further chemical modifications, enabling the synthesis of a library of novel derivatives with potentially enhanced and selective cytotoxic activities.

Designing a Robust Cytotoxicity Study: A Comparative Approach

A successful cytotoxicity study hinges on a well-conceived experimental design. To objectively assess the potential of novel this compound derivatives, a comparative approach is essential. This involves benchmarking the performance of the novel compounds against a well-established anticancer agent, such as Doxorubicin, across a panel of relevant cancer cell lines.

Selection of Cancer Cell Lines

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the spectrum of activity of the novel compounds. Commonly used and well-characterized cell lines for initial cytotoxicity screening include:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

  • HeLa: A human cervical adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

The Importance of a Reference Compound

Including a standard chemotherapeutic agent like Doxorubicin in all assays provides a crucial benchmark for evaluating the potency of the novel derivatives. This allows for a direct comparison of the half-maximal inhibitory concentration (IC50) values and helps to contextualize the activity of the new compounds.

Core Experimental Workflow for Cytotoxicity Assessment

A multi-faceted approach employing a series of well-established assays is necessary to build a comprehensive cytotoxicity profile of the novel compounds. The workflow should progress from determining overall cell viability to elucidating the underlying mechanisms of cell death.

Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds.

Data Presentation: The Power of Comparative Tables

Clear and concise presentation of quantitative data is crucial for easy comparison and interpretation. IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, should be summarized in a well-structured table.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Isoxazole Derivatives and Doxorubicin

CompoundMCF-7HeLaA549HepG2
Novel Derivative 1 ValueValueValueValue
Novel Derivative 2 ValueValueValueValue
Novel Derivative 3 ValueValueValueValue
Doxorubicin ValueValueValueValue

Note: The IC50 values would be determined experimentally.

Delving Deeper: Unraveling the Mechanism of Cell Death

A potent cytotoxic compound is promising, but understanding its mechanism of action is critical for further development. A key question is whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Distinguishing Apoptosis from Necrosis

The Lactate Dehydrogenase (LDH) assay is a valuable tool for this purpose. LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis. A significant increase in LDH activity in the medium of treated cells suggests a necrotic mode of cell death.

Confirming Apoptosis: The Annexin V Assay

The Annexin V assay is a gold-standard method for detecting early-stage apoptosis.[3] During apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye, can be used to identify apoptotic cells via flow cytometry.

The Caspase Cascade: Executioners of Apoptosis

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. A Caspase-3/7 activity assay can confirm that the observed apoptosis is caspase-dependent.

Visualizing the Apoptotic Pathway

Understanding the signaling pathways involved in apoptosis provides deeper insight into the compound's mechanism. The intrinsic (or mitochondrial) pathway is a common route for chemotherapy-induced apoptosis.

Apoptotic_Pathway Novel Isoxazole Derivative Novel Isoxazole Derivative Cellular Stress Cellular Stress Novel Isoxazole Derivative->Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: The intrinsic pathway of apoptosis, a potential mechanism for isoxazole derivatives.

Step-by-Step Experimental Protocols

The following are detailed protocols for the key assays mentioned in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel isoxazole derivatives and Doxorubicin. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

LDH Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Annexin V Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells.[3][4]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases-3 and -7.[7][8]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds.

  • Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive cytotoxic evaluation of novel derivatives of this compound. By employing a comparative approach with a reference drug and utilizing a panel of well-established assays, researchers can generate high-quality, reproducible data. The elucidation of the mechanism of action, particularly the induction of apoptosis, is a critical step in identifying promising lead compounds for further preclinical and clinical development. The versatility of the isoxazole scaffold suggests that derivatives of this compound hold significant potential as a new class of anticancer agents.

References

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5316220/
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808119/
  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: https://www.researchgate.net/figure/IC50-values-of-the-most-active-derivatives-in-some-cancerous-cell-lines_tbl1_362846059
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific. Available from: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/apoptosis/apoptosis-assays/annexin-v-staining-protocol.html
  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. Available from: https://www.promega.com/protocols/technical-bulletin/caspase-glo-3-7-assay-protocol/
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. 2023;21(3(83)):45-55. Available from: https://ophcj.nuph.edu.ua/article/view/283988
  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. PMC - PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11294656/
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318856/
  • CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific. Available from: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2Fmp10425.pdf
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. 2023 Feb 9;3(1):198-223. Available from: https://encyclopedia.pub/entry/33067
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6426475/
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available from: https://www.mdpi.com/1420-3049/28/11/4351
  • (PDF) Synthesis and cytotoxicity of new 4-aza-2,3-didehydropodophyllotoxins. ResearchGate. Available from: https://www.researchgate.net/publication/358057264_Synthesis_and_cytotoxicity_of_new_4-aza-23-didehydropodophyllotoxins
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available from: https://www.researchgate.net/publication/381830171_Synthesis_characterization_of_isoxazole_derivatives_and_evaluation_of_their_antibacterial_antioxidant_and_anticancer_activity
  • Caspase 3/7 Activity. Protocols.io. Available from: https://www.protocols.io/view/caspase-3-7-activity-kxygxzzb7v8j/v1
  • Annexin V staining assay protocol for apoptosis. Abcam. Available from: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis
  • Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. Available from: https://www.elabscience.com/List-detail-3251.html
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/34000484/
  • Docking Study, Synthesis, Characterization and Preliminary Cytotoxic Evaluation of New 1,3,4-Thiadiazole Derivatives. Available from: https://www.researchgate.
  • Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/353/072/apopaft-kit-bul-ms.pdf
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/41471768/
  • The Annexin V Apoptosis Assay. Available from: https://www.csmc.edu/research/departments-institutes/regenerative-medicine/regenerative-medicine-institute-cores/flow-cytometry-core/protocols/protocols-reagents/annexin-v-apoptosis-assay.html
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org. Available from: https://www.preprints.org/manuscript/202312.0911/v1
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. Available from: https://www.caymanchem.com/product/10011018/caspase-3%2F%2F7-cell-based-activity-assay-kit

Sources

A Comparative Guide to the In Silico Evaluation of Isoxazole-Triazole Hybrids as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to generate novel molecular entities with enhanced therapeutic potential. This guide provides an in-depth comparative analysis of docking studies on triazole derivatives, with a particular focus on those conceptually derived from an isoxazole framework, against pertinent biological targets. By juxtaposing their in silico performance with established alternatives, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the design and evaluation of this promising class of compounds.

The Rationale for Hybrid Vigor: The Isoxazole-Triazole Moiety

The isoxazole ring is a versatile five-membered heterocycle known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the triazole moiety is a cornerstone in medicinal chemistry, featuring in numerous approved drugs and demonstrating a wide spectrum of pharmacological effects such as antifungal, antiviral, and anticancer activities.[2][3] The amalgamation of these two pharmacophores into a single molecular entity is hypothesized to yield hybrid compounds with synergistic or novel mechanisms of action, potentially overcoming resistance mechanisms and enhancing target specificity. The synthesis of such hybrids is often facilitated by "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and regioselective formation of 1,2,3-triazoles.[4]

Comparative Docking Performance Against a Key Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

To illustrate the therapeutic potential of isoxazole-triazole hybrids, we will focus on their in silico evaluation against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[5] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for inhibitor development. In the following sections, we will compare the docking performance of a representative isoxazole-triazole hybrid with a known EGFR inhibitor.

Data Presentation: In Silico Binding Affinities

The following table summarizes the predicted binding affinities of a hypothetical isoxazole-triazole derivative and a known EGFR inhibitor, gefitinib, against the EGFR tyrosine kinase domain (PDB ID: 1M17). Binding affinity is a crucial metric in molecular docking, with lower values indicating a more stable protein-ligand complex.

CompoundBiological Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Isoxazole-Triazole HybridEGFR Tyrosine Kinase (1M17)-9.2Met769, Leu768, Gln767, Lys728, Thr766
Gefitinib (Reference)EGFR Tyrosine Kinase (1M17)-8.5Met769, Leu768, Pro770, Cys773

Note: The data presented for the isoxazole-triazole hybrid is representative and derived from the principles of molecular modeling for illustrative purposes.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a standard workflow for performing molecular docking studies using widely accepted software such as AutoDock Vina.[6] This self-validating system ensures reproducibility and provides a robust framework for in silico screening.

Step 1: Preparation of the Receptor

The initial and critical step is the preparation of the target protein.

  • Acquisition of Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For this example, we use EGFR (PDB ID: 1M17).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[7]

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • Charge Assignment: Assign appropriate Kollman charges to the protein atoms to accurately model electrostatic interactions.[8]

  • Conversion to PDBQT Format: Convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina and contains information on atom types and charges.

Step 2: Ligand Preparation

Proper preparation of the ligand is equally important for a successful docking simulation.

  • Ligand Structure Generation: The 3D structure of the isoxazole-triazole hybrid and the reference compound (gefitinib) can be drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL or SDF).

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.[8]

  • Conversion to PDBQT Format: Convert the prepared ligand files into the PDBQT format.

Step 3: Grid Box Generation

The grid box defines the search space for the docking simulation within the receptor's binding site.

  • Binding Site Identification: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.[1]

  • Grid Box Definition: Define the dimensions and center of a 3D grid box that encompasses the entire binding pocket. The size should be sufficient to allow the ligand to move and rotate freely within the active site.[6]

Step 4: Running the Docking Simulation

With the prepared receptor, ligand, and grid box, the docking simulation can be initiated.

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Execution: Run the AutoDock Vina executable with the configuration file as input. The software will then perform a series of computational steps to explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.[9][10]

Step 5: Analysis of Docking Results

The final step involves a thorough analysis of the docking output.

  • Binding Affinity Evaluation: Examine the predicted binding affinities for the different poses of each ligand. The pose with the lowest binding energy is typically considered the most favorable.[11]

  • Interaction Analysis: Visualize the best-ranked pose of the ligand in the protein's active site using molecular visualization software like PyMOL or Chimera. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.[12]

  • Clustering Analysis: Group similar docked conformations into clusters to assess the reliability of the docking results. A large cluster of low-energy poses suggests a more reliable prediction.[7]

Visualization of the Experimental Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Clean 2. Clean Protein (Remove Water, etc.) PDB->Clean Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens Charges 4. Assign Charges Hydrogens->Charges Receptor_PDBQT 5. Convert to Receptor.pdbqt Charges->Receptor_PDBQT Grid 6. Define Grid Box (Binding Site) Receptor_PDBQT->Grid Ligand_3D 1. Generate 3D Ligand Structure Energy_Min 2. Energy Minimization Ligand_3D->Energy_Min Torsions 3. Define Rotatable Bonds Energy_Min->Torsions Ligand_PDBQT 4. Convert to Ligand.pdbqt Torsions->Ligand_PDBQT Ligand_PDBQT->Grid Run 7. Execute Docking Simulation (AutoDock Vina) Grid->Run Analyze 8. Analyze Binding Affinity & Interactions Run->Analyze Visualize 9. Visualize Protein-Ligand Complex Analyze->Visualize Report 10. Generate Report Visualize->Report

Caption: A generalized workflow for molecular docking studies.

Concluding Remarks

This guide provides a comprehensive framework for the in silico evaluation of isoxazole-triazole hybrids as potential therapeutic agents. The presented comparative docking analysis, though illustrative, highlights the potential of this chemical class to exhibit strong binding affinities to key biological targets. The detailed experimental protocol offers a reproducible methodology for researchers to conduct their own docking studies. It is imperative to remember that in silico results are predictive and must be validated through in vitro and in vivo experimental studies to ascertain the true therapeutic potential of these novel compounds.

References

  • Barakat, K. H. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Sci-Phy Informatics. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Sci-Phy Informatics. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Farooq, M. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry, 2022, 1-25.
  • Al-rawi, M. S., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry Methodology, 6(1), 59-66.
  • Choubey, A., et al. (2021).
  • Kakade, A., et al. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Pharmaceutical Sciences and Research.
  • Kciuk, M. (2023, October 10). Guide for small molecule molecular docking. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 157, 1069-1097.
  • Lodyga-Chruscinska, E., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(21), 6433.
  • Kumar, S., & Singh, A. (2014). A simple click by click protocol to perform docking: AutoDock 4.
  • Sci-Phy Informatics. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]

  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Retrieved from [Link]

  • Mente, P. G., & Said, M. S. (2022). 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies. Molecules, 27(19), 6296.
  • Al-Ostoot, F. H., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review).
  • Patel, N. B., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • BioTechNika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking [Video]. YouTube. Retrieved from [Link]

  • Borys, D., & Borysiuk, M. (2024).
  • Reddy, C. S., et al. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 85, 129241.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed protocol for the proper disposal of 4-ethynyl-3,5-dimethylisoxazole. While no specific Safety Data Sheet (SDS) for this exact compound is readily available in public databases, this procedure is built upon established principles of chemical safety, analysis of its constituent functional groups (isoxazole and ethynyl), and data from structurally similar molecules. The causality behind each step is explained to ensure a self-validating and robust safety protocol.

Your institution's Environmental Health and Safety (EHS) department is the final authority on waste disposal. This guide serves as a framework for best practices and should be used to supplement, not replace, their specific requirements.

Core Principle: Hazard Assessment and Waste Characterization

The foundation of safe disposal is a thorough understanding of the potential hazards. This compound must be treated as hazardous waste due to the combined toxicological and environmental uncertainties of its structure.

  • The Isoxazole Ring: Isoxazoles are a vital class of heterocyclic compounds in medicinal chemistry and drug development.[1][2][3] While some simple derivatives are classified as non-hazardous, many others can be irritants or corrosive depending on their substituents. For instance, the related compound 3,5-Dimethylisoxazole-4-carbonyl chloride is a corrosive material that can cause severe skin burns and eye damage.[4] This variability necessitates a cautious approach.

  • The Ethynyl Group: Terminal alkynes, or ethynyl groups, can present unique reactivity hazards. More significantly, compounds containing this functional group can be persistent in the environment. Ethinyl estradiol, for example, is a well-documented aquatic contaminant with potential for bioaccumulation.[5] The ecotoxicity of this compound is not fully characterized, and therefore, it must be prevented from entering sewer systems or waterways.[5]

Based on this analysis, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected and disposed of as regulated hazardous waste.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is in use to mitigate exposure risks. This is based on standard laboratory practice for handling novel or uncharacterized substances and related isoxazole compounds.[4][6][7]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (nitrile gloves are a suitable default). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is mandatory.

  • Respiratory Protection: All transfers and handling of waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4]

Disposal Protocol: Segregation, Collection, and Storage

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. Do not deviate from these steps.

Step 1: Waste Container Selection

Select a waste container that is in good condition, compatible with organic chemicals, and has a securely fastening lid. For liquid waste (e.g., solutions in organic solvents), a high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a clearly marked bag or wide-mouth container should be used. Ensure the container is no more than 90% full to prevent spills from thermal expansion.[8]

Step 2: Waste Stream Identification

This chemical waste should be segregated into the "Non-Halogenated Organic Waste" stream.

  • DO NOT mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[4]

  • DO NOT dispose of this chemical down the drain under any circumstances.[5][8]

Step 3: Labeling

Properly label the waste container before adding any waste. The label must be unambiguous and include the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • List of all other components and their approximate percentages (e.g., "Methanol, ~90%")

  • Accumulation Start Date

  • Principal Investigator's Name and Laboratory Information

Step 4: Waste Transfer and Storage

Conduct all transfers of waste into the designated container inside a chemical fume hood. Once the transfer is complete, securely close the container. Store the sealed container in a designated and properly signed Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's EHS personnel.

The following diagram outlines the logical workflow for the disposal process.

G Disposal Workflow for this compound A Identify Waste: This compound B Assess Hazards - Isoxazole Core (potential irritant) - Ethynyl Group (environmental persistence) - Lack of specific SDS data A->B C Decision: Treat as Hazardous Waste B->C D Select Required PPE - Safety Goggles - Nitrile Gloves - Lab Coat C->D Proceed with Caution E Work in Chemical Fume Hood D->E F Prepare Labeled Waste Container 'Hazardous Waste - Non-Halogenated' E->F G Segregate and Transfer Waste (Pure compound, solutions, contaminated materials) F->G H Securely Seal Container (Do not exceed 90% capacity) G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup and Final Disposal I->J

Caption: Decision workflow for the safe handling and disposal of this compound.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS emergency line.

  • Contain (for small spills): For minor spills inside a fume hood, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to surround and cover the material.[5]

  • Collect Waste: Wearing your full PPE, carefully collect the absorbed spill material using spark-proof tools and place it in your labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Summary of Disposal Parameters

The following table provides a quick reference for the essential disposal parameters for this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Non-Halogenated OrganicBased on analysis of functional groups and lack of specific safety data.
Container Type Liquid Waste: HDPE or Glass BottleSolid Waste: Labeled Bag or JarEnsures chemical compatibility and prevents leaks.
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against potential skin/eye irritation and absorption.[4][6]
Handling Location Certified Chemical Fume HoodPrevents inhalation of potentially harmful vapors or aerosols.[4]
Primary Prohibition DO NOT dispose of in sanitary sewer or general trash.Prevents environmental contamination due to unknown ecotoxicity.[5][8]
Final Disposal Route Collection by institutional EHS or licensed contractor.Ensures compliance with local, state, and federal regulations.[9][10]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental responsibility, building trust in your research and protecting both yourself and your colleagues.

References

  • TCI Chemicals. (2023, October 16). Safety Data Sheet: Ethyl 3,5-Dimethylisoxazole-4-carboxylate. TCI Europe N.V.
  • Thermo Fisher Scientific. (2021, December 20). Safety Data Sheet: 3,5-Dimethylisoxazole-4-carbonyl chloride.
  • Fluorochem. (2023, October 27). Safety Data Sheet: 1,2,3,4,5,6-Hexakis((trimethylsilyl)ethynyl)benzene. Fluorochem Limited.
  • Echemi. (n.d.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS. Retrieved from Echemi.com.
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link]

  • TCI Chemicals. (2023, September 8). Safety Data Sheet: 3,5-Dimethylisoxazole-4-carboxaldehyde. TCI America.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Ethynyl Estradiol. Retrieved from scbt.com.
  • Al-Mousawi, S. M., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6529. [Link]

  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from ehs.weill.cornell.edu.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylisoxazole. PubChem Compound Database. [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34254. [Link]

  • Reddy, G. B., et al. (2015). Removal of Bisphenol A and 17α-Ethinyl Estradiol from Landfill Leachate Using Single-Walled Carbon Nanotubes. Environmental Engineering Science, 32(10), 868-876. [Link]

  • Kumar, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 606. [Link]

  • Vader, J. S., et al. (2000). Degradation of ethinyl estradiol by nitrifying activated sludge. Chemosphere, 41(8), 1239-1243. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from chab.ethz.ch.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety.
  • University of Rochester. (2022, June 6). Appendix A Disposal Procedures by Chemical. Environmental Health & Safety.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Ethynyl-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals venturing into the synthesis and application of novel compounds, safety is not merely a checklist; it is the bedrock of innovation. The compound 4-Ethynyl-3,5-dimethylisoxazole, with its reactive ethynyl group and isoxazole core, presents a unique set of handling challenges. In the absence of comprehensive toxicological data for this specific molecule, we must adopt a rigorous, science-first approach to personal protective equipment (PPE). This guide synthesizes established safety protocols for related chemical families to provide a robust framework for handling this compound with the caution it deserves.

Hazard Analysis: A Sum of its Parts

Understanding the potential hazards of this compound requires a deconstruction of its molecular architecture. We will assess the risks associated with the isoxazole ring and the ethynyl functional group to build a comprehensive safety profile.

The Isoxazole Moiety: Safety data for analogous isoxazole derivatives, such as 3,5-Dimethylisoxazole-4-carbonyl chloride and (3,5-Dimethylisoxazol-4-yl)methanamine, indicate a potential for severe skin and eye irritation, and in some cases, corrosive properties.[1][2] The toxicological properties of many of these compounds are not fully investigated, compelling us to err on the side of maximum protection.[1]

The Ethynyl Group: The presence of a terminal alkyne introduces hazards commonly associated with acetylenic compounds. These include potential flammability and the risk of forming explosive acetylides with certain metals. Handling procedures must mitigate these risks through careful selection of equipment and work environment.

Given these considerations, this compound should be treated as a substance that is potentially corrosive, a skin and eye irritant, and flammable. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal protective equipment is the final and most personal barrier between the researcher and potential chemical exposure.[3][4][5] A comprehensive PPE strategy for this compound must encompass protection for the hands, body, eyes, and respiratory system.

Hand Protection: The Critical Interface

Given the potential for skin corrosion and irritation, glove selection is paramount. Double gloving is strongly recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination is suspected.[3]

Glove MaterialBreakthrough Time (Estimated)RecommendationRationale
NitrileModerateSuitable for incidental contact. Change every 30-60 minutes or immediately upon contamination.[3]Good general chemical resistance.
NeopreneLongerRecommended for extended handling or when significant splash risk exists.Offers enhanced protection against a broader range of chemicals.
Butyl RubberLongestIdeal for situations with high risk of prolonged contact or immersion.Provides excellent resistance to many organic compounds.

Protocol for Glove Usage:

  • Donning: Wash and dry hands thoroughly before donning the inner pair of gloves. Ensure the cuffs of the inner gloves are tucked under the sleeves of the lab coat. Place the outer gloves over the inner pair, extending the cuffs over the sleeves of the lab coat.[3]

  • Doffing: To remove the outer gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[3]

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[1][6]

Body Protection: Shielding from Spills and Splashes

A flame-resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashing or aerosol generation, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[5][7] Clothing should be made of materials that do not easily shed fibers, such as Tyvek.[5]

Eye and Face Protection: A Non-Negotiable Standard

Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]

Respiratory Protection: Guarding Against Inhalation

All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][8]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of this compound extends beyond the immediate use of the compound and includes proper storage and disposal.

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6] It should be stored under an inert atmosphere if it is air-sensitive.[1]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the full complement of PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal: All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][6][9] Do not allow the chemical to enter drains.[2]

Visualizing the Path to Safety

The following workflow illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Procedural Safeguards Start Start: Handling This compound Assess_Task Assess Task: Small scale (<1g) vs. Large scale (>1g) Low vs. High splash/aerosol potential Start->Assess_Task Low_Risk_PPE Standard PPE: - Flame-resistant lab coat - Double nitrile gloves - Chemical splash goggles Assess_Task->Low_Risk_PPE Small scale, low splash High_Risk_PPE Enhanced PPE: - Chemical-resistant apron/coverall - Neoprene/Butyl rubber outer gloves - Goggles and face shield - Consider respiratory protection Assess_Task->High_Risk_PPE Large scale or high splash Fume_Hood Work in a Chemical Fume Hood Low_Risk_PPE->Fume_Hood High_Risk_PPE->Fume_Hood Disposal Dispose of all waste as hazardous material Fume_Hood->Disposal End End of Procedure Disposal->End

Caption: PPE Selection Workflow for this compound.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical entities like this compound is a testament to a laboratory's commitment to scientific integrity and the well-being of its researchers. By adopting a proactive and informed approach to personal protective equipment, we can confidently explore the frontiers of chemical synthesis and drug discovery. This guide provides a foundational framework; however, it is imperative to continually consult updated safety information and adhere to your institution's specific safety protocols.

References

  • 3,5-Dimethylisoxazole-4-carbonyl chloride - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE - ChemicalBook. (n.d.).
  • Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS, 3356-96-5 Safety Data Sheets. (n.d.).
  • 3-hydroxy-isoxazole - Safety Data Sheet - ChemicalBook. (2025).
  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Importance of PPE in Acetylene Plants - Rexarc. (n.d.).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynyl-3,5-dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
4-Ethynyl-3,5-dimethylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.